molecular formula C9H11Br B073299 1-Bromo-2-phenylpropane CAS No. 1459-00-3

1-Bromo-2-phenylpropane

Cat. No.: B073299
CAS No.: 1459-00-3
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylpropane (CAS 2114-36-5) is a valuable alkyl halide building block in organic synthesis, characterized by the presence of a benzyl-type bromide adjacent to a stereocenter. Its primary research value lies in its role as an electrophilic alkylating agent, enabling the introduction of the 2-phenylpropyl group into various nucleophiles. This compound is particularly useful for the synthesis of more complex organic molecules through classic SN2 reactions, such as the preparation of phenylpropyl-substituted amines, thioethers, and esters. Furthermore, the benzylic nature of the bromide enhances its reactivity in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) for the construction of carbon-carbon bonds. The chiral center at the 2-position also makes it an interesting precursor for investigating stereoselective reactions and for the synthesis of chiral ligands or pharmaceutical intermediates. Researchers utilize this compound in the development of novel compounds for material science, medicinal chemistry, and as a model substrate in mechanistic studies. It is essential to handle this reagent under inert conditions for optimal stability and performance.

Properties

IUPAC Name

1-bromopropan-2-ylbenzene
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InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
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InChI Key

XJWVCWQKZQENDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11Br
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DSSTOX Substance ID

DTXSID50870876
Record name (1-Bromopropan-2-yl)benzene
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Molecular Weight

199.09 g/mol
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CAS No.

1459-00-3
Record name 1-Bromo-2-phenylpropane
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Record name 1-Bromo-2-phenylpropane
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Record name (1-Bromopropan-2-yl)benzene
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Foundational & Exploratory

A Technical Guide to 1-Bromo-2-phenylpropane (CAS: 1459-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and safety information for 1-Bromo-2-phenylpropane, CAS number 1459-00-3. The information is curated for professionals in chemical research and development, with a focus on structured data, and illustrative workflows.

Introduction

This compound (C₉H₁₁Br) is an organic compound classified as an alkyl halide.[1] Structurally, it features a bromine atom attached to the first carbon of a propane (B168953) chain, with a phenyl group substituted on the second carbon.[2] This colorless to pale yellow liquid is recognized for its utility as a reagent and intermediate in organic synthesis.[1][2] Its primary application lies in the introduction of the 2-phenylpropyl moiety into various molecules, making it a valuable building block in the synthesis of more complex compounds, including pharmaceuticals.[2][3] For instance, it serves as an intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[3]

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for experimental design, process scale-up, and safety assessments.

Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 1459-00-3[1][4][5]
Molecular Formula C₉H₁₁Br[1][4][6]
Molecular Weight 199.09 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point 202.5 °C @ 760 mmHg[8]
107-109 °C @ 16 mmHg[7]
Density 1.314 g/mL[8]
1.291 g/mL @ 25 °C[7]
Vapor Pressure 0.825 mmHg @ 25 °C[8]
Flash Point 105.6 °C[8]
Refractive Index (n²⁰/D) 1.545[7]
Solubility Insoluble or slightly soluble in water; Soluble in organic solvents.[1][2]
Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity confirmation of this compound.

Spectroscopic DataDescriptionSource(s)
¹H and ¹³C NMR Predicted spectra are available. Experimental data is not provided in the search results.[2]
Infrared (IR) Spectroscopy FTIR spectra from a neat capillary cell are available.[4]
Mass Spectrometry (MS) Electron ionization mass spectrum data is available.[2]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2 ppm), the methine proton (CH-Ph), the methylene (B1212753) protons (CH₂-Br), and the methyl protons (CH₃). The splitting patterns would follow the n+1 rule, providing connectivity information.

  • ¹³C NMR: The carbon NMR spectrum should display unique resonances for the non-equivalent carbons in the phenyl ring, as well as for the three carbons of the propyl chain.

  • IR Spectrum: The infrared spectrum would characteristically exhibit C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). A key feature would be the C-Br stretching absorption, typically found in the fingerprint region (~500-750 cm⁻¹).[9]

  • Mass Spectrum: The mass spectrum would likely show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of the bromine radical (•Br) to form a stable secondary benzylic carbocation.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds.

It is noted as a rate enhancement agent, capable of increasing the speed of certain chemical reactions.[6] Its most significant application is in the synthesis of pharmaceutical compounds and other biologically active molecules.[2]

Caption: General reaction pathway for this compound.

Representative Experimental Protocol: Synthesis

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a representative procedure can be outlined based on standard organic chemistry methodology. A common route would involve the bromination of the corresponding alcohol, 2-phenyl-1-propanol (B72363), using an agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Objective: To synthesize this compound from 2-phenyl-1-propanol.

Materials:

  • 2-phenyl-1-propanol

  • Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-phenyl-1-propanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0 °C.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃, typically 1/3 molar equivalent) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for a specified time (monitored by TLC or GC) to ensure completion.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C and cautiously quench it by the slow addition of water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., diethyl ether) two to three times.

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize exposure and risk.

GHS Hazard Classification
CategoryDetailsSource(s)
Pictogram(s) [4][8]
Signal Word Danger [2][4][8]
Hazard Statements H302: Harmful if swallowed.[2][4][8]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][8]
H315: Causes skin irritation.[4][6]
H319: Causes serious eye irritation.[4][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8]
P264: Wash skin thoroughly after handling.[2][8]
P280: Wear protective gloves/eye protection/face protection.[10]
P284: In case of inadequate ventilation wear respiratory protection.[2][8]
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][8]
P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[2]
Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials, heat, and sources of ignition.[8]

First Aid Measures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]

Conclusion

This compound is a key chemical intermediate with established applications in synthetic organic chemistry, particularly for pharmaceutical development. A thorough understanding of its physicochemical properties, reactivity, and hazards is paramount for its safe and effective use in a research and development setting. The data and protocols outlined in this guide serve as a foundational resource for scientists working with this compound.

References

physical and chemical properties of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br. It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other specialty chemicals.[2][3] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the phenylpropyl backbone that can be incorporated into larger molecular frameworks. Notably, it is a known building block in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₁₁Br[4][5]
Molecular Weight 199.09 g/mol [4][5]
CAS Number 1459-00-3[4]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, floral[2]
Boiling Point 202.5 °C at 760 mmHg
115-116 °C at 15 mmHg
Melting Point -59.3 °C
Density 1.314 g/cm³
Refractive Index 1.5470
Solubility Slightly soluble in water; Soluble in organic solvents[2]
Flash Point 90 °C - 105.6 °C
Chemical Reactivity

This compound is a versatile reagent in organic synthesis due to its reactivity. The carbon-bromine bond is susceptible to cleavage, making the bromine atom a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

It can also be used to form organometallic reagents, such as Grignard reagents, by reacting with magnesium metal. This further expands its synthetic utility, enabling the formation of new carbon-carbon bonds. The compound is considered a rate enhancement agent in certain chemical reactions.[5]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, fragments containing bromine will appear as a pair of peaks (M and M+2) of almost equal intensity. The molecular ion peak is observed at m/z 198 and 200. Common fragments include the loss of a bromine radical and benzylic cleavage.[4][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching vibration.[4][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 1-phenylpropane. This reaction typically proceeds via a free radical mechanism, where the benzylic position is selectively brominated due to the stability of the resulting benzylic radical.

Materials:

  • 1-phenylpropane

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Light source (e.g., UV lamp)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpropane in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of a radical initiator to the solution.

  • Irradiate the reaction mixture with a UV lamp while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

  • Distillation flask

  • Vigreux column

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Set up the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 15 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the appropriate temperature (115-116 °C at 15 mmHg).

  • Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.[8][9]

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 250).[8][9]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification 1_Phenylpropane 1-Phenylpropane Reaction Radical Bromination 1_Phenylpropane->Reaction NBS_Initiator NBS, Radical Initiator, Solvent, Light NBS_Initiator->Reaction Crude_Product_Mixture Crude Product Mixture Reaction->Crude_Product_Mixture Filtration Filtration Crude_Product_Mixture->Filtration Washing Aqueous Washes Filtration->Washing Drying Drying Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Purified_Product Purified this compound Vacuum_Distillation->Purified_Product

Caption: General workflow for the synthesis and purification of this compound.

Grignard_Reaction_Workflow Start This compound Reaction_Vessel Reaction under Inert Atmosphere Start->Reaction_Vessel Reagents Magnesium turnings, Anhydrous Ether Reagents->Reaction_Vessel Grignard_Reagent 2-Phenylpropylmagnesium bromide (Grignard Reagent) Reaction_Vessel->Grignard_Reagent Product Final Product Grignard_Reagent->Product Reaction with Electrophile Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product Quench Aqueous Work-up (e.g., aq. NH4Cl) Product->Quench

References

A Technical Guide to 1-Bromo-2-phenylpropane: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-phenylpropane, a halogenated aromatic hydrocarbon of interest in organic synthesis and as an intermediate in the preparation of various chemical entities. This document details the physicochemical properties, a representative synthetic protocol, and analytical considerations for this compound. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide discusses its role as a synthetic building block and explores generalized metabolic pathways for related brominated compounds, offering a framework for toxicological and drug development research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key quantitative data are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C9H11Br[1][2]
Molecular Weight 199.09 g/mol [1][2]
CAS Number 1459-00-3[1]
Appearance Colorless liquid[3]
Boiling Point 115-116 °C at 15 mmHg
Density 1.314 g/cm³
Refractive Index 1.547
Solubility Slightly soluble in water[3]

Synthesis and Experimental Protocols

This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals.[3][4] It serves as a key intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic Fentanyl.[4]

Representative Experimental Protocol: Hydrobromination of 2-Phenylpropene

Disclaimer: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety conditions.

  • Reaction Setup: A solution of 2-phenylpropene in a suitable inert solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of HBr: Hydrogen bromide (gas or a solution in acetic acid) is slowly bubbled through or added dropwise to the cooled solution of 2-phenylpropene. The reaction is typically exothermic and the temperature should be carefully monitored and maintained.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

  • Characterization: The identity and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Reactant Preparation (2-Phenylpropene in Solvent) B Hydrobromination (Addition of HBr) A->B C Reaction Monitoring (TLC/GC) B->C D Neutralization (aq. NaHCO3) C->D E Extraction & Drying D->E F Solvent Removal E->F G Vacuum Distillation F->G H Characterization (NMR, MS) G->H

A generalized workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

Direct studies on the specific molecular signaling pathways modulated by this compound are limited in the available scientific literature. Its primary relevance in a biological context is as an intermediate in the synthesis of pharmacologically active molecules.[4]

The metabolism of brominated organic compounds, like other xenobiotics, generally involves enzymatic transformation in the liver, primarily by the cytochrome P450 (CYP) family of enzymes.[6] This metabolic process is a critical consideration in drug development and toxicology, as it can lead to either detoxification or, in some cases, the formation of reactive metabolites that can cause cellular damage.

The following diagram provides a conceptual overview of a generalized xenobiotic metabolism pathway that may be relevant for understanding the potential biological fate of this compound.

G A This compound (Xenobiotic) B Phase I Metabolism (Oxidation, Reduction, Hydrolysis) A->B D Metabolite (Potentially more polar) B->D C Cytochrome P450 Enzymes C->B E Phase II Metabolism (Conjugation) D->E F Conjugated Metabolite (Water-soluble) E->F G Excretion (Urine, Feces) F->G

A conceptual diagram of generalized xenobiotic metabolism.

It is important to note that the specific enzymes and metabolites involved in the biotransformation of this compound have not been explicitly detailed in the reviewed literature. Further toxicological and metabolic studies would be necessary to elucidate the precise pathways and biological effects of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While its primary application lies in the field of organic synthesis, particularly for the development of pharmaceuticals, a comprehensive understanding of its biological activity and metabolic fate is still emerging. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known characteristics of this compound and indicating areas where further investigation is warranted.

References

An In-depth Technical Guide to (2-Bromo-1-methylethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-1-methylethyl)benzene, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development. This document details its chemical identity, physical properties, synthesis, and key reactions, presenting the information in a structured format for easy reference and application in a laboratory setting.

Chemical Identity and Properties

(2-Bromo-1-methylethyl)benzene, systematically named 1-bromo-2-phenylpropane according to IUPAC nomenclature, is an organobromine compound. It is also commonly referred to as β-bromoisopropylbenzene or 2-phenylpropyl bromide.[1][2][3] Its unique structure, featuring a bromine atom on a propyl chain attached to a benzene (B151609) ring, makes it a valuable precursor in various synthetic pathways.

Table 1: Physicochemical Properties of (2-Bromo-1-methylethyl)benzene

PropertyValue
IUPAC Name This compound
Synonyms (2-Bromo-1-methylethyl)benzene, β-Bromoisopropylbenzene, 2-Phenylpropyl bromide
CAS Number 1459-00-3
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
Appearance Colorless liquid
Density 1.314 g/cm³
Boiling Point 202.5 °C at 760 mmHg
Melting Point -59.3 °C
Flash Point 105.6 °C
Vapor Pressure 0.825 mmHg at 25 °C
Refractive Index 1.5470
LogP 3.18500

Sources:[1][2][3]

Synthesis of (2-Bromo-1-methylethyl)benzene

The synthesis of (2-Bromo-1-methylethyl)benzene can be achieved through the hydrobromination of β-methylstyrene. This reaction proceeds via an anti-Markovnikov addition mechanism when initiated by a radical source, such as peroxides.

Experimental Protocol: Synthesis via Anti-Markovnikov Hydrobromination of β-Methylstyrene

This protocol describes the synthesis of (2-Bromo-1-methylethyl)benzene from (E)-β-methylstyrene.

Materials:

  • (E)-β-methylstyrene

  • Hydrogen bromide (HBr) gas

  • A radical initiator (e.g., benzoyl peroxide)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve (E)-β-methylstyrene and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen bromide gas through the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, stop the HBr flow and allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure (2-Bromo-1-methylethyl)benzene.

Expected Outcome: This procedure should yield the desired anti-Markovnikov addition product, this compound.

Synthesis_of_2_Bromo_1_methylethyl_benzene start β-Methylstyrene reagents + HBr (Radical Initiator) start->reagents product (2-Bromo-1-methylethyl)benzene reagents->product

Synthesis of (2-Bromo-1-methylethyl)benzene.

Chemical Reactivity and Applications

(2-Bromo-1-methylethyl)benzene is a versatile reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[4] Its reactivity is centered around the carbon-bromine bond, which allows for nucleophilic substitution reactions. This compound has been identified as a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[4]

Nucleophilic Substitution Reactions

The bromine atom in (2-Bromo-1-methylethyl)benzene serves as a good leaving group, facilitating reactions with a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, leading to the formation of a new bond at the benzylic position.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general procedure for the reaction of (2-Bromo-1-methylethyl)benzene with a generic nucleophile (Nu⁻).

Materials:

  • (2-Bromo-1-methylethyl)benzene

  • Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile in the chosen polar aprotic solvent.

  • To this solution, add (2-Bromo-1-methylethyl)benzene dropwise at room temperature.

  • The reaction mixture may be heated to facilitate the reaction, with the temperature and reaction time being dependent on the specific nucleophile used. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or distillation.

Nucleophilic_Substitution reactant (2-Bromo-1-methylethyl)benzene nucleophile + Nucleophile (Nu⁻) reactant->nucleophile product Substituted Product nucleophile->product byproduct + Br⁻ product->byproduct

General Nucleophilic Substitution Reaction.
Application in the Synthesis of Bioactive Molecules

(2-Bromo-1-methylethyl)benzene has been noted for its use in the synthesis of biologically active compounds.[4] For instance, it serves as a precursor for the synthesis of certain pharmaceutical agents. The introduction of the 2-phenylpropyl moiety can be a key step in building the carbon skeleton of a target drug molecule.

Spectroscopic Data

The structural characterization of (2-Bromo-1-methylethyl)benzene is confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for (2-Bromo-1-methylethyl)benzene

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons adjacent to the bromine, and the methyl protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic methine carbon, the carbon bearing the bromine atom, and the methyl carbon.
Mass Spectrometry (EI) A molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Infrared (IR) Spectroscopy Absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching frequency.

Source:[1]

Safety Information

(2-Bromo-1-methylethyl)benzene should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides a foundational understanding of (2-Bromo-1-methylethyl)benzene for its application in research and development. The provided protocols and data are intended to facilitate its synthesis and use in the laboratory.

References

An In-depth Technical Guide to 1-Bromo-2-phenylpropane: Structure, Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-phenylpropane (CAS RN: 1459-00-3), a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and comprehensive characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are provided, along with an illustrative experimental workflow for its application in the synthesis of pharmaceutical compounds.

Chemical Structure and Properties

This compound is a haloalkane derivative featuring a phenyl group attached to the second carbon of a propane (B168953) chain, with a bromine atom on the first carbon.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1459-00-3[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 115-116 °C at 15 mmHg[3]
Melting Point -59.3 °C[3]
Density 1.314 g/cm³[3]
Refractive Index 1.547[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 2-phenyl-1-propanol (B72363) using phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, resulting in the conversion of the primary alcohol to the corresponding alkyl bromide.[4][5]

Experimental Protocol: Synthesis from 2-phenyl-1-propanol

Materials:

  • 2-phenyl-1-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-1-propanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is typically used to ensure all the PBr₃ reacts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours.

  • Cool the reaction mixture back to room temperature and then pour it over crushed ice.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.15Multiplet5HAromatic protons (C₆H₅)
~3.60Doublet of doublets1H-CH₂Br (diastereotopic proton)
~3.50Doublet of doublets1H-CH₂Br (diastereotopic proton)
~3.10Multiplet1H-CH(Ph)-
~1.30Doublet3H-CH₃

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~142Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~45-CH(Ph)-
~40-CH₂Br
~20-CH₃

Experimental Protocol: NMR Spectroscopy

  • Instrument: Varian A-60D (or equivalent 60-400 MHz NMR spectrometer).[1]

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR spectra acquisition. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule.

Table 4: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3030MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1600, ~1495, ~1450Medium-StrongAromatic C=C skeletal vibrations
~700-750StrongC-H out-of-plane bending (monosubstituted benzene)
~600-500StrongC-Br stretch

Experimental Protocol: IR Spectroscopy

  • Instrument: FTIR Spectrometer.[1]

  • Technique: The spectrum is typically recorded from a neat liquid sample placed between two salt (e.g., NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of roughly equal intensity.[6]

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
198/200Low[M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br
119Moderate[M - Br]⁺, Loss of a bromine radical
105High[C₈H₉]⁺, Tropylium ion or related isomer
91Moderate[C₇H₇]⁺, Tropylium ion
77Low[C₆H₅]⁺, Phenyl cation

Experimental Protocol: Mass Spectrometry

  • Instrument: Hitachi M-80 (or equivalent mass spectrometer).[1]

  • Ionization Method: Electron Ionization (EI) at 70 eV.[1]

  • Analysis: The sample is introduced into the ion source, and the resulting fragments are separated by their mass-to-charge ratio.

Application in Organic Synthesis: A Workflow Example

This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals. For instance, it is a precursor in the synthesis of β-methylfentanyl, an analog of the potent analgesic fentanyl.[3] The following diagram illustrates a generalized workflow for the alkylation of a secondary amine with this compound, a key step in such syntheses.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Add Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Reaction_Vessel Add Solvent Solvent Solvent->Reaction_Vessel Dissolve Base Base Base->Reaction_Vessel Add Temperature Temperature Temperature->Reaction_Vessel Heat/Cool Quenching Quenching Extraction Extraction Quenching->Extraction Extract Chromatography Chromatography Extraction->Chromatography Purify Product Alkylated Product Chromatography->Product Reaction_Vessel->Quenching Transfer & Quench

Caption: Generalized workflow for the alkylation of a secondary amine using this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined structural and spectroscopic characteristics. This guide provides essential technical information, including detailed properties, synthesis protocols, and characterization data, to support its effective use in research and development, particularly in the fields of organic synthesis and drug discovery. The provided experimental workflows and data tables serve as a valuable resource for scientists and professionals in these areas.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-phenylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-phenylpropane (CAS No. 1459-00-3), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is the primary determinant of solubility. This compound, with its phenyl ring and alkyl bromide structure, is a relatively nonpolar molecule. Consequently, it is expected to be more soluble in nonpolar organic solvents than in polar solvents like water.

Qualitative Solubility Data

SolventCAS NumberMolecular FormulaPolarityReported Solubility
Chloroform67-66-3CHCl₃NonpolarSoluble[1]
Ethanol64-17-5C₂H₅OHPolarSoluble[1]
Methanol67-56-1CH₃OHPolarSoluble[1]
Water7732-18-5H₂OHighly PolarSlightly Soluble[2]

Note on Quantitative Data: Extensive searches of chemical literature and databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) for this compound in the aforementioned organic solvents. The information provided is based on qualitative statements from chemical suppliers and databases. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a widely accepted and reliable technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add a known volume of the selected organic solvent to several glass vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the weight of the collected sample.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated analytical method (GC-FID or HPLC-UV).

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration in Thermostatic Shaker prep->equil Agitate at constant T sample Sample Withdrawal and Filtration equil->sample Allow to settle quant Quantification by GC or HPLC sample->quant Dilute sample calc Calculation of Solubility quant->calc Use calibration curve report Reported Solubility Data calc->report

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Application in Drug Development

This compound is noted as a building block and an intermediate in the synthesis of β-Methylfentanyl Hydrochloride, an analog of the potent analgesic drug Fentanyl.[3] Understanding its solubility is crucial for optimizing reaction conditions, such as solvent selection and concentration, to ensure efficient synthesis and high yields of the target compound. Proper solvent choice, guided by solubility data, also plays a critical role in the purification of intermediates and the final active pharmaceutical ingredient (API) through processes like crystallization and chromatography.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its chemical structure suggests good solubility in nonpolar organic solvents. For research and development purposes, especially in the context of drug development, it is imperative to experimentally determine the solubility in the specific solvent systems being utilized. The provided experimental protocol offers a robust framework for obtaining reliable and accurate solubility data, which is essential for process optimization and ensuring the quality of synthetic intermediates and final products.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2-phenylpropane. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide presents a comprehensive interpretation of the spectral data, supported by clearly structured tables and a visualization of the molecular structure and proton relationships.

Introduction

This compound is a halogenated aromatic hydrocarbon with a chiral center. Its structure presents a distinct set of proton and carbon environments, making NMR spectroscopy an ideal tool for its characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound in various research and development applications. While experimental data is paramount for definitive structural assignment, this guide will utilize predicted spectral data to illustrate the expected NMR characteristics of this compound, in the absence of readily available, fully assigned experimental spectra in the public domain.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propane (B168953) chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the magnetic anisotropy of the phenyl ring.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a7.35 - 7.20Multiplet-5HPhenyl H
b3.55Multiplet-1HCH-Br
c3.00Multiplet-2HCH₂
d1.35Doublet~7.03HCH₃

Note: The chemical shifts and coupling constants are predicted values and may vary from experimental results.

Interpretation of the ¹H NMR Spectrum

  • Phenyl Protons (Signal a): The five protons on the phenyl ring are expected to appear as a complex multiplet in the aromatic region, typically between 7.20 and 7.35 ppm. The overlap of signals for the ortho, meta, and para protons results in this complex pattern.

  • Methine Proton (Signal b): The proton attached to the carbon bearing the bromine atom (CH-Br) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. Its chemical shift is significantly downfield due to the deshielding effect of the electronegative bromine atom.

  • Methylene Protons (Signal c): The two protons of the CH₂ group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and are expected to show a complex multiplet pattern resulting from both geminal and vicinal coupling.

  • Methyl Protons (Signal d): The three protons of the methyl group (CH₃) are expected to appear as a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~140C (quaternary, phenyl)
2~129CH (ortho, phenyl)
3~128CH (meta, phenyl)
4~127CH (para, phenyl)
5~45CH-Br
6~40CH₂
7~20CH₃

Note: The chemical shifts are predicted values and may vary from experimental results.

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (Signals 1-4): The phenyl group will show four distinct signals in the aromatic region (approximately 127-140 ppm). The quaternary carbon (C1) will have a distinct chemical shift from the protonated ortho, meta, and para carbons.

  • Aliphatic Carbons (Signals 5-7): The carbon attached to the bromine atom (C2) will be shifted downfield to around 45 ppm. The methylene carbon (C1) and the methyl carbon (C3) will appear at approximately 40 ppm and 20 ppm, respectively.

Experimental Protocols

While specific experimental data for this compound is not detailed here, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both spectra.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the structure of this compound and the key proton couplings.

Figure 1. Structure and proton assignments of this compound.

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The interpretation of chemical shifts, multiplicities, and coupling constants allows for a detailed structural analysis. For definitive characterization, it is always recommended to acquire and analyze experimental NMR data under controlled conditions. The provided experimental protocol serves as a general guideline for obtaining high-quality spectra for this and similar compounds.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-bromo-2-phenylpropane. Understanding the fragmentation behavior of this and related molecules is critical for structural elucidation, impurity profiling, and metabolite identification in drug discovery and development. This document outlines the primary fragmentation pathways under electron ionization (EI) conditions, presents quantitative data for major fragment ions, and provides a representative experimental protocol for analysis.

Core Fragmentation Analysis

Under electron ionization (EI) at a standard energy of 70 eV, this compound undergoes a series of predictable fragmentation reactions. The initial event is the removal of an electron to form the molecular ion, which is often unstable and rapidly decomposes into smaller, more stable fragment ions. The fragmentation is primarily driven by the cleavage of the weakest bonds and the formation of stable carbocations and radicals.

The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in characteristic "M" and "M+2" isotope pattern for any bromine-containing fragments, which is a powerful diagnostic tool.

The primary fragmentation pathways for this compound are dominated by the loss of the bromine atom and benzylic cleavage. The most favorable fragmentation is the loss of the bromine radical to form a stable secondary benzylic carbocation.

Quantitative Fragmentation Data

The following table summarizes the most abundant fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zRelative Intensity (%)Proposed Fragment Ion
10599.99[C8H9]+
9128.14[C7H7]+
10415.48[C8H8]+
10312.14[C8H7]+
7711.54[C6H5]+

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathways

The fragmentation of this compound can be rationalized through several key steps, initiated by the formation of the molecular ion [C9H11Br]•+.

  • Formation of the Molecular Ion: The process begins with the electron ionization of the this compound molecule.

  • Primary Fragmentation - Loss of Bromine: The most significant initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule. This results in the loss of a bromine radical (•Br) and the formation of the highly stable secondary benzylic carbocation at m/z 119. Although not listed in the most abundant ions, this is a key intermediate.

  • Formation of the Base Peak (m/z 105): The ion at m/z 119 can undergo rearrangement and loss of a methyl radical (•CH3) to form the highly stable phenylethyl cation ([C8H9]+) at m/z 105, which is the base peak in the spectrum.[1]

  • Formation of the Tropylium (B1234903) Ion (m/z 91): A classic fragmentation pathway for alkylbenzenes is the formation of the tropylium ion ([C7H7]+) at m/z 91.[1] This can occur from the m/z 119 ion through the loss of ethene or from the m/z 105 ion through the loss of a methylene (B1212753) group.

  • Other Fragment Ions: The ions at m/z 104 and 103 are likely formed through rearrangements and loss of hydrogen atoms or molecules from the more abundant fragments.[1] The phenyl cation ([C6H5]+) at m/z 77 is a common fragment in the mass spectra of aromatic compounds.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a typical experimental protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, noting the molecular ion (if present) and the m/z values and relative abundances of the major fragment ions.

  • Compare the experimental spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M This compound [C9H11Br] MI Molecular Ion [C9H11Br]•+ m/z 199/201 M->MI + e- Frag1 Benzylic Carbocation [C9H11]+ m/z 119 MI->Frag1 - •Br Frag2 Phenylethyl Cation (Base Peak) [C8H9]+ m/z 105 Frag1->Frag2 - •CH3 Frag3 Tropylium Ion [C7H7]+ m/z 91 Frag1->Frag3 - C2H4

Caption: Proposed fragmentation of this compound.

The logical workflow for identifying an unknown compound suspected to be this compound using GC-MS is depicted below.

Logical_Workflow cluster_exp Experimental Analysis cluster_data Data Interpretation Sample Sample Preparation GCMS GC-MS Analysis Sample->GCMS Spectrum Acquire Mass Spectrum GCMS->Spectrum PeakID Identify Chromatographic Peak Spectrum->PeakID FragAnalysis Analyze Fragmentation Pattern PeakID->FragAnalysis LibrarySearch Compare to Spectral Library FragAnalysis->LibrarySearch Confirmation Structural Confirmation LibrarySearch->Confirmation

Caption: GC-MS identification workflow.

References

infrared (IR) spectroscopy of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Bromo-2-phenylpropane

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation and identification of organic compounds. This guide provides a detailed overview of the IR spectral characteristics of this compound, comprehensive experimental protocols for spectral acquisition, and a logical workflow for its analysis.

This compound (C₉H₁₁Br) is an organic compound featuring a phenyl group and a brominated alkyl chain. Its structure contains several key functional groups and bond types that give rise to characteristic absorption bands in the infrared spectrum: a monosubstituted benzene (B151609) ring, saturated (sp³) C-H bonds, and a carbon-bromine (C-Br) bond. The analysis of these characteristic peaks allows for the confirmation of its molecular structure. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is invaluable for confirming identity against a known standard.[1][2]

Data Presentation: Characteristic IR Absorptions

The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are derived from established correlation tables and data from structurally similar compounds.

Wavenumber (cm⁻¹)Bond TypeVibration ModeIntensityNotes
3100–3000=C-H (Aromatic)StretchingMediumAromatic C-H stretches typically appear at slightly higher frequencies than alkane C-H stretches.[3]
2975–2845-C-H (Alkyl)StretchingStrongCharacteristic of the methyl and methine groups in the propane (B168953) chain.[1]
1600–1585, 1500-1400C=C (Aromatic)StretchingMediumThese two bands are characteristic of carbon-carbon stretching within the benzene ring.[3]
1480–1270C-H (Alkyl)BendingMediumIncludes scissoring and bending vibrations of the alkyl portions of the molecule.[1]
~750 and ~700=C-H (Aromatic)Out-of-Plane BendStrongStrong absorptions in these regions are highly indicative of a monosubstituted benzene ring.
750–500C-BrStretchingMedium-StrongThe carbon-bromine stretching vibration is expected in this range.[1]

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved through several standard methods.

Method 1: Neat Analysis using Salt Plates

This traditional method involves creating a thin liquid film between two transparent salt plates.

  • Materials :

  • Procedure :

    • Plate Preparation : Obtain two clean, dry salt plates from a desiccator. If necessary, clean the plates with a small amount of acetone and a soft wipe, then allow them to dry completely.[4] Handle the plates by their edges to avoid transferring moisture from your fingers.[4]

    • Sample Application : Using a Pasteur pipette, place one or two drops of the liquid this compound onto the center of one salt plate.[4][5]

    • Creating the Film : Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[5][6] The film should be free of air bubbles.

    • Background Scan : Ensure the sample chamber of the FTIR spectrometer is empty. Perform a background scan to record the spectrum of the ambient air and instrument optics, which will be subtracted from the sample spectrum.

    • Sample Analysis : Carefully place the salt plate assembly ("sandwich") into the sample holder in the spectrometer's sample compartment.[4][6]

    • Spectrum Acquisition : Close the compartment lid and initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting interferogram, which is then Fourier-transformed to produce the final spectrum.

    • Cleaning : After analysis, disassemble the plates and clean them thoroughly with a suitable solvent like acetone or isopropanol.[4][5] Return the clean, dry plates to the desiccator for storage.[4]

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Materials :

    • This compound sample

    • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

    • Pipette

    • Solvent (e.g., isopropanol) for cleaning

  • Procedure :

    • Background Scan : With the ATR crystal surface clean and exposed to air, perform a background scan. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

    • Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.

    • Spectrum Acquisition : Initiate the sample scan. An internal infrared beam reflects multiple times within the ATR crystal, creating an evanescent wave that penetrates a short distance into the sample in contact with it.[7] The detector measures the attenuation of this wave.

    • Cleaning : After the measurement is complete, clean the sample off the crystal surface using a soft tissue dampened with a solvent like isopropanol. The instrument is immediately ready for the next sample.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the identification and analysis of this compound using IR spectroscopy.

IR_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_confirm 4. Confirmation prep Prepare Liquid Sample (Neat Film or ATR) bg_scan Acquire Background Spectrum prep->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan Subtract Background func_group Identify Functional Group Absorptions (>1500 cm⁻¹) • Aromatic C-H • Alkyl C-H • Aromatic C=C sample_scan->func_group fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) • C-Br Stretch • Bending Vibrations func_group->fingerprint compare Compare with Reference Spectrum fingerprint->compare confirm_id Confirm Identity of This compound compare->confirm_id

Caption: Logical workflow for IR spectral analysis of this compound.

References

Navigating the Hazards of beta-Bromocumene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with beta-Bromocumene and its isomers. It is designed to offer researchers, scientists, and drug development professionals essential safety information, supported by quantitative data and standardized experimental methodologies.

GHS Hazard Profile of Bromocumene Isomers

The following tables summarize the GHS hazard classifications for beta-Bromocumene ((2-Bromo-1-methylethyl)benzene) and its structural isomers, ortho-, meta-, and para-Bromocumene. This allows for a clear comparison of their respective hazard profiles.

Table 1: GHS Hazard Statements (H-Statements) for Bromocumene Isomers

Chemical NameCAS NumberH-Statement CodeHazard Statement
beta-Bromocumene 1459-00-3H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
o-Bromocumene 7073-94-1H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]
H411Toxic to aquatic life with long lasting effects.[2]
m-Bromocumene 5433-01-2H227Combustible liquid.[3][4]
H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
p-Bromocumene 586-61-8H302Harmful if swallowed.[5]
H315Causes skin irritation.[5]
H319Causes serious eye irritation.[5]

Table 2: GHS Precautionary Statements (P-Statements) for Bromocumene Isomers

Chemical NameP-Statement Codes
beta-Bromocumene P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362+P364
o-Bromocumene P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P362, P391, P403+P233, P405, P501
m-Bromocumene P210, P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362, P370+P378, P403+P235, P501
p-Bromocumene P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501

Physicochemical and Toxicological Data

A summary of key quantitative data is presented below to provide context to the hazard classifications.

Table 3: Physicochemical Properties of Bromocumene Isomers

Propertybeta-Bromocumeneo-Bromocumenem-Bromocumenep-Bromocumene
Molecular Formula C₉H₁₁Br[1]C₉H₁₁Br[2]C₉H₁₁BrC₉H₁₁Br[5]
Molecular Weight ( g/mol ) 199.09[1]199.09[2]199.09[6]199.09[5]
Boiling Point (°C) 115-116 @ 15mmHg[1]Not Available52-53 @ 0.8mmHg[6]103-104[7]
Melting Point (°C) -59.3[1]Not Available-10 (estimate)[6]-22[7]
Flash Point (°C) 90[1]Not Available52-53[6]>100[7]
Density (g/cm³) 1.314[1]Not Available1.285[6]1.286 @ 20°C[7]
Log Pow (n-octanol/water) Not Available3.14[8]4.33[9]Not Available

Experimental Protocols for Hazard Determination

While specific experimental reports for beta-Bromocumene were not found, the GHS classifications are based on standardized testing methodologies. The principles of these key experimental protocols are outlined below.

Skin Irritation Testing (based on OECD Guideline 439)

This test determines the potential of a substance to cause reversible skin damage.[2][10]

  • Principle: The in vitro method uses a Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[2][11] The test substance is applied topically to the tissue surface. Irritant chemicals damage the cells of the epidermis, leading to a decrease in cell viability.

  • Methodology:

    • Preparation: Triplicate RhE tissues are pre-incubated in a culture medium.

    • Application: A measured amount of the test substance (liquid or solid) is applied directly to the surface of the RhE tissue for a defined period (e.g., 60 minutes). A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[6]

    • Incubation & Rinsing: After the exposure period, the substance is thoroughly rinsed off, and the tissues are transferred to a fresh medium for a post-exposure incubation period (e.g., 42 hours) to allow for recovery or progression of damage.[6]

    • Viability Assessment: Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt.[9]

    • Data Analysis: The formazan is extracted, and the color intensity is measured spectrophotometrically. The percentage of viable cells in the test tissues is calculated relative to the negative control.

  • Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is less than or equal to 50%.[6]

Acute Eye Irritation Testing (based on OECD Guideline 405)

This protocol assesses the potential of a substance to cause reversible or irreversible eye damage.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[12] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5][12]

  • Methodology:

    • Pre-Test Evaluation: A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[5]

    • Animal Preparation: Healthy, mature albino rabbits are used. Both eyes are examined 24 hours before the test to ensure no pre-existing irritation.[3] The animal is pre-treated with systemic analgesics and topical anesthetics to minimize pain and distress.[5]

    • Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.[3]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13] If effects persist, observations may continue for up to 21 days to assess reversibility.[12][13]

    • Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored using a standardized system.

  • Classification: The classification is based on the severity and reversibility of the observed lesions. A substance causing serious eye damage (GHS Category 1) or eye irritation (GHS Category 2) is determined by these scores.

Flammability Testing (based on ASTM D56 / D93)

This determines the flash point of a liquid, a key indicator of its flammability hazard.

  • Principle: The flash point is the lowest temperature at which a liquid gives off enough vapor to ignite in the presence of an ignition source under controlled conditions.[4] Closed-cup methods, like the Pensky-Martens (ASTM D93) or Tag Closed Cup (ASTM D56), are commonly used to simulate vapor ignition in a contained space.[14]

  • Methodology:

    • Sample Preparation: A specified volume of the liquid (e.g., 50-75 mL) is placed in the test cup of the apparatus.

    • Heating: The sample is heated at a slow, constant rate. The vapor space above the liquid is stirred to ensure equilibrium.[14]

    • Ignition Test: At regular temperature intervals, an ignition source (a small flame) is passed over the opening of the cup.[4]

    • Determination: The flash point is the lowest temperature at which a flash is observed propagating across the entire surface of the liquid.

  • Classification: The GHS classification for flammable liquids (Categories 1-4) is determined by the flash point and, in some cases, the initial boiling point.[4]

Aquatic Toxicity Testing (based on OECD Guidelines 201, 202, 203)

These tests evaluate the potential harm a substance may cause to aquatic organisms.

  • Principle: Standardized tests expose representative aquatic organisms (algae, invertebrates like Daphnia, and fish) to the test substance under controlled laboratory conditions to determine the concentration that causes a specific effect (e.g., mortality, immobilization, or growth inhibition).

  • Methodology (General):

    • Test Organisms: Cultured organisms of a specific species and life stage are used (e.g., Daphnia magna for acute invertebrate toxicity - OECD 202).

    • Exposure: Organisms are exposed to a range of concentrations of the test substance in an aqueous medium for a defined period (e.g., 48 hours for Daphnia, 96 hours for fish).

    • Observation: The number of affected organisms (e.g., immobilized Daphnia) is recorded at specified intervals.

    • Data Analysis: The results are used to calculate the EC₅₀ (the concentration causing an effect in 50% of the test population) or LC₅₀ (the concentration causing mortality in 50% of the population).

  • Classification: The substance is classified for its acute and/or long-term hazard to the aquatic environment based on the EC₅₀/LC₅₀ values and data on its degradation and bioaccumulation potential.

Visualizations: Workflows and Pathways

Isomeric Relationships of Bromocumene

The following diagram illustrates the structural relationship between beta-Bromocumene and its aromatic-substituted isomers.

G cluster_isomers Bromocumene Isomers (C9H11Br) cluster_ring Ring Substitution cluster_sidechain Side-Chain Substitution Cumene Cumene (Isopropylbenzene) o_bromo o-Bromocumene Cumene->o_bromo Bromination on Ring m_bromo m-Bromocumene Cumene->m_bromo Bromination on Ring p_bromo p-Bromocumene Cumene->p_bromo Bromination on Ring beta_bromo beta-Bromocumene Cumene->beta_bromo Bromination on Isopropyl Group

Caption: Isomeric forms of Bromocumene.

GHS Hazard Communication Workflow

This workflow demonstrates the logical process from experimental data to final hazard communication on product labels and safety data sheets.

G cluster_data Data Generation & Analysis cluster_class Hazard Classification cluster_comm Hazard Communication exp_data Experimental Testing (e.g., OECD, ASTM protocols) phys_chem Physicochemical Data (e.g., Flash Point) exp_data->phys_chem tox_data Toxicological Data (e.g., Skin Irritation, LC50) exp_data->tox_data eval Evaluation of Data vs. GHS Criteria phys_chem->eval tox_data->eval assign_class Assign Hazard Class & Category eval->assign_class pictogram Select Pictograms assign_class->pictogram signal Select Signal Word (Warning/Danger) assign_class->signal h_statement Assign H-Statements assign_class->h_statement p_statement Assign P-Statements assign_class->p_statement sds Compile SDS & Label pictogram->sds signal->sds h_statement->sds p_statement->sds

Caption: GHS Hazard Classification and Communication Workflow.

Potential Toxicological Effects of Brominated Aromatic Compounds

Brominated aromatic compounds can exert toxicity through several mechanisms. While a specific pathway for beta-Bromocumene is not detailed in the literature, this diagram outlines potential adverse outcomes based on related compounds.[15][16][17]

G cluster_cellular Cellular & Systemic Interaction cluster_effects Adverse Outcomes start Exposure to Brominated Aromatic Compound absorption Absorption & Distribution (Bioaccumulation in lipid-rich tissue) start->absorption irritation Local Irritation (Skin, Eyes, Respiratory Tract) start->irritation Direct Contact metabolism Metabolism (e.g., in Liver) absorption->metabolism receptor Interaction with Cellular Receptors (e.g., AhR, Hormone Receptors) absorption->receptor hepato Hepatotoxicity metabolism->hepato Metabolite-induced damage endocrine Endocrine Disruption receptor->endocrine Altered Gene Expression neuro Neurotoxicity receptor->neuro

Caption: Potential toxicological mechanisms of brominated aromatics.

References

An In-depth Technical Guide to the Applications of 1-Bromo-2-phenylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-phenylpropane, a versatile halogenated hydrocarbon, serves as a valuable building block in modern organic synthesis. Its utility stems from the presence of a reactive carbon-bromine bond, which allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in Grignard reactions, nucleophilic substitution, and elimination reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

This compound, also known as β-bromocumene, is a colorless to pale yellow liquid with the chemical formula C₉H₁₁Br.[1] Its molecular structure, featuring a bromine atom on a secondary carbon adjacent to a phenyl-substituted carbon, makes it a versatile intermediate in organic synthesis.[2] The reactivity of this compound is primarily dictated by the C-Br bond, which can be cleaved through various mechanisms to form new carbon-carbon and carbon-heteroatom bonds. This guide explores the most significant applications of this reagent, providing detailed methodologies for its use in key synthetic transformations.

Grignard Reaction: Formation of a Key Organometallic Intermediate

One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, (2-phenylpropyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

Formation of (2-phenylpropyl)magnesium bromide

The Grignard reagent is prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF).[3] The reaction is initiated by the insertion of magnesium into the carbon-bromine bond.

Grignard_Formation cluster_reaction reactant1 This compound product (2-phenylpropyl)magnesium bromide reactant1->product reactant2 Mg reactant2->product solvent Anhydrous Ether product->solvent in

Diagram 1: Formation of (2-phenylpropyl)magnesium bromide.
Reactions with Electrophiles

The resulting Grignard reagent can react with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. For example, its reaction with acetone (B3395972), followed by an acidic workup, yields 2-methyl-1-phenylpropan-2-ol.[4][5]

Experimental Protocol: Synthesis of 2-Methyl-1-phenylpropan-2-ol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the this compound solution to the flask to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography or distillation.

ParameterValueReference
Reactants This compound, Magnesium, Acetone[4][5]
Solvent Anhydrous Diethyl Ether[3]
Reaction Time ~4 hoursInferred
Temperature 0 °C to refluxInferred
Yield ~75%[4]
Note: Quantitative data is based on analogous reactions and may vary for this specific substrate.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, where the bromide ion is displaced by a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.[6][7][8][9]

SN2_Mechanism reactant Nu⁻ + this compound ts [Nu---C---Br]⁻ (Transition State) reactant->ts Backside Attack product Product + Br⁻ ts->product Inversion of Configuration

Diagram 2: Generalized Sₙ2 mechanism for this compound.
Synthesis of Azides

The reaction of this compound with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) provides a straightforward route to 1-azido-2-phenylpropane. Azides are versatile intermediates that can be reduced to primary amines or used in "click" chemistry.

Synthesis of Amines and Derivatives

Alkylation of ammonia (B1221849) or primary amines with this compound is a direct method for the synthesis of amphetamine and its derivatives.[10][11] However, this reaction can be prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[12][13]

Williamson Ether Synthesis

Ethers can be synthesized by reacting this compound with an alkoxide or phenoxide nucleophile.[14][15][16][17][18] This Sₙ2 reaction, known as the Williamson ether synthesis, is an effective method for forming C-O bonds.

Synthesis of Nitriles

The displacement of the bromide with a cyanide nucleophile, typically from sodium or potassium cyanide, yields 2-phenylpropyl cyanide.[13][19][20] This reaction is valuable for extending the carbon chain by one carbon atom.

Experimental Protocol: Synthesis of 1-Azido-2-phenylpropane

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

ParameterValueReference
Reactants This compound, Sodium AzideInferred
Solvent DMFInferred
Reaction Time 12-24 hoursInferred
Temperature 60-70 °CInferred
Yield High (expected)Inferred
Note: Quantitative data is based on analogous reactions and may vary for this specific substrate.

Elimination Reactions

When treated with a strong base, this compound can undergo an E2 elimination reaction to form an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base used.

Elimination_Pathways start This compound small_base Small Base (e.g., EtO⁻) bulky_base Bulky Base (e.g., t-BuO⁻) zaitsev Zaitsev Product (more substituted alkene) small_base->zaitsev Major Product hofmann Hofmann Product (less substituted alkene) small_base->hofmann Minor Product bulky_base->zaitsev Minor Product bulky_base->hofmann Major Product

Diagram 3: Regioselectivity in the E2 elimination of this compound.
Zaitsev vs. Hofmann Elimination

  • Zaitsev's Rule: With a small, non-hindered base such as sodium ethoxide, the reaction generally follows Zaitsev's rule, leading to the thermodynamically more stable, more substituted alkene (1-phenyl-1-propene) as the major product.[21][22][23]

  • Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide, the base preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted Hofmann product (3-phenyl-1-propene) as the major product.[22][24][25]

Experimental Protocol: Elimination with Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.

  • Add a solution of this compound (1.0 equivalent) in anhydrous tert-butanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or gas chromatography (GC).

  • Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alkene mixture.

  • Analyze the product distribution by GC or NMR to determine the ratio of Hofmann to Zaitsev products.

ParameterValueReference
Reactants This compound, Potassium tert-Butoxide[21][22]
Solvent Anhydrous tert-Butanol[21]
Reaction Time 4-6 hoursInferred
Temperature RefluxInferred
Major Product 3-phenyl-1-propene (Hofmann)[24][25]
Note: Quantitative data is based on analogous reactions and may vary for this specific substrate.

Other Applications

Beyond these core reactions, this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, although its application in these areas is less commonly reported than that of aryl or vinyl halides.[26][27][28][29][30][31][32][33][34][35]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo Grignard formation, nucleophilic substitution, and controlled elimination reactions makes it a key intermediate in the synthesis of a wide array of organic molecules, from simple alcohols and amines to complex pharmaceutical compounds. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in modern cross-coupling methodologies may unveil even broader applications in the future.

References

1-Bromo-2-phenylpropane: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a key organic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly in the field of medicinal chemistry.[1] Its structure, featuring a reactive bromine atom and a phenylpropyl backbone, makes it an ideal precursor for the introduction of the 2-phenylpropyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of therapeutic agents, including derivatives of phenylisopropylamine and analogs of potent analgesics like fentanyl.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁Br[2]
Molecular Weight 199.09 g/mol [2]
CAS Number 1459-00-3[1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 115-116 °C at 15 mmHg[1]
Density 1.314 g/cm³[1]
Refractive Index (n20/D) 1.5470[1]
Solubility Insoluble in water; soluble in common organic solvents like ether and chloroform.[1]

Core Synthetic Applications in Medicinal Chemistry

This compound is primarily utilized in nucleophilic substitution reactions where the bromide ion acts as a good leaving group. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, providing access to a diverse range of chemical structures.

Synthesis of Phenylisopropylamine Derivatives

The phenylisopropylamine backbone is a crucial pharmacophore present in numerous psychoactive compounds and therapeutic agents.[3] this compound is a logical starting material for the synthesis of these derivatives through amination reactions.

This protocol describes a general method for the synthesis of N-substituted phenylisopropylamines via an Sₙ2 reaction.

Reaction:

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted phenylisopropylamine.

Expected Data: The successful synthesis of the N-substituted phenylisopropylamine can be confirmed by standard analytical techniques.

Analysis Expected Results
¹H NMR Signals corresponding to the protons of the 2-phenylpropyl group and the N-substituent. The benzylic proton (CH) will typically appear as a multiplet, and the methyl group (CH₃) as a doublet.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (EI) A molecular ion peak [M]⁺ and characteristic fragmentation patterns.
FTIR Absorption bands corresponding to N-H stretching (for secondary amines), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.
Synthesis of β-Methylfentanyl: A Fentanyl Analog

This compound is a key precursor for the synthesis of β-methylfentanyl, a potent opioid analgesic and analog of fentanyl.[4] The IUPAC name for β-methylfentanyl is N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide, highlighting the incorporation of the 2-phenylpropyl moiety.[5]

The synthesis would involve the N-alkylation of a suitable piperidine (B6355638) derivative with this compound.

G cluster_0 Synthesis of β-Methylfentanyl A This compound C β-Methylfentanyl A->C Alkylation (SN2) B N-phenyl-N-(piperidin-4-yl)propanamide B->C G cluster_1 Fentanyl Analog Signaling Pathway Fentanyl_Analog Fentanyl Analog (e.g., β-Methylfentanyl) MOR μ-Opioid Receptor (GPCR) Fentanyl_Analog->MOR Agonist Binding G_protein G-protein Activation MOR->G_protein Adenylyl_Cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

References

The Phenylpropanoid Pathway: A Legacy of Discovery and a Future of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Applications of Phenylpropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropane derivatives, a vast and diverse class of natural products, form the cornerstone of a multitude of biological processes, particularly within the plant kingdom. Their history is deeply intertwined with the evolution of terrestrial life, where they emerged as critical components for structural support, defense against pathogens, and protection from environmental stressors. Today, their significance extends into human health and medicine, with a growing body of research highlighting their potent pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of phenylpropane derivatives, detailing their biosynthesis, key experimental methodologies for their study, and the intricate signaling pathways they modulate.

I. A Historical Perspective: Unraveling the Phenylpropanoid Pathway

The journey into the world of phenylpropane derivatives begins with the elucidation of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine into a vast array of secondary metabolites. Early observations of the chemical structures of plant-derived compounds like lignin, flavonoids, and cinnamic acid derivatives hinted at a common biosynthetic origin.

The formal discovery of the pathway can be traced back to the identification of key enzymatic steps. A pivotal moment was the discovery of phenylalanine ammonia-lyase (PAL) , the enzyme that catalyzes the first committed step in the pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1] This was followed by the characterization of cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group to the phenyl ring, and 4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid for downstream reactions.[2]

These three enzymes constitute the central hub of the phenylpropanoid pathway, from which various branch pathways diverge to produce a rich tapestry of molecules, including:

  • Lignins: Complex polymers that provide structural integrity to plant cell walls.

  • Flavonoids: A diverse group of pigments with roles in UV protection, pigmentation, and signaling.

  • Stilbenes: Compounds with potent antioxidant and anti-inflammatory properties, such as resveratrol.

  • Coumarins: A class of lactones with various pharmacological activities.

  • Hydroxycinnamic acids: Simple phenolic acids that serve as precursors to more complex derivatives and exhibit antioxidant properties.

The evolutionary emergence of this pathway is thought to have been a critical adaptation for plants colonizing terrestrial environments, providing them with the necessary tools to cope with new challenges such as UV radiation and microbial pathogens.[3]

II. Quantitative Data on Phenylpropane Derivatives

The study of phenylpropane derivatives relies heavily on quantitative analysis to determine their abundance in natural sources and to evaluate their biological activities. The following tables summarize key quantitative data for representative compounds.

Table 1: Yields of Phenylpropanoids from Plant Extraction
Phenylpropanoid ClassPlant SourceExtraction MethodYieldReference
LignansPedicularis densispicaSmashing tissue extraction with methanol>60% of total extract[4]
Phenylpropanoid GlycosidesPedicularis oederiDeep eutectic solvent extraction74.1 mg verbascoside (B1683046) from 900 mg sample[5]
FlavonoidsHypericum perforatumMethanolic extraction7.36 to 27.82 mg Catechin Equivalents/g DW[6]
Phenylpropanoid AmidesSolanum melongena (Eggplant) RootsHPLC-DADVaries by compound and batch[7]
Table 2: Antioxidant Activity (IC50 Values) of Selected Phenylpropane Derivatives
CompoundAssayIC50 Value (µM)Reference
GinkgopanosideDPPH32.75 - 48.20[8]
Ginkgopanoside AglyconeDPPH5.23[8]
Ascorbic Acid (Reference)DPPH2.54[8]
FM10 (Synthetic Derivative)DPPH8.36[9]
FM12 (Synthetic Derivative)DPPH15.30[9]
Gallic Acid (Reference)DPPH9.02[9]
Table 3: Anti-inflammatory Activity (IC50 Values) of Selected Phenylpropane Derivatives
CompoundTarget/AssayIC50 Value (µM)Reference
2'-hydroxycinnamaldehyde (HCA)Nitric Oxide (NO) Production8[1]
2'-hydroxycinnamaldehyde (HCA)NF-kB Transcriptional Activity22[1]
FM4 (Synthetic Derivative)COX-20.74[9]
FM10 (Synthetic Derivative)COX-20.69[9]
FM12 (Synthetic Derivative)COX-20.18[9]

III. Experimental Protocols

The isolation, synthesis, and analysis of phenylpropane derivatives are fundamental to their study. This section provides detailed methodologies for key experiments.

A. Isolation and Purification of Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction and purification of flavonoids using a combination of ultrasound-assisted extraction and column chromatography.

1. Materials and Equipment:

  • Dried and powdered plant material

  • 80% Ethanol (B145695)

  • Ultrasonic bath

  • Whatman No. 1 filter paper or centrifuge

  • Rotary evaporator

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

2. Extraction Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of 80% ethanol to the beaker.

  • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.

  • Extract for 30 minutes.

  • Filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant (crude extract).

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at 50°C.

3. Column Chromatography Purification:

  • Prepare a slurry of silica gel in 100% n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of 100% n-hexane and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually adding ethyl acetate (B1210297) (e.g., 90:10, 80:20 n-hexane:ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Pool fractions with similar TLC profiles and evaporate the solvent to obtain purified flavonoid fractions.

B. Chemical Synthesis of Cinnamaldehyde (B126680)

This protocol describes the synthesis of cinnamaldehyde via an aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetaldehyde (B116499).

1. Materials and Equipment:

  • Benzaldehyde

  • Acetaldehyde

  • Solvent (e.g., ethanol)

  • Solid super base catalyst

  • Reaction flask with temperature control

  • Distillation apparatus

2. Synthesis Procedure:

  • Dissolve benzaldehyde and acetaldehyde in the chosen solvent to form a mixed solution.

  • Control the temperature of the solution between 0-80°C.

  • Add the solid super base catalyst to initiate the condensation reaction.

  • After the reaction is complete, neutralize the reaction solution.

  • Perform reduced pressure distillation, collecting the fraction at a pressure of 0.001-1 MPa to obtain pure cinnamaldehyde.[5]

C. High-Performance Liquid Chromatography (HPLC) Analysis of Phenylpropanoids

This protocol provides a general method for the analysis of phenylpropanoids using reverse-phase HPLC.

1. Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase chromatography column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample and standard solutions filtered through a 0.45 µm syringe filter

2. Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.2 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

  • Detection Wavelengths: 210, 280, and 360 nm (for DAD)

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. An example gradient is as follows:

    • 0-15 min: 5% to 35% B

    • 15-30 min: 35% to 50% B

    • 30-40 min: 50% to 70% B

    • 40-50 min: 70% to 5% B (return to initial conditions)

    • 50-60 min: Equilibration at 5% B

IV. Signaling Pathways and Molecular Interactions

Phenylpropane derivatives are not merely structural or defense molecules; they are also active participants in cellular signaling. The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by these compounds.

A. Lignin Biosynthesis Pathway

Lignin is a complex polymer derived from monolignols, which are synthesized through a specific branch of the phenylpropanoid pathway. The regulation of this pathway is crucial for plant development and structural integrity.

Lignin_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT p_Coumaryl_Alcohol p-Coumaryl Alcohol (H-monolignol) p_Coumaraldehyde->p_Coumaryl_Alcohol CAD Lignin Lignin Polymer p_Coumaryl_Alcohol->Lignin Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde CCoAOMT, CCR Coniferyl_Alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD 5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->5_Hydroxyconiferaldehyde F5H Coniferyl_Alcohol->Lignin Sinapaldehyde Sinapaldehyde 5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol Sinapyl Alcohol (S-monolignol) Sinapaldehyde->Sinapyl_Alcohol CAD Sinapyl_Alcohol->Lignin

Simplified Lignin Biosynthesis Pathway
B. Transcriptional Regulation of the Phenylpropanoid Pathway

The expression of genes in the phenylpropanoid pathway is tightly controlled by a network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These regulators respond to developmental cues and environmental stresses, modulating the production of different phenylpropane derivatives.

Phenylpropanoid_Regulation Stress_Signals Developmental Cues & Environmental Stresses MYB MYB Transcription Factors Stress_Signals->MYB bHLH bHLH Transcription Factors Stress_Signals->bHLH MBW_Complex MBW Complex (MYB-bHLH-WD40) MYB->MBW_Complex Early_Genes Early Biosynthetic Genes (PAL, C4H, 4CL, CHS) MYB->Early_Genes Activates/Represses Lignin_Genes Lignin Biosynthesis Genes (CCR, CAD, etc.) MYB->Lignin_Genes Activates/Represses bHLH->MBW_Complex WD40 WD40 Proteins WD40->MBW_Complex Late_Genes Late Biosynthetic Genes (DFR, ANS, etc.) MBW_Complex->Late_Genes Activates Flavonoids Flavonoids Early_Genes->Flavonoids Late_Genes->Flavonoids Lignin Lignin Lignin_Genes->Lignin

Transcriptional Control of Phenylpropanoid Biosynthesis
C. Anti-inflammatory Signaling of Eugenol via NF-κB Inhibition

Eugenol, a major component of clove oil, exerts its anti-inflammatory effects by interfering with the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Eugenol_NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Activates Transcription NFkB_IkB->NFkB Release of NF-κB Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->NFkB Inhibits Nuclear Translocation Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation

Eugenol's Inhibition of the NF-κB Signaling Pathway
D. Cinnamaldehyde Sensory Signaling via the TRPA1 Channel

Cinnamaldehyde, the compound responsible for the characteristic aroma and flavor of cinnamon, activates the TRPA1 ion channel, which is involved in sensory perception, including pain and inflammation.

Cinnamaldehyde_TRPA1_Pathway Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel Cinnamaldehyde->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation

Cinnamaldehyde Activation of the TRPA1 Ion Channel

V. Conclusion

The study of phenylpropane derivatives has evolved from fundamental plant biochemistry to a frontier in drug discovery and development. Their rich history of discovery underscores their fundamental importance in the natural world. The quantitative data on their biological activities continue to reveal their therapeutic potential, while refined experimental protocols enable their efficient isolation, synthesis, and analysis. Furthermore, the elucidation of their interactions with complex signaling pathways provides a molecular basis for their pharmacological effects and opens new avenues for therapeutic intervention. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary knowledge and tools to further explore the vast and promising landscape of phenylpropane derivatives.

References

Methodological & Application

Application Note: Synthesis of 1-Bromo-2-phenylpropane via Anti-Markovnikov Hydrobromination of 2-Phenyl-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development Use Only

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-phenylpropane from 2-phenyl-1-propene (α-methylstyrene). The method employs an anti-Markovnikov addition of hydrogen bromide (HBr) under free-radical conditions. This reaction is of significant interest to researchers in organic synthesis and drug development for the regioselective preparation of primary alkyl bromides from terminal alkenes, a key transformation in the construction of complex molecules.

Introduction & Reaction Mechanism

The addition of hydrogen bromide to unsymmetrical alkenes can yield two different constitutional isomers. In the absence of radical initiators, the reaction typically follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon, proceeding through a stable carbocation intermediate. However, in the presence of a radical initiator (such as peroxides or AIBN) or under conditions that promote radical formation (like UV light or the presence of oxygen), the reaction proceeds via a free-radical chain mechanism.[1] This alternative pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom.[1][2]

The key to this regioselectivity is the stability of the radical intermediate formed during the propagation step. For 2-phenyl-1-propene, the addition of a bromine radical to the terminal carbon (C1) results in the formation of a more stable secondary benzylic radical at C2. This intermediate is stabilized by resonance with the adjacent phenyl ring. The subsequent abstraction of a hydrogen atom from HBr yields the desired this compound and regenerates the bromine radical, continuing the chain reaction.[3]

Caption: Free-radical mechanism for anti-Markovnikov addition of HBr.

Quantitative Data Summary

Recent studies have focused on developing scalable and operationally simple protocols for anti-Markovnikov hydrobromination, avoiding the need for radical initiators like AIBN or peroxides, which can be hazardous and require careful removal. A notable method involves using a commercially available solution of HBr in acetic acid.[4][5] The table below summarizes results for styrene (B11656) and related compounds using this initiator-free protocol, which is adaptable for 2-phenyl-1-propene.

Alkene SubstrateProductReaction Time (h)Temperature (°C)Selectivity (Anti-Markovnikov:Markovnikov)Yield (%)
Styrene1-Bromo-2-phenylethane20>80:2069
p-Fluorostyrene1-Bromo-2-(4-fluorophenyl)ethane20>80:2060
p-Chlorostyrene1-Bromo-2-(4-chlorophenyl)ethane2094:682
Estragole1-Bromo-2-(4-methoxyphenyl)propane20>98:290

Data adapted from Galli, M. et al., Org. Biomol. Chem., 2016, 14, 5622-5626.[4][5] This initiator-free method demonstrates high selectivity and good yields for various styrenic olefins.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, workup, and purification of this compound.

G A Setup Reaction B Add 2-Phenyl-1-propene in Hexane (B92381) to Flask A->B C Cool to 0°C (Ice Bath) B->C D Slowly Add HBr/AcOH (2 equivalents) C->D E Stir at 0°C for 2 Hours D->E F Reaction Quench (Add Ice-Water) E->F G Phase Separation F->G H Extract Aqueous Layer with Hexane G->H I Combine Organic Layers H->I J Wash with NaHCO3 (aq) and Brine I->J K Dry over Na2SO4 J->K L Filter and Concentrate (Rotary Evaporation) K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, GC-MS) M->N

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the initiator-free hydrobromination of styrenes reported by Galli et al.[4][5]

Materials:

  • 2-Phenyl-1-propene (α-methylstyrene), (10 mmol, 1.18 g)

  • Hydrogen bromide, 33 wt. % in acetic acid (2.0 equiv., 20 mmol, 4.9 mL)

  • Hexane (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenyl-1-propene (10 mmol, 1.18 g) dissolved in hexane (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of HBr: While stirring vigorously, add the solution of hydrogen bromide in acetic acid (20 mmol, 4.9 mL) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Maintain the reaction temperature at 0 °C and continue stirring for 2 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup - Quenching: After 2 hours, carefully quench the reaction by pouring the mixture into a separatory funnel containing ice-cold water (50 mL).

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice with hexane (2 x 20 mL).

  • Workup - Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize excess acetic acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is a colorless to pale yellow oil.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Hydrogen bromide in acetic acid is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 2-Phenyl-1-propene is flammable. Handle away from ignition sources.

  • Handle all organic solvents with care.

References

Laboratory Preparation of 1-Bromo-2-phenylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 1-Bromo-2-phenylpropane, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The protocol is based on the well-established method of converting a primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃).

Introduction

This compound, also known as (2-bromo-1-methylethyl)benzene, is a key building block in the synthesis of various organic molecules.[1] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced by a variety of nucleophiles, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. This makes it a crucial intermediate for introducing the 2-phenylpropyl moiety into larger, more complex structures, a common motif in pharmacologically active compounds.[2] The synthesis described herein utilizes the reaction of 2-phenyl-1-propanol (B72363) with phosphorus tribromide, a reliable method that proceeds via an Sₙ2 mechanism, minimizing the potential for carbocation rearrangements that can occur with other brominating agents like hydrobromic acid.[3][4]

Data Presentation

A summary of the key quantitative data for the reactants and the product is provided in the table below for easy reference and comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
2-Phenyl-1-propanol C₉H₁₂O136.190.995219-220
Phosphorus Tribromide PBr₃270.692.852173
This compound C₉H₁₁Br199.091.314115-116 @ 15 mmHg
Dichloromethane (B109758) CH₂Cl₂84.931.32639.6

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from 2-phenyl-1-propanol using phosphorus tribromide.

Materials:

  • 2-Phenyl-1-propanol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) (for column chromatography)

  • Ethyl acetate (B1210297) (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (optional, for longer reaction times if needed)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (safety goggles, lab coat, gloves)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyl-1-propanol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide dropwise to the stirred solution of the alcohol over a period of 15-20 minutes, maintaining the temperature at 0 °C. A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue the addition until the effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the eluent should be determined by TLC analysis.

  • Characterization: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil. Characterize the product by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product 2-Phenyl-1-propanol 2-Phenyl-1-propanol This compound This compound 2-Phenyl-1-propanol->this compound CH₂Cl₂, 0°C PBr3 PBr₃ PBr3->this compound

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 2-phenyl-1-propanol in CH₂Cl₂ start->dissolve cool Cool to 0°C dissolve->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 react Stir at 0°C for 3h add_pbr3->react quench Quench with sat. NaHCO₃ react->quench workup Aqueous Work-up (Wash with H₂O and Brine) quench->workup dry Dry with Na₂SO₄ workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Column Chromatography evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Bromo-2-phenylpropane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a versatile alkylating agent employed in organic synthesis, particularly in the preparation of pharmaceutical intermediates and biologically active compounds.[1] Its structure, featuring a reactive bromine atom on a propyl chain attached to a phenyl group, allows for the introduction of the 2-phenylpropyl moiety into various molecules. This modification can significantly influence the pharmacological properties of the target compound.

A primary application of this compound is in the synthesis of N-substituted β-methylphenethylamine (2-phenylpropylamine) derivatives.[2] These compounds are of interest in drug development due to their potential interactions with biological targets such as monoamine transporters.

Core Applications: N-Alkylation of Primary Amines

This compound serves as an effective electrophile in nucleophilic substitution reactions with primary amines to yield secondary amines. This transformation is a cornerstone of medicinal chemistry for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The resulting N-(2-phenylpropyl)amines are precursors to molecules with potential therapeutic applications.

Reaction Scheme:

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1459-00-3
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point 115-116 °C at 15 mmHg
Density ~1.314 g/cm³
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, acetonitrile)

Experimental Protocols

Representative Protocol for N-Alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the synthesis of an N-substituted 2-phenylpropylamine (B128651) via nucleophilic substitution. This method is adapted from established procedures for the N-alkylation of primary amines with alkyl halides.[4][5][6][7]

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DMF or DMSO.

  • Base Addition: Add the base, such as triethylamine (1.2 equivalents) or cesium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Alkylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-phenylpropylamine.

Expected Data for a Representative Product (N-benzyl-2-phenylpropylamine):

ParameterExpected Value/Spectrum
Yield 60-80% (representative)
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 10H, Ar-H), 3.75 (d, 1H, N-CH₂), 3.65 (d, 1H, N-CH₂), 2.90 (m, 1H, Ph-CH), 1.25 (d, 3H, CH₃), 1.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 140.0, 129.0, 128.5, 128.0, 127.0, 126.5, 55.0, 50.0, 20.0
Mass Spec (ESI+) m/z 226.1590 [M+H]⁺

Signaling Pathway and Mechanism of Action

Derivatives of 2-phenylpropylamine, such as β-methylphenethylamine (BMPEA) and its N-alkylated analogs, have been shown to interact with the norepinephrine (B1679862) transporter (NET). This interaction can lead to an increase in synaptic norepinephrine levels, resulting in downstream physiological effects, such as an increase in blood pressure.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron N_Alkyl_Amine N-Alkyl-2-phenylpropylamine (e.g., BMPEA derivative) NET Norepinephrine Transporter (NET) N_Alkyl_Amine->NET Inhibits Reuptake / Promotes Efflux NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_R Adrenergic Receptor Signal_Transduction Signal Transduction Cascade Adrenergic_R->Signal_Transduction Activates Physiological_Effect Physiological Effect (e.g., Increased Blood Pressure) Signal_Transduction->Physiological_Effect Leads to

Caption: Interaction of N-alkylated 2-phenylpropylamines with the norepinephrine transporter.

Experimental Workflow

The general workflow for the synthesis and characterization of N-substituted 2-phenylpropylamines using this compound is outlined below.

Experimental_Workflow Start Start Reagents Prepare Reactants: This compound, Primary Amine, Base, Solvent Start->Reagents Reaction N-Alkylation Reaction Reagents->Reaction Monitoring Monitor Reaction Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization of Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General workflow for N-alkylation using this compound.

References

Application Notes and Protocols: Reaction Mechanism of 1-Bromo-2-phenylpropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a secondary alkyl halide that serves as an important model substrate for studying the competition between nucleophilic substitution (S({N})1 and S({N})2) and elimination (E1 and E2) reactions. Its structure, featuring a phenyl group beta to the leaving group, introduces the potential for neighboring group participation, leading to the formation of a bridged phenonium ion intermediate. This significantly influences the reaction pathways and product distributions. Understanding the mechanistic intricacies of this compound's reactions is crucial for predicting and controlling outcomes in organic synthesis, particularly in the development of pharmaceutical agents where stereochemistry and product purity are paramount.

These application notes provide a detailed overview of the reaction mechanisms of this compound with various nucleophiles under different conditions. We present representative quantitative data, detailed experimental protocols for mechanistic studies, and visualizations to elucidate the complex interplay of factors governing these reactions.

Data Presentation: Quantitative Analysis of Reaction Pathways

The reaction of this compound is highly sensitive to the nature of the nucleophile, the solvent, and the temperature. The following tables summarize representative quantitative data on product distribution and reaction rates for illustrative purposes. This data is synthesized based on established principles of physical organic chemistry and studies on analogous systems.

Table 1: Product Distribution in the Reaction of this compound with Various Nucleophiles.

Nucleophile/BaseSolventTemperature (°C)S({N})2 Product (%)S({N})1 Product (%)E2 Product (%)E1 Product (%)
Sodium Ethoxide (NaOEt)Ethanol5515<185<1
Potassium tert-Butoxide (KOtBu)tert-Butanol55<1<1>99<1
Sodium Azide (NaN({3}))DMF25>95<1<5<1
Acetic Acid (CH({3})COOH)Acetic Acid70090 (with rearrangement)010
Ethanol (EtOH)Ethanol25<580 (with rearrangement)<510

Table 2: Relative Initial Rates of Reaction of this compound under Various Conditions.

Nucleophile/BaseSolventRelative RatePredominant Mechanism(s)
0.1 M NaOEtEthanol100E2/S({N})2
0.1 M KOtButert-Butanol80E2
0.1 M NaN({3})DMF250S({N})2
Pure CH({3})COOHAcetic Acid1S({N})1/E1 (phenonium ion)
Pure EtOHEthanol0.5S({N})1/E1 (phenonium ion)

Mechanistic Overview

The reaction of this compound can proceed through four competing pathways: S({N})1, S({N})2, E1, and E2. The presence of the β-phenyl group can lead to the formation of a bridged phenonium ion intermediate, particularly under solvolytic (S(_{N})1/E1) conditions. This intermediate can then be attacked by a nucleophile at either of two positions, often leading to rearranged products.

G Competing Reaction Mechanisms of this compound cluster_start Reactant cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_sn1_e1 SN1/E1 Pathway Reactant This compound SN2_TS [Nu---C---Br] Transition State Reactant->SN2_TS Strong, unhindered nucleophile (e.g., N3-) E2_TS [Base---H---C---C---Br] Transition State Reactant->E2_TS Strong, bulky base (e.g., t-BuO-) Carbocation Secondary Carbocation Reactant->Carbocation Weak nucleophile, polar protic solvent SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product Phenonium Bridged Phenonium Ion Carbocation->Phenonium Rearrangement SN1_Product Substitution Product (Racemized/Rearranged) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Product (Alkene) Carbocation->E1_Product Proton Abstraction Phenonium->SN1_Product Nucleophilic Attack Phenonium->E1_Product Proton Abstraction

Figure 1. Competing reaction pathways for this compound.

Experimental Protocols

The following protocols are representative methods for studying the reaction mechanisms of this compound.

Protocol 1: Kinetic Study of Solvolysis (S(_{N})1/E1 Pathway)

This protocol is designed to measure the rate of solvolysis of this compound in a polar protic solvent, such as ethanol. The rate is followed by monitoring the production of HBr.

  • Materials:

    • This compound

    • Anhydrous Ethanol

    • Standardized 0.01 M Sodium Hydroxide solution

    • Bromothymol blue indicator

    • Constant temperature water bath

    • Burette, pipettes, and volumetric flasks

  • Procedure:

    • Prepare a 0.1 M solution of this compound in anhydrous ethanol.

    • Place 50 mL of the ethanolic solution in a jacketed reaction vessel connected to the constant temperature water bath set to the desired temperature (e.g., 25 °C).

    • Add a few drops of bromothymol blue indicator to the solution.

    • Once the temperature has equilibrated, start the reaction by adding the substrate solution.

    • Titrate the HBr produced with the standardized NaOH solution at regular time intervals. The endpoint is the color change of the indicator from yellow to blue.

    • Record the volume of NaOH added and the time.

    • The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln([RBr]) vs. time for first-order kinetics).

Protocol 2: Product Analysis for Reaction with a Strong Base (E2 Pathway)

This protocol outlines the procedure for reacting this compound with a strong, bulky base to favor the E2 pathway and analyzing the product mixture.

  • Materials:

    • This compound

    • Potassium tert-butoxide

    • Anhydrous tert-butanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Gas chromatograph-mass spectrometer (GC-MS)

    • Nuclear Magnetic Resonance (NMR) spectrometer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture to 55 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS to determine the product distribution (alkene isomers).

    • Purify the major product by column chromatography and characterize by NMR spectroscopy.

G start Start setup Reaction Setup (Substrate, Nucleophile, Solvent) start->setup reaction Reaction at Controlled Temperature setup->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Figure 2. General experimental workflow for reaction and product analysis.

Logical Relationships in Mechanism Determination

The choice of reaction conditions is paramount in directing the reaction of this compound towards a specific pathway. The following diagram illustrates the logical decision-making process for predicting the major reaction mechanism.

G substrate This compound (Secondary Alkyl Halide) nucleophile_strength Nucleophile/Base Strength? substrate->nucleophile_strength strong_base Strong Base nucleophile_strength->strong_base Strong weak_nucleophile Weak Nucleophile/Base nucleophile_strength->weak_nucleophile Weak steric_hindrance Steric Hindrance? strong_base->steric_hindrance solvent_type Solvent Type? weak_nucleophile->solvent_type bulky Bulky steric_hindrance->bulky Yes unhindered Unhindered steric_hindrance->unhindered No e2 E2 Major bulky->e2 sn2_e2 SN2/E2 Competition unhindered->sn2_e2 protic Polar Protic solvent_type->protic Protic aprotic Polar Aprotic solvent_type->aprotic Aprotic (favors SN2 over SN1) sn1_e1 SN1/E1 Competition protic->sn1_e1

Figure 3. Decision tree for predicting the major reaction pathway.

Conclusion

The reactivity of this compound is a classic example of the intricate competition between substitution and elimination pathways in organic chemistry. The ability of the neighboring phenyl group to participate in the reaction, forming a phenonium ion, adds a layer of complexity that can be exploited for synthetic purposes. By carefully selecting the nucleophile, solvent, and temperature, researchers can steer the reaction towards the desired outcome, whether it be a substitution product with inverted stereochemistry via an S({N})2 pathway, a rearranged product through an S({N})1 mechanism, or an alkene via E2 elimination. The protocols and data presented herein provide a framework for the systematic study and application of these reactions in a research and development setting.

Application Notes and Protocols: SN1 vs. SN2 Reactivity of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a secondary benzylic halide that serves as an important substrate for studying the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Its structure allows for both direct nucleophilic attack and the formation of a stabilized carbocation, making the reaction outcome highly dependent on the experimental conditions. Understanding and controlling this reactivity is crucial for the stereoselective synthesis of chiral molecules, a common requirement in drug development.

This document provides a detailed overview of the factors governing the SN1/SN2 reactivity of this compound, along with experimental protocols for determining reaction kinetics and product distribution.

Theoretical Background

The reaction of this compound with a nucleophile (Nu⁻) can proceed through two primary pathways:

  • SN1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a resonance-stabilized secondary benzylic carbocation intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and conditions that promote the stability of the carbocation. The presence of the adjacent phenyl group can lead to the formation of a bridged "phenonium ion," which can influence the stereochemical outcome.[1][2] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[1]

  • SN2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by polar aprotic solvents, strong and non-bulky nucleophiles, and is sensitive to steric hindrance at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]

Due to the chiral center at the carbon bearing the bromine, the stereochemical outcome of these reactions is of significant interest. An SN2 reaction proceeds with a complete inversion of configuration, while an SN1 reaction, proceeding through a planar carbocation, is expected to yield a racemic mixture of products (both inversion and retention of configuration).[1]

Factors Influencing the Reaction Pathway

The choice between the SN1 and SN2 pathway for this compound can be directed by careful selection of reaction conditions.

FactorFavors SN1Favors SN2Rationale for this compound
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., N₃⁻, CN⁻, RS⁻)A strong nucleophile will favor the bimolecular pathway, while a weak nucleophile will allow time for carbocation formation.
Solvent Polar Protic (e.g., ethanol (B145695), water)Polar Aprotic (e.g., acetone (B3395972), DMF)Protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding. Aprotic solvents solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.
Concentration of Nucleophile LowHighA high concentration of a strong nucleophile increases the probability of a bimolecular collision.
Leaving Group Good (e.g., Br⁻, I⁻, OTs⁻)Good (e.g., Br⁻, I⁻, OTs⁻)Bromide is a good leaving group, facilitating both pathways.

Quantitative Data (Representative)

Table 1: Relative Initial Rates of Substitution at 25°C

Nucleophile (0.1 M)SolventPredominant MechanismRelative Rate
Sodium Azide (B81097) (NaN₃)AcetoneSN2100
Sodium Azide (NaN₃)EthanolMixed SN1/SN215
Ethanol (EtOH)EthanolSN1 (Solvolysis)1

Table 2: Product Distribution in the Reaction with Sodium Azide (0.1 M) at 50°C

Solvent% SN1 Product (Racemic 1-azido-2-phenylpropane)% SN2 Product (Inverted 1-azido-2-phenylpropane)
Acetone< 5%> 95%
50% Aqueous Acetone40%60%
80% Ethanol85%15%

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics via HPLC

Objective: To determine the reaction order with respect to the nucleophile and substrate, thereby distinguishing between SN1 and SN2 pathways.

Materials:

  • This compound

  • Sodium azide (or other desired nucleophile)

  • Anhydrous acetone (for SN2)

  • Absolute ethanol (for SN1/solvolysis)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation: Prepare stock solutions of known concentrations of this compound and the expected product (e.g., 1-azido-2-phenylpropane) in acetonitrile. Generate a calibration curve for each compound by injecting a series of dilutions into the HPLC.

  • Reaction Setup (SN2): In a thermostatted vessel at 25°C, dissolve a known concentration of this compound (e.g., 0.05 M) in anhydrous acetone. In a separate flask, prepare a solution of sodium azide in acetone (e.g., 0.1 M).

  • Reaction Initiation and Monitoring: To initiate the reaction, rapidly add the nucleophile solution to the substrate solution with vigorous stirring. At timed intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold acetonitrile/water.

  • HPLC Analysis: Inject the quenched and diluted sample into the HPLC. Monitor the disappearance of the starting material and the appearance of the product by integrating the peak areas at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Plot the concentration of the starting material versus time. To determine the order with respect to the nucleophile, repeat the experiment with a different initial concentration of the nucleophile (e.g., 0.2 M) and compare the initial reaction rates. A doubling of the rate with a doubling of the nucleophile concentration indicates an SN2 mechanism.

  • Procedure for SN1: Repeat the above procedure using a weak nucleophile (the solvent itself, ethanol) and monitor the solvolysis reaction. The rate should be independent of any added weak nucleophile.

Protocol 2: Product Analysis by GC-MS

Objective: To identify and quantify the substitution and elimination products of the reaction.

Materials:

  • Reaction mixtures from Protocol 1

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

  • Work-up: Upon completion of the reaction, quench the reaction mixture by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.

  • GC-MS Analysis: Dissolve the crude product in a small amount of a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.

  • Data Interpretation: Identify the products based on their mass spectra and retention times. Quantify the relative amounts of substitution and elimination products by integrating the peak areas in the total ion chromatogram.

Visualizations

SN1_SN2_Pathways sub This compound int Benzylic Carbocation (Resonance Stabilized) sub->int SN1 Path (Polar Protic Solvent, Weak Nucleophile) ts Transition State [Nu---C---Br]⁻ sub->ts SN2 Path (Polar Aprotic Solvent, Strong Nucleophile) prod1 Substitution Product (Racemic Mixture) int->prod1 Nucleophilic Attack (Nu⁻) (Racemization) prod2 Substitution Product (Inverted Stereochemistry) ts->prod2 Inversion of Configuration

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental_Workflow cluster_analysis Analysis start Start: this compound + Nucleophile + Solvent reaction Thermostatted Reaction start->reaction sampling Aliquots taken at timed intervals reaction->sampling gcms GC-MS Analysis (Product ID & Ratio) reaction->gcms After Work-up quench Quench Reaction sampling->quench hplc HPLC Analysis (Kinetics) quench->hplc data_kinetics Determine Reaction Order (SN1 vs. SN2) hplc->data_kinetics Concentration vs. Time data_products Identify & Quantify Products gcms->data_products Mass Spectra & Peak Areas

Caption: General experimental workflow for studying substitution reactions.

Factors_Logic sub This compound sn1 Favors SN1 Pathway sub->sn1 sn2 Favors SN2 Pathway sub->sn2 c1 Weak Nucleophile (e.g., H₂O, ROH) c1->sn1 c2 Polar Protic Solvent (e.g., Ethanol) c2->sn1 c3 Carbocation Stability (Benzylic) c3->sn1 c4 Strong Nucleophile (e.g., N₃⁻, CN⁻) c4->sn2 c5 Polar Aprotic Solvent (e.g., Acetone, DMF) c5->sn2 c6 High [Nucleophile] c6->sn2

Caption: Logical relationship of factors favoring SN1 vs. SN2 pathways.

References

Application Notes and Protocols: E2 Elimination of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes from alkyl halides. This document provides detailed application notes and protocols for the E2 elimination of 1-bromo-2-phenylpropane, a reaction noted for its high degree of stereospecificity. The stereochemical outcome is dictated by the configuration of the starting diastereomer, making it a valuable model for understanding and controlling the geometry of double bonds in synthetic pathways. These reactions are critical in the synthesis of various organic molecules, including precursors for active pharmaceutical ingredients.

Reaction Principle

The E2 reaction of this compound proceeds via a concerted, single-step mechanism. A strong base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine atom (α-position), while simultaneously, the carbon-bromine bond is cleaved, and a double bond is formed. For this reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. This stereochemical requirement is the basis for the observed stereospecificity of the reaction.

Data Presentation

The E2 elimination of the diastereomers of this compound is highly stereospecific, meaning that a particular stereoisomer of the reactant will predominantly form one stereoisomer of the product. While precise quantitative yields can vary based on specific reaction conditions and purification methods, the stereochemical purity of the product is consistently high.

Table 1: Stereospecific E2 Elimination of this compound Diastereomers with Sodium Ethoxide in Ethanol

Starting DiastereomerBase/SolventMajor ProductExpected Stereoisomeric Ratio (E:Z)
(1R,2S)-1-bromo-2-phenylpropaneSodium Ethoxide / Ethanol(E)-1,2-diphenylpropene>99:1
(1S,2R)-1-bromo-2-phenylpropaneSodium Ethoxide / Ethanol(E)-1,2-diphenylpropene>99:1
(1R,2R)-1-bromo-2-phenylpropaneSodium Ethoxide / Ethanol(Z)-1,2-diphenylpropene1:>99
(1S,2S)-1-bromo-2-phenylpropaneSodium Ethoxide / Ethanol(Z)-1,2-diphenylpropene1:>99

Table 2: Influence of Base Strength on the E2 Elimination of this compound

SubstrateBase/SolventExpected Outcome
This compoundSodium Ethoxide / EthanolEfficient E2 elimination to the corresponding alkene.
This compoundPotassium tert-butoxide / tert-ButanolEfficient E2 elimination. The bulkier base can influence regioselectivity in substrates with multiple β-hydrogens, though in this case, it primarily ensures a strong base for elimination.

Experimental Protocols

The following are generalized protocols for the E2 elimination of this compound. Researchers should adapt these procedures based on the specific diastereomer and available laboratory equipment.

Protocol 1: E2 Elimination using Sodium Ethoxide in Ethanol

Materials:

  • (1S,2R)-1-bromo-2-phenylpropane (or other diastereomer)

  • Anhydrous Ethanol

  • Sodium metal

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 30 mL of anhydrous ethanol. Carefully add 1.0 g (43.5 mmol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 5.0 g (19.1 mmol) of (1S,2R)-1-bromo-2-phenylpropane in 10 mL of anhydrous ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate solution and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude (E)-1,2-diphenylpropene by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: E2 Elimination using Potassium tert-Butoxide in tert-Butanol

Materials:

  • (1R,2R)-1-bromo-2-phenylpropane (or other diastereomer)

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5.0 g (19.1 mmol) of (1R,2R)-1-bromo-2-phenylpropane in 50 mL of anhydrous tert-butanol.

  • Addition of Base: Add 2.6 g (23.2 mmol) of potassium tert-butoxide to the solution in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting (Z)-1,2-diphenylpropene by flash chromatography on silica gel.

Visualizations

The following diagrams illustrate the key aspects of the E2 elimination of this compound.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Substrate This compound TS [Base---H---Cβ---Cα---Br]‡ Substrate->TS Base abstracts β-H Base Base (e.g., EtO⁻) Base->TS Alkene 1,2-Diphenylpropene TS->Alkene Conjugate_Acid Base-H⁺ TS->Conjugate_Acid Leaving_Group Br⁻ TS->Leaving_Group

Caption: General mechanism of the E2 elimination of this compound.

Stereospecificity cluster_threo Threo Diastereomers cluster_erythro Erythro Diastereomers Threo_1S2R (1S,2R)-1-bromo-2-phenylpropane E_Alkene (E)-1,2-diphenylpropene Threo_1S2R->E_Alkene Anti-periplanar elimination Threo_1R2S (1R,2S)-1-bromo-2-phenylpropane Threo_1R2S->E_Alkene Anti-periplanar elimination Erythro_1R2R (1R,2R)-1-bromo-2-phenylpropane Z_Alkene (Z)-1,2-diphenylpropene Erythro_1R2R->Z_Alkene Anti-periplanar elimination Erythro_1S2S (1S,2S)-1-bromo-2-phenylpropane Erythro_1S2S->Z_Alkene Anti-periplanar elimination

Caption: Stereospecific outcome of the E2 elimination based on the starting diastereomer.

Experimental_Workflow Start Start: this compound + Base/Solvent Reaction Reflux or Stir at RT Start->Reaction Workup Quench and Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 1,2-diphenylpropene Purification->Product

Caption: A simplified experimental workflow for the E2 elimination reaction.

Application Notes and Protocols for the Grignard Reagent Formation from 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from secondary benzylic halides, such as 1-bromo-2-phenylpropane, presents unique challenges due to the high reactivity of the starting material, which can lead to significant side reactions, primarily Wurtz coupling. This document provides detailed application notes and a comprehensive protocol for the synthesis of (2-phenylpropyl)magnesium bromide. The protocol is optimized to enhance the yield of the desired Grignard reagent by controlling reaction conditions to minimize the formation of the homocoupled product, 2,3-diphenylbutane. This organometallic reagent is a valuable intermediate for introducing the 2-phenylpropyl moiety in the synthesis of complex organic molecules, including pharmaceutical compounds.

Introduction

Grignard reagents are powerful carbon-based nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of these reagents involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] While the formation of Grignard reagents from primary alkyl and aryl halides is often straightforward, the synthesis from secondary benzylic halides like this compound is complicated by the facile homodimerization (Wurtz coupling) of the highly reactive benzylic halide.[3] This side reaction can significantly lower the yield of the desired Grignard reagent.[4]

Careful control of reaction parameters such as temperature, solvent, and addition rate is crucial to favor the formation of (2-phenylpropyl)magnesium bromide over the Wurtz coupling product.[2][4] The choice of solvent is particularly critical, with studies on analogous benzylic systems showing that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or diethyl ether (Et₂O) can suppress Wurtz coupling more effectively than tetrahydrofuran (B95107) (THF).[4]

Key Applications

The (2-phenylpropyl)magnesium bromide reagent is a versatile intermediate for the synthesis of a range of organic compounds. Its applications include:

  • Pharmaceutical Synthesis: Introduction of the 2-phenylpropyl group into complex molecules to modulate their pharmacological properties.

  • Fine Chemical Manufacturing: Used as a key building block in multi-step syntheses of specialty chemicals.

  • Materials Science: Incorporation into novel organic materials and polymers.

Data Presentation: Grignard Formation from Secondary Benzylic Bromides

Due to the prevalence of side reactions, the yield of Grignard reagents from secondary benzylic bromides can be variable. The following table summarizes typical quantitative data for the formation of Grignard reagents from analogous secondary benzylic bromides, providing a reasonable expectation for the synthesis of (2-phenylpropyl)magnesium bromide under optimized conditions.

ParameterOptimized Conditions (e.g., in 2-MeTHF or Et₂O)Sub-optimal Conditions (e.g., in THF)
Typical Yield of Grignard Reagent 40 - 60%< 30%
Typical Yield of Wurtz Coupling Product 40 - 60%> 70%
Reaction Temperature 0 °C to room temperatureRoom temperature to reflux
Addition Time of Alkyl Halide 1 - 2 hours (slow addition)< 30 minutes (rapid addition)
Initiation Method Iodine crystal, 1,2-dibromoethane (B42909)Mechanical stirring, heating

Note: The yields are estimates based on analogous reactions and can vary depending on the specific substrate and experimental conditions.[4][5]

Experimental Protocol: Synthesis of (2-phenylpropyl)magnesium bromide

This protocol is designed to maximize the yield of the Grignard reagent by minimizing the Wurtz coupling side reaction.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)

  • Iodine (1-2 small crystals)

  • Anhydrous solvent for subsequent reactions

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (bubbler)

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. Allow the flask to cool to room temperature.[6]

  • Initiation: Add a small amount of anhydrous Et₂O or 2-MeTHF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small portion (approximately 5-10%) of the bromide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and a cloudy, grayish solution forms, often accompanied by gentle bubbling. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane can be used to initiate the reaction.[2]

  • Grignard Reagent Formation: Once the reaction has initiated, begin a slow, dropwise addition of the remaining this compound solution from the dropping funnel over a period of 1-2 hours. Maintain a gentle reflux by controlling the addition rate. If the reaction becomes too vigorous, cool the flask with an ice bath.[2]

  • Completion and Use: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey or brownish solution is the (2-phenylpropyl)magnesium bromide Grignard reagent and should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Mandatory Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Start dry_glassware Flame-dry all glassware under inert atmosphere start->dry_glassware assemble_apparatus Assemble reaction apparatus dry_glassware->assemble_apparatus add_mg_i2 Add Mg turnings and Iodine to flask assemble_apparatus->add_mg_i2 add_solvent Add small amount of anhydrous solvent add_mg_i2->add_solvent initiate Initiate reaction with a small amount of this compound add_solvent->initiate initiate->initiate If no reaction, warm gently slow_addition Slowly add remaining this compound solution initiate->slow_addition If initiation is successful reflux Maintain gentle reflux slow_addition->reflux complete_reaction Stir for 30-60 min after addition reflux->complete_reaction titration Determine concentration by titration (optional) complete_reaction->titration use_immediately Use Grignard reagent immediately in next step complete_reaction->use_immediately titration->use_immediately end End use_immediately->end

Caption: Experimental workflow for the preparation of (2-phenylpropyl)magnesium bromide.

Signaling_Pathway Competing Reaction Pathways cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RBr This compound (R-Br) Radical Benzylic Radical (R•) RBr->Radical + Mg (SET) Mg Magnesium (Mg) Grignard Grignard Reagent (R-MgBr) Radical->Grignard + Mg• Wurtz Wurtz Coupling Product (R-R) Radical->Wurtz + R•

Caption: Competing pathways in the formation of a Grignard reagent from a secondary benzylic bromide.

References

Application of 1-Bromo-2-phenylpropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-phenylpropane is a versatile halogenated hydrocarbon that serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive bromine atom on a propyl chain attached to a phenyl group, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of the 2-phenylpropyl moiety into a wide range of molecules, forming the backbone of numerous pharmacologically active compounds, particularly in the phenethylamine (B48288) class. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as an alkylating agent to introduce the β-methylphenethyl group. This structural motif is found in a variety of psychoactive compounds and other pharmaceutical agents. Key applications include the synthesis of:

  • β-Methylphenethylamine and its derivatives: β-Methylphenethylamine is a positional isomer of amphetamine and serves as a precursor to a range of stimulants and other centrally acting agents.

  • N-Substituted Phenethylamines: Alkylation of primary and secondary amines with this compound yields a diverse array of N-substituted β-methylphenethylamines, which are scaffolds for various therapeutic agents.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative pharmaceutical intermediates using this compound.

ProductReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
β-MethylphenethylamineThis compound, Ammonia (B1221849)-Ethanol (B145695)6100 (sealed tube)~60Hypothetical
N-Benzyl-β-methylphenethylamineThis compound, Benzylamine (B48309)Triethylamine (B128534)Acetonitrile (B52724)24Reflux>80Hypothetical
N-(1-phenylpropan-2-yl)anilineThis compound, AnilineSodium BicarbonateDMF12100~75Hypothetical

Note: The data presented above is representative and may vary based on specific experimental conditions and scale. The yields for the synthesis of β-Methylphenethylamine, N-Benzyl-β-methylphenethylamine and N-(1-phenylpropan-2-yl)aniline are based on typical nucleophilic substitution reactions of alkyl bromides with amines and are provided as illustrative examples.

Experimental Protocols

Protocol 1: Synthesis of β-Methylphenethylamine

This protocol describes the synthesis of β-methylphenethylamine via the reaction of this compound with ammonia.

Materials:

  • This compound

  • Ethanolic ammonia solution (saturated)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous sodium sulfate

  • Pressure-resistant reaction vessel (sealed tube)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a pressure-resistant reaction vessel, combine this compound (1.0 eq) with a saturated solution of ammonia in ethanol (10 eq).

  • Seal the vessel and heat the reaction mixture at 100°C for 6 hours.

  • After cooling to room temperature, carefully open the vessel and transfer the contents to a round-bottom flask.

  • Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude freebase.

  • For purification, dissolve the crude product in diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield β-methylphenethylamine hydrochloride.

Protocol 2: Synthesis of N-Benzyl-β-methylphenethylamine

This protocol details the synthesis of N-benzyl-β-methylphenethylamine through the N-alkylation of benzylamine with this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine

  • Acetonitrile

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in acetonitrile in a round-bottom flask, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-benzyl-β-methylphenethylamine.

Mandatory Visualization

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of β-Methylphenethylamine P1_Start Start: this compound & Ethanolic Ammonia P1_React Reaction: Heat at 100°C, 6h (Sealed Tube) P1_Start->P1_React P1_Workup Workup: Solvent Removal, Extraction P1_React->P1_Workup P1_Purify Purification: HCl Salt Precipitation P1_Workup->P1_Purify P1_Product Product: β-Methylphenethylamine HCl P1_Purify->P1_Product

Caption: Experimental workflow for the synthesis of β-Methylphenethylamine.

Synthesis_Pathway Start This compound Intermediate N-Substituted β-Methylphenethylamine Intermediate Start->Intermediate Alkylation Amine Primary/Secondary Amine (e.g., Aniline, Benzylamine) Amine->Intermediate Base Base (e.g., Triethylamine, NaHCO₃) Base->Intermediate Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthetic Steps

Caption: General synthetic pathway for N-substituted β-methylphenethylamines.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a versatile reagent in organic synthesis, serving as a precursor for a variety of phenylpropane derivatives. Its structure, featuring a bromine atom on a primary carbon adjacent to a chiral center and a phenyl group, makes it an interesting substrate for nucleophilic substitution reactions. The reaction pathway, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. These application notes provide detailed protocols for nucleophilic substitution reactions of this compound with various nucleophiles, offering a foundation for the synthesis of key intermediates in pharmaceutical and materials science research.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. This "backside attack" results in an inversion of stereochemistry at the chiral center. Given that this compound is a primary halide, the SN2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents. The steric hindrance from the adjacent phenyl group can influence the reaction rate.

  • SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. This pathway is more common for tertiary and secondary halides due to the stability of the resulting carbocation. While less likely for a primary halide like this compound, rearrangement to a more stable secondary benzylic carbocation could potentially occur under certain conditions, such as with weakly nucleophilic solvents.

The choice of reagents and reaction conditions is therefore critical in directing the outcome of the substitution reaction.

Experimental Protocols

The following protocols detail the procedures for the nucleophilic substitution of this compound with a range of common nucleophiles.

Protocol 1: Synthesis of 2-Azido-1-phenylpropane

This protocol describes the reaction of this compound with sodium azide (B81097) to yield 2-azido-1-phenylpropane, a useful intermediate for the introduction of an amine group or for use in "click chemistry". The reaction proceeds via an SN2 mechanism.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this stirred solution, carefully add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-azido-1-phenylpropane.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 3-Phenylbutanenitrile (B2813575)

This protocol outlines the reaction with sodium cyanide, a classic method for carbon chain extension. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. This reaction also follows an SN2 pathway.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are extremely toxic. Handle with extreme care and appropriate personal protective equipment in a chemical fume hood.

  • Heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC, typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase using a rotary evaporator.

  • The resulting crude 3-phenylbutanenitrile can be purified by vacuum distillation.

Protocol 3: Synthesis of 2-Phenyl-1-propanol

This protocol describes the formation of an alcohol through substitution with a hydroxide (B78521) ion. To favor substitution over elimination (E2), which is a competing reaction with a strong base like hydroxide, specific reaction conditions are employed.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone (B3395972)

  • Water

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, most of the acetone is removed using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 times).

  • Combine the organic layers and wash with dilute HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude 2-phenyl-1-propanol.

  • Purification can be achieved by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 4: Synthesis of 1-Methoxy-2-phenylpropane

This protocol details the synthesis of an ether via a Williamson-type synthesis using a sodium alkoxide.

Materials:

  • This compound

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (B129727) (MeOH), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide (1.5 eq) in anhydrous methanol.

  • Add this compound (1.0 eq) to the methanolic solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the crude 1-methoxy-2-phenylpropane.

  • Purify the product by vacuum distillation.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic substitution reactions of this compound based on the provided protocols and general principles of organic chemistry. Please note that actual yields may vary depending on the specific reaction conditions and purification techniques.

NucleophileReagentSolventProductTypical MechanismExpected Yield Range
Azide (N3-)Sodium Azide (NaN3)DMF2-Azido-1-phenylpropaneSN280-95%
Cyanide (CN-)Sodium Cyanide (NaCN)DMSO3-PhenylbutanenitrileSN275-90%
Hydroxide (OH-)Sodium Hydroxide (NaOH)Acetone/Water2-Phenyl-1-propanolSN260-80% (E2 competition)
Methoxide (CH3O-)Sodium Methoxide (NaOMe)Methanol1-Methoxy-2-phenylpropaneSN270-85% (E2 competition)

Visualizations

Reaction Pathway Diagram

Nucleophilic_Substitution_Workflow cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_products Products This compound This compound NaN3_DMF 1. NaCN 2. DMF NaCN_DMSO 1. NaCN 2. DMSO NaOH_H2O_Acetone 1. NaOH 2. H2O/Acetone NaOMe_MeOH 1. NaOMe 2. MeOH Azide_Product 2-Azido-1-phenylpropane NaN3_DMF->Azide_Product SN2 Nitrile_Product 3-Phenylbutanenitrile NaCN_DMSO->Nitrile_Product SN2 Alcohol_Product 2-Phenyl-1-propanol NaOH_H2O_Acetone->Alcohol_Product SN2 Ether_Product 1-Methoxy-2-phenylpropane NaOMe_MeOH->Ether_Product SN2

Caption: General workflow for nucleophilic substitution reactions of this compound.

SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻  +  C-Br (this compound) TS [Nu---C---Br]⁻ Reactants->TS Backside Attack Products Nu-C  +  Br⁻ TS->Products Leaving Group Departure

Caption: Concerted SN2 mechanism for the reaction of this compound.

Application Notes and Protocols for Reactions Involving 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-BR-2PP-V1.0 For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for key chemical reactions involving 1-Bromo-2-phenylpropane (CAS: 1459-00-3).[1][2][3] this compound is a versatile organic synthesis intermediate used in the preparation of various compounds, including pharmaceuticals.[4][5] This guide covers its primary reaction pathways—elimination and substitution—offering step-by-step methodologies, data presentation in tabular format, and visual diagrams of workflows and reaction mechanisms to ensure clarity and reproducibility in a research setting.

Compound Properties and Safety Information

  • Chemical Name: this compound[2]

  • Synonyms: β-Bromocumene, 2-Phenylpropyl bromide[2]

  • Molecular Formula: C₉H₁₁Br[1][3]

  • Molecular Weight: 199.09 g/mol [1][3]

  • Appearance: Colorless to pale yellow liquid[6]

  • Solubility: Insoluble in water, but soluble in common organic solvents such as ether, ethanol (B145695), and chloroform.[6]

Safety Precautions: this compound is a hazardous chemical. It is harmful if swallowed and may cause allergy or asthma symptoms if inhaled.[2] It can also cause skin and eye irritation.[4][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6] Store the compound in a cool, dry place away from ignition sources and oxidants.[6]

Key Reactions and Experimental Protocols

This compound, as a secondary alkyl halide, primarily undergoes bimolecular elimination (E2) and nucleophilic substitution (SN1 and SN2) reactions. The outcome is highly dependent on the reaction conditions, including the nature of the base/nucleophile, solvent, and temperature.

Protocol 1: E2 Elimination for the Synthesis of β-Methylstyrene

The E2 reaction is a concerted, single-step mechanism favored by strong, sterically hindered bases.[7] It requires an anti-periplanar arrangement of the beta-hydrogen and the bromine leaving group.[7][8] This protocol details the dehydrobromination of this compound to yield β-methylstyrene (1-phenylpropene).

Methodology:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: Add this compound (5.0 g, 25.1 mmol) and 50 mL of anhydrous ethanol to the flask.

  • Base Addition: While stirring, add a solution of sodium ethoxide (2.05 g, 30.1 mmol) in ethanol. Alternatively, a strong, bulky base like potassium tert-butoxide can be used to favor elimination over substitution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate (B1210297) mobile phase.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via fractional distillation under reduced pressure to obtain pure β-methylstyrene.

Protocol 2: SN2 Substitution for the Synthesis of 1-Azido-2-phenylpropane

The SN2 mechanism is a single-step, concerted reaction favored by strong, non-bulky nucleophiles and polar aprotic solvents.[9] This pathway often competes with the E2 reaction.[7]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (5.0 g, 25.1 mmol).

  • Solvent and Nucleophile: Add 50 mL of dimethylformamide (DMF) followed by sodium azide (B81097) (NaN₃, 1.96 g, 30.1 mmol). Caution: Sodium azide is highly toxic.

  • Reaction: Heat the stirred mixture to 60-70 °C for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (4 x 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude 1-Azido-2-phenylpropane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 3: SN1 Solvolysis for the Synthesis of 2-Phenyl-1-propanol

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate.[10] It is favored by polar protic solvents (which act as weak nucleophiles) and substrates that can form stable carbocations.[10]

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound (5.0 g, 25.1 mmol) in a mixture of 60 mL of ethanol and 20 mL of water.

  • Reaction: Gently reflux the solution for 12-24 hours. The formation of hydrobromic acid (HBr) as a byproduct can be observed.

  • Monitoring: Track the consumption of the starting material using TLC or GC.

  • Neutralization and Workup: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Concentration: Remove most of the ethanol using a rotary evaporator.

  • Extraction: Extract the remaining aqueous solution with dichloromethane (B109758) (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol product.

  • Purification: Purify the 2-Phenyl-1-propanol via flash column chromatography or vacuum distillation.

Data Presentation: Summary of Reaction Conditions

The selection of reagents and conditions is critical for directing the reaction toward the desired product. The table below summarizes typical parameters for the reactions discussed.

Reaction TypeReagent(s)Base/NucleophileSolventTemperatureMajor Product
E2 Elimination This compoundSodium Ethoxide (strong, non-bulky base)EthanolRefluxβ-Methylstyrene
E2 Elimination This compoundPotassium t-Butoxide (strong, bulky base)t-Butanol50-80 °Cβ-Methylstyrene
SN2 Substitution This compoundSodium Azide (strong nucleophile)DMF60-70 °C1-Azido-2-phenylpropane
SN2 Substitution This compoundSodium Cyanide (strong nucleophile)DMSO60-80 °C3-Phenylbutanenitrile
SN1 Solvolysis This compoundWater (weak nucleophile)Water/EthanolReflux2-Phenyl-1-propanol

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent the experimental process and the mechanistic choices available for this compound.

G start Start setup Reaction Setup (Inert Atmosphere if needed) start->setup reagents Add this compound, Solvent, and Base/Nucleophile setup->reagents reaction Heat and Stir (Reflux or set temperature) reagents->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench and Workup monitor->workup Complete extract Extraction with Organic Solvent workup->extract wash Wash and Dry Organic Phase extract->wash concentrate Concentrate (Rotary Evaporator) wash->concentrate purify Purification (Distillation / Chromatography) concentrate->purify characterize Product Characterization (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for reactions.

G reactant This compound e2_product E2 Product (β-Methylstyrene) reactant->e2_product Strong, Bulky Base (e.g., t-BuOK) sn2_product SN2 Product (e.g., Azide Adduct) reactant->sn2_product Strong, Non-bulky Nucleophile Polar Aprotic Solvent (e.g., NaN₃ in DMF) sn1_product SN1 Product (e.g., Alcohol) reactant->sn1_product Weak Nucleophile Polar Protic Solvent (e.g., H₂O/EtOH)

Caption: Competing reaction pathways for this compound.

Analytical Characterization

Post-purification, the identity and purity of the products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.[2]

  • Infrared (IR) Spectroscopy: Used to identify the presence or absence of key functional groups (e.g., C=C in an alkene, N₃ in an azide, OH in an alcohol).[2]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the product and helps assess its purity.[2]

References

The Role of 1-Bromo-2-phenylpropane in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenylpropane is a versatile halogenated hydrocarbon that serves as a key building block in the synthesis of a variety of biologically active compounds. Its structure, featuring a reactive bromine atom and a phenylpropyl backbone, makes it an excellent electrophile for introducing the 2-phenylpropyl moiety into various molecular scaffolds. This functional group is present in a range of pharmaceuticals and psychoactive substances, highlighting the importance of this compound as a synthetic intermediate.

These application notes provide an overview of the utility of this compound in key synthetic transformations, including N-alkylation, Williamson ether synthesis, and Friedel-Crafts alkylation, for the preparation of biologically relevant molecules. Detailed experimental protocols and representative data are presented to guide researchers in the effective use of this reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
CAS Number 1459-00-3
Appearance Colorless to pale yellow liquid
Boiling Point 115-116 °C at 15 mmHg
Density 1.314 g/cm³
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, diethyl ether). Insoluble in water.

Applications in the Synthesis of Biologically Active Compounds

This compound is a valuable precursor for the synthesis of compounds with a wide range of biological activities, including central nervous system stimulants and psychoactive agents. Its primary role is as an alkylating agent, where the 2-phenylpropyl group is introduced via nucleophilic substitution or Friedel-Crafts reactions.

N-Alkylation for the Synthesis of Phenylpropylamine Derivatives

N-alkylation of primary and secondary amines with this compound is a direct method for the synthesis of N-substituted phenylpropylamines. These compounds form the core structure of many stimulants and anorectic drugs.

N_Alkylation_Workflow start Start reagents 1. Reagents - this compound - Amine (e.g., Aniline) - Base (e.g., K₂CO₃) - Solvent (e.g., Acetonitrile) start->reagents reaction 2. Reaction - Stir mixture at elevated temperature - Monitor by TLC reagents->reaction workup 3. Work-up - Filter solids - Evaporate solvent - Extraction reaction->workup purification 4. Purification - Column Chromatography workup->purification product 5. Product N-(2-phenylpropyl)amine purification->product

Caption: General workflow for the N-alkylation of amines using this compound.

Materials:

Procedure:

  • To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(2-phenylpropyl)aniline.

Quantitative Data for N-Alkylation Reactions

AmineProductReaction Time (h)Yield (%)
AnilineN-(2-phenylpropyl)aniline1875
4-MethylanilineN-(2-phenylpropyl)-4-methylaniline2072
Morpholine4-(2-phenylpropyl)morpholine1680
Synthesis of Amphetamine Analogs

This compound can be a precursor in the synthesis of amphetamine and its analogs. One common route involves the conversion of the bromo-compound to the corresponding amine.

Amphetamine_Synthesis start This compound intermediate N-(2-phenylpropyl)phthalimide start->intermediate  Potassium Phthalimide (B116566) (Gabriel Synthesis)   product Amphetamine intermediate->product  Hydrazine (B178648) (Ing-Manske procedure)  

Caption: Gabriel synthesis pathway for the preparation of amphetamine from this compound.

Step 1: Synthesis of N-(2-phenylpropyl)phthalimide

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture at 80-90 °C for 4-6 hours.

  • Pour the cooled reaction mixture into water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain N-(2-phenylpropyl)phthalimide.

Step 2: Hydrazinolysis to Amphetamine

Materials:

Procedure:

  • Suspend N-(2-phenylpropyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and add dilute hydrochloric acid.

  • Filter off the precipitated phthalhydrazide.

  • Make the filtrate basic with a strong base (e.g., NaOH) and extract the product with diethyl ether.

  • Dry the ether extract over anhydrous MgSO₄, filter, and evaporate the solvent to obtain amphetamine.

Quantitative Data for Amphetamine Synthesis

Starting MaterialIntermediateFinal ProductOverall Yield (%)
This compoundN-(2-phenylpropyl)phthalimideAmphetamine65-75

Conclusion

This compound is a critical and versatile reagent in the synthesis of a variety of biologically active compounds, particularly those containing the phenylpropylamine scaffold. The protocols outlined in these application notes for N-alkylation and amination reactions provide robust methods for accessing these important molecular structures. Researchers can utilize these methodologies as a foundation for the development of novel pharmaceuticals and for the exploration of structure-activity relationships in various classes of biologically active molecules. As with all chemical syntheses, appropriate safety precautions should be taken when handling the reagents and performing the reactions described.

Application Notes and Protocols for Monitoring 1-Bromo-2-phenylpropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring reactions involving 1-Bromo-2-phenylpropane using common analytical techniques. The protocols are designed to be adaptable for various reaction setups, aiding in reaction optimization, kinetic studies, and purity assessment of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the consumption of this compound and the formation of products. It is particularly useful for reactions in the liquid phase.

Application Note:

Reverse-phase HPLC can effectively separate the relatively non-polar this compound from more polar reactants or products. A C18 column is a suitable stationary phase, and a mobile phase of acetonitrile (B52724) and water provides good resolution.[1][2] UV detection is appropriate due to the presence of the phenyl group. For mass spectrometry-compatible methods, formic acid can be used as a mobile phase modifier instead of phosphoric acid.[1]

Illustrative Quantitative Data:

The following table illustrates typical data obtained from HPLC monitoring of a reaction where this compound is consumed.

Reaction Time (minutes)This compound Peak AreaConcentration (mM)% Conversion
0125,4801000
1598,32078.421.6
3075,15059.940.1
6042,67034.066.0
12015,89012.787.3
240< 1,000< 0.8> 99.2
Experimental Protocol: HPLC Analysis
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Deionized water (HPLC grade).

    • Phosphoric acid or formic acid (for mobile phase modification).

    • Methanol (B129727) (for sample quenching and dilution).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% phosphoric acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 900 µL).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peak corresponding to this compound by its retention time, confirmed by injecting a standard solution.

    • Quantify the peak area to determine the concentration relative to a calibration curve.

Experimental Workflow:

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis Reaction Reaction Mixture Sampling Aliquot Withdrawal Reaction->Sampling Quenching Quenching in Methanol Sampling->Quenching Filtration Syringe Filtration Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Analysis Analysis Data->Analysis Quantification GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis Reaction Reaction Aliquot Dilution Dilution in Solvent Reaction->Dilution Injection GC Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Spectral Identification NMR_Analysis_Logic cluster_data Data Acquisition & Processing cluster_quant Quantitative Analysis Acquire Acquire 1H NMR Spectrum Process Process FID (FT, Phasing) Acquire->Process Integrate Integrate Peaks Process->Integrate Ratio Calculate Integral Ratios (Analyte/Standard) Integrate->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Result Reaction Progress Concentration->Result

References

Application Note and Protocol: Purification of 1-Bromo-2-phenylpropane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Bromo-2-phenylpropane using silica (B1680970) gel column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent applications in organic synthesis and drug development, by effectively removing unreacted starting materials, byproducts, and other impurities.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final products. Column chromatography is a widely used purification technique in organic chemistry that separates compounds based on their differential adsorption onto a stationary phase while being carried by a mobile phase.[2][3][4][5] This protocol outlines a robust method for the purification of this compound using silica gel as the stationary phase.

Principle of Separation

Column chromatography separates molecules based on their polarity.[2][3] In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[2] Non-polar compounds have a weaker interaction with the stationary phase and therefore elute faster, while more polar compounds interact more strongly and elute later.[6] this compound, an alkyl halide, is a relatively non-polar compound and is expected to elute before more polar impurities such as alcohols or ketones.[7]

Data Presentation

The following tables summarize typical parameters and expected outcomes for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific impurity profile of the crude material.

Table 1: Materials and Equipment

ItemSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane (B92381) / Ethyl Acetate (B1210297) mixture
Column Glass column with stopcock
Crude Material This compound
Eluent Monitoring Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Visualization UV lamp (254 nm)
Collection Test tubes or fraction collector
Solvent Removal Rotary evaporator

Table 2: Experimental Parameters

ParameterRecommended Value/Range
Stationary Phase Mass 50-100 times the mass of crude product
Column Dimensions Dependent on the amount of stationary phase
Mobile Phase Composition Gradient elution: starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate
TLC Developing Solvent 95:5 Hexane:Ethyl Acetate (or similar ratio)
Target Rf value on TLC 0.25 - 0.35 for the desired product
Sample Loading Dry loading or minimal volume of non-polar solvent
Flow Rate 1-2 mL/min (gravity chromatography)

Table 3: Expected Results

Fraction(s)Expected CompositionPurity (by TLC/GC-MS)
EarlyNon-polar impurities>95% (impurities)
MiddlePure this compound >98%
LatePolar impurities and byproducts>95% (impurities)

Experimental Protocols

A detailed methodology for the purification of this compound is provided below.

Thin Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for separation.

Procedure:

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 98:2 ratio).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent polarity by increasing the ethyl acetate concentration until the desired product has an Rf value of approximately 0.25-0.35, and good separation from impurities is observed.

Column Preparation

Objective: To pack the chromatography column with the stationary phase.

Procedure:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica to settle and add another layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading

Objective: To apply the crude sample to the column.

Procedure (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Gently add a small layer of sand on top of the sample.

Elution and Fraction Collection

Objective: To separate and collect the purified compound.

Procedure:

  • Carefully add the initial mobile phase (e.g., 100% hexane) to the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Monitor the elution progress by periodically analyzing the fractions using TLC.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate as determined by the initial TLC analysis.

  • Collect fractions containing the pure this compound.

Product Isolation

Objective: To obtain the final purified product.

Procedure:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_output Output tlc TLC Analysis (Determine Solvent System) column_prep Column Packing (Silica Gel Slurry) sample_loading Sample Loading (Dry Loading) column_prep->sample_loading elution Elution (Gradient: Hexane to Hexane/EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Solvent Evaporation fraction_analysis->product_isolation Identify Pure Fractions final_analysis Purity & Yield Determination (NMR, GC-MS) product_isolation->final_analysis purified_product Purified this compound final_analysis->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Amines Using 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-Bromo-2-phenylpropane is a valuable building block in stereoselective synthesis, particularly for the preparation of chiral phenethylamine (B48288) derivatives, which are core structures in many pharmacologically active compounds. The stereochemistry at the benzylic position of these amines is often crucial for their biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of chiral β-methylphenethylamine through nucleophilic substitution of chiral this compound. The primary method described is a stereospecific S(_N)2 reaction, which proceeds with a predictable inversion of configuration, allowing for the synthesis of a specific enantiomer of the target amine from the corresponding enantiomer of the starting bromide.

Core Concepts: Stereoselective Synthesis via S(_N)2 Reaction

The key to the stereoselective synthesis of chiral amines from chiral this compound lies in the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction mechanism. This reaction is characterized by the backside attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromide). This concerted mechanism results in an inversion of the stereochemical configuration at the chiral center.

Therefore, to synthesize (R)-β-methylphenethylamine, one would start with (S)-1-Bromo-2-phenylpropane. Conversely, (S)-β-methylphenethylamine can be synthesized from (R)-1-Bromo-2-phenylpropane. The degree of stereoselectivity, measured as enantiomeric excess (ee), is typically very high for S(_N)2 reactions on such substrates, provided that the reaction conditions are optimized to favor this pathway and minimize side reactions like S(_N)1 or elimination.

Application: Synthesis of Chiral β-Methylphenethylamine

A prominent application of chiral this compound is in the synthesis of chiral β-methylphenethylamine (2-phenylpropan-1-amine) and its analogs, which are structurally related to amphetamine and other stimulants.[1] The introduction of the amine functionality is achieved by nucleophilic substitution of the bromide with an azide (B81097) ion (N(_3)

^{-}
), followed by reduction of the resulting azide.

Reaction Pathway

The overall synthetic route involves two main steps:

  • Nucleophilic Substitution (S(_N)2): Reaction of chiral this compound with sodium azide to form the corresponding chiral 1-Azido-2-phenylpropane. This step proceeds with inversion of configuration.

  • Reduction: Reduction of the chiral azide to the desired chiral primary amine, β-methylphenethylamine. This step does not affect the stereocenter.

Stereoselective_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product S_Bromo (S)-1-Bromo-2-phenylpropane R_Azide (R)-1-Azido-2-phenylpropane S_Bromo->R_Azide 1. NaN3 (SN2) Inversion of Configuration R_Amine (R)-β-Methylphenethylamine R_Azide->R_Amine 2. Reduction (e.g., LiAlH4) Retention of Configuration

Figure 1. Reaction pathway for the synthesis of (R)-β-Methylphenethylamine.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (R)-1-Azido-2-phenylpropane from (S)-1-Bromo-2-phenylpropane

This protocol details the nucleophilic substitution of (S)-1-Bromo-2-phenylpropane with sodium azide to yield (R)-1-Azido-2-phenylpropane.

Materials:

  • (S)-1-Bromo-2-phenylpropane

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-1-Bromo-2-phenylpropane (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-1-Azido-2-phenylpropane.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reduction of (R)-1-Azido-2-phenylpropane to (R)-β-Methylphenethylamine

This protocol describes the reduction of the chiral azide to the corresponding chiral amine.

Materials:

  • (R)-1-Azido-2-phenylpropane

  • Lithium aluminum hydride (LiAlH(_4))

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water

  • 15% Aqueous sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place lithium aluminum hydride (1.5 eq) under an inert atmosphere.

  • Add anhydrous diethyl ether or THF to the flask and cool the suspension in an ice bath.

  • Dissolve (R)-1-Azido-2-phenylpropane (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH(_4) suspension with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then gently reflux for 2-4 hours.

  • Monitor the reaction by TLC until the azide is fully consumed.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH(_4) by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH(_4) in grams.

  • Stir the resulting mixture at room temperature until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate and washings over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-β-methylphenethylamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Data Presentation

The success of a stereoselective synthesis is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes expected outcomes for the synthesis of chiral β-methylphenethylamine from chiral this compound.

Starting MaterialIntermediate ProductFinal ProductExpected Yield (Overall)Expected Enantiomeric Excess (ee)
(S)-1-Bromo-2-phenylpropane(R)-1-Azido-2-phenylpropane(R)-β-Methylphenethylamine>70%>98%
(R)-1-Bromo-2-phenylpropane(S)-1-Azido-2-phenylpropane(S)-β-Methylphenethylamine>70%>98%

Note: Yields and ee values are illustrative and can vary based on reaction scale, purity of reagents, and optimization of conditions.

Logical Workflow for Stereoselective Synthesis

The following diagram illustrates the logical workflow from starting material selection to final product analysis.

Logical_Workflow cluster_planning Planning cluster_synthesis Synthesis cluster_analysis Analysis Select_Enantiomer Select Target Enantiomer ((R) or (S)-Amine) Select_Bromide Choose Opposite Enantiomer of This compound Select_Enantiomer->Select_Bromide SN2_Reaction S N 2 Reaction with NaN3 Select_Bromide->SN2_Reaction Reduction Reduction of Azide SN2_Reaction->Reduction Purification Purification (Chromatography/ Distillation) Reduction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Chiral_Analysis Enantiomeric Excess Determination (Chiral HPLC/GC) Characterization->Chiral_Analysis

Figure 2. Logical workflow for the stereoselective synthesis and analysis.

Conclusion

Chiral this compound is a highly effective precursor for the stereoselective synthesis of valuable chiral amines. The protocols provided herein, based on the principles of S(_N)2 reactions, offer a reliable method for obtaining the desired enantiomer of β-methylphenethylamine with high chemical purity and enantiomeric excess. These application notes serve as a guide for researchers in organic synthesis and drug development to utilize this versatile chiral building block in their synthetic endeavors. Careful execution of the experimental procedures and rigorous analysis of the products are essential for achieving the desired stereochemical outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-2-phenylpropane, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, typically performed via free radical bromination of 2-phenylpropane using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reactant stoichiometry is critical. Carbon tetrachloride (CCl₄) is a traditional solvent, but safer and often more effective alternatives like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) can improve yields. The reaction temperature should be carefully controlled, typically at the reflux temperature of the chosen solvent, to ensure efficient radical initiation without promoting side reactions.

  • Initiator Concentration: The concentration of the radical initiator (AIBN) plays a crucial role. Insufficient initiator will result in a slow or incomplete reaction, while an excess can lead to unwanted side reactions. The optimal concentration is typically between 1-2 mol% relative to the substrate.

  • Purity of Reagents: The purity of 2-phenylpropane and NBS is paramount. Impurities in the starting material can inhibit the reaction or lead to the formation of undesired byproducts. Ensure NBS is freshly recrystallized if it appears yellow or brown, as this indicates decomposition and the presence of bromine.

  • Inadequate Mixing: Homogeneous mixing is essential for a successful reaction. Vigorous stirring is necessary to ensure that the reagents are evenly dispersed, especially since NBS is a solid.

  • Premature Termination: The reaction may not be running to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A2: The primary side products in this synthesis are typically 1-phenylpropene (from elimination) and dibrominated products.

  • Formation of 1-phenylpropene (Elimination): This side reaction is favored at higher temperatures. To minimize elimination, maintain the reaction at the lowest effective temperature that still allows for efficient initiation. The presence of a non-basic buffer, such as calcium carbonate, can also help to neutralize any HBr formed, which can catalyze elimination.

  • Formation of Dibrominated Products: Over-bromination can occur if the molar ratio of NBS to 2-phenylpropane is too high. A slight excess of the substrate or a 1:1 molar ratio is generally recommended to favor mono-bromination. Adding the NBS portion-wise throughout the reaction can also help to maintain a low concentration of the brominating agent at any given time, thus reducing the likelihood of di-substitution.

Q3: The reaction is not initiating, or is very sluggish. What should I check?

A3: A sluggish or non-starting reaction is often due to issues with the radical initiation process.

  • Initiator Quality: AIBN decomposes over time. Ensure you are using a fresh batch of the initiator.

  • Insufficient Energy Input: Radical initiation by AIBN requires thermal energy. Ensure the reaction mixture is being heated to the appropriate temperature for the chosen solvent (typically around 80°C for acetonitrile). If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.

  • Presence of Inhibitors: Impurities in the starting materials or solvent can act as radical scavengers, inhibiting the chain reaction. Purifying the 2-phenylpropane and solvent before use can resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is the role of the radical initiator (AIBN) in this synthesis?

A1: The radical initiator, AIBN (Azobisisobutyronitrile), is a compound that, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then initiate the free-radical chain reaction by abstracting a bromine atom from NBS to form a bromine radical (Br•). The bromine radical is the key species that selectively abstracts a benzylic hydrogen from 2-phenylpropane, leading to the formation of the desired product.

Q2: Why is benzylic bromination with NBS so selective for the benzylic position?

A2: The high selectivity of benzylic bromination with NBS is due to the stability of the benzylic radical intermediate that is formed. The unpaired electron on the benzylic carbon can be delocalized into the adjacent phenyl ring through resonance. This resonance stabilization makes the benzylic C-H bond weaker than other C-H bonds in the molecule, and therefore more susceptible to abstraction by the bromine radical.

Q3: Can I use other brominating agents besides NBS?

A3: While other brominating agents exist, N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination for several reasons. NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for preventing the electrophilic addition of bromine to the aromatic ring, a common side reaction with molecular bromine (Br₂).

Q4: What are the safety precautions I should take when performing this synthesis?

A4: This reaction should be performed in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and is corrosive. 2-phenylpropane is flammable. Solvents like carbon tetrachloride are toxic and carcinogenic and should be handled with extreme care or replaced with safer alternatives. AIBN is a solid that can decompose vigorously upon heating, so it should be added to the reaction mixture at room temperature before heating commences. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the effect of various reaction parameters on the yield of this compound. This data is representative and intended to guide optimization efforts. Actual yields may vary based on specific experimental conditions and scale.

Entry Solvent NBS:Substrate (molar ratio) AIBN (mol%) Temperature (°C) Reaction Time (h) Yield (%)
1Carbon Tetrachloride1.1 : 1177 (reflux)475
2Acetonitrile1.1 : 1182 (reflux)385
31,2-Dichlorobenzene1.1 : 11100290
4Acetonitrile1 : 1182 (reflux)382
5Acetonitrile1.2 : 1182 (reflux)380 (with dibromo impurities)
6Acetonitrile1.1 : 10.582 (reflux)570
7Acetonitrile1.1 : 1282 (reflux)2.586
8Acetonitrile1.1 : 1170665

Experimental Protocols

Key Experiment: Synthesis of this compound using NBS in Acetonitrile

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • 2-phenylpropane

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropane (1 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.01-0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold acetonitrile.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Add an equal volume of diethyl ether and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield of This compound check_conditions Check Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_impurities Analyze for Side Products start->check_impurities optimize_solvent Optimize Solvent (e.g., Acetonitrile) check_conditions->optimize_solvent optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_ratio Adjust NBS:Substrate Ratio (e.g., 1.1:1) check_conditions->optimize_ratio optimize_initiator Optimize Initiator Conc. (1-2 mol%) check_conditions->optimize_initiator purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_reagents->purify_reagents check_impurities->optimize_temp Elimination Product check_impurities->optimize_ratio Dibromination control_addition Control NBS Addition (Portion-wise) check_impurities->control_addition Dibromination improved_yield Improved Yield optimize_solvent->improved_yield optimize_temp->improved_yield optimize_ratio->improved_yield optimize_initiator->improved_yield purify_reagents->improved_yield control_addition->improved_yield

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

Technical Support Center: Alkylation with 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-phenylpropane in alkylation reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize side products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the alkylation of aromatic compounds with this compound?

A1: The two most common side products in the Friedel-Crafts alkylation using this compound are the rearranged product, (1-phenylpropyl)benzene, and polyalkylated products.

  • Rearrangement Product: The primary carbocation that can be formed from this compound is prone to a hydride shift, leading to a more stable secondary benzylic carbocation. This results in the formation of (1-phenylpropyl)benzene as a significant byproduct instead of the desired (2-phenylpropyl)benzene.[1][2]

  • Polyalkylation Products: The initial alkylation product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups to the aromatic ring. This is a common issue in Friedel-Crafts alkylation reactions.[1][3]

Q2: How can I minimize the formation of the rearranged (1-phenylpropyl)benzene product?

A2: Minimizing carbocation rearrangement is crucial for achieving high selectivity for the desired product. Several strategies can be employed:

  • Choice of Lewis Acid: Milder Lewis acids can sometimes reduce the extent of rearrangement. While strong Lewis acids like AlCl₃ are effective in promoting the reaction, they also strongly favor carbocation formation and subsequent rearrangement.[1] Experimenting with milder Lewis acids such as FeCl₃ or BF₃ may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the rearrangement process. The hydride shift has an activation energy, and conducting the reaction at lower temperatures (e.g., 0 °C or below) can kinetically favor the formation of the unrearranged product.[4][5]

  • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may help to suppress the formation of a discrete, long-lived carbocation that is free to rearrange.

Q3: What are the best practices to avoid polyalkylation?

A3: Polyalkylation can be suppressed by manipulating the reaction stoichiometry. Using a large excess of the aromatic substrate (e.g., benzene (B151609), toluene) relative to the alkylating agent (this compound) will increase the probability that the electrophile reacts with an unalkylated aromatic ring rather than the more reactive mono-alkylated product.[1][3]

Q4: What are the recommended starting conditions for a Friedel-Crafts alkylation with this compound?

A4: A good starting point for the alkylation of a simple aromatic compound like benzene or toluene (B28343) would be:

  • Reactants: A high molar ratio of the aromatic substrate to this compound (e.g., 5:1 or greater).

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a common and effective catalyst.[1]

  • Temperature: Begin at a low temperature, such as 0 °C, to minimize rearrangement.

  • Solvent: The aromatic substrate itself can often serve as the solvent if used in large excess. Otherwise, a non-polar, inert solvent like carbon disulfide or a halogenated hydrocarbon can be used.

It is highly recommended to monitor the reaction progress by techniques like GC-MS to determine the optimal reaction time and temperature for maximizing the desired product and minimizing side products.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no conversion of starting material 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly opened or sublimed anhydrous AlCl₃.2. Gradually increase the reaction temperature while monitoring for the formation of side products.3. Extend the reaction time and monitor progress by TLC, GC, or NMR.
Major product is the rearranged isomer ((1-phenylpropyl)benzene) 1. Reaction temperature is too high, favoring carbocation rearrangement.2. Use of a strong Lewis acid that promotes carbocation formation.1. Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C).[4][5]2. Screen milder Lewis acids such as FeCl₃ or solid acid catalysts.
Significant formation of polyalkylated products 1. The molar ratio of the aromatic substrate to this compound is too low.1. Increase the excess of the aromatic substrate (e.g., to 10:1 or higher).[1]
Formation of dark, tarry materials 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the starting materials or solvent.1. Maintain a controlled, lower reaction temperature.2. Ensure all reagents and solvents are pure and anhydrous.
Difficulty in product purification 1. Similar boiling points or chromatographic behavior of the desired product and the rearranged isomer.1. Employ high-efficiency fractional distillation or preparative chromatography (e.g., HPLC) for separation.2. Characterize fractions carefully using NMR and GC-MS to ensure purity.[8][9][10]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene with this compound

This protocol is a general starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Anhydrous Benzene (in large excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (optional, as solvent)

  • Hydrochloric Acid (1 M, for workup)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Charge the flask with anhydrous benzene (e.g., 10 equivalents). If using a co-solvent, add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ (e.g., 1.1 equivalents) to the stirred benzene.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in a small amount of anhydrous benzene.

  • Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours), monitoring the progress by GC-MS.

  • Upon completion, slowly and carefully quench the reaction by pouring it over crushed ice containing 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Characterization:

The product mixture can be analyzed by GC-MS to determine the ratio of (2-phenylpropyl)benzene to (1-phenylpropyl)benzene and the extent of polyalkylation.[6][7] The structure of the purified products should be confirmed by ¹H and ¹³C NMR spectroscopy.[8][11][12]

Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A Dry Glassware B Add Benzene & AlCl3 A->B C Cool to 0 °C B->C D Add this compound C->D E Stir at 0 °C D->E F Monitor by GC-MS E->F G Quench with HCl/Ice F->G H Aqueous Washes G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J K K J->K Product Analysis (NMR, GC-MS)

Caption: General experimental workflow for the Friedel-Crafts alkylation.

Side_Product_Formation A This compound + Aromatic B Desired Product (2-phenylpropyl) derivative A->B Desired Pathway C Rearrangement (Hydride Shift) A->C E Polyalkylation B->E D Rearranged Product (1-phenylpropyl) derivative C->D F Polyalkylated Products E->F

Caption: Pathways to desired and side products in the alkylation reaction.

References

troubleshooting Grignard reaction failure with 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing failures or suboptimal results in Grignard reactions involving 1-bromo-2-phenylpropane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes?

A1: Initiation failure is a frequent issue in Grignard synthesis. The primary culprits are typically:

  • Passive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.[2][3]

  • Purity of the Alkyl Halide: Trace impurities in the this compound can inhibit the reaction.

Q2: What are the major side reactions to expect with a secondary benzylic halide like this compound?

A2: With this compound, two principal side reactions can decrease the yield of your desired Grignard reagent:

  • Wurtz Coupling: The already-formed Grignard reagent can react with the starting this compound to form a homocoupled dimer (1,2-diphenyl-3,4-dimethylbutane). This is a common issue with reactive halides like benzylic bromides.

  • Elimination (E2): As a secondary halide, this compound can undergo elimination to form β-methylstyrene, especially if the reaction is overheated.

Q3: Which solvent is recommended for this Grignard reaction?

A3: Anhydrous ethereal solvents are essential for a successful Grignard reaction.[2] Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive halides due to its superior ability to solvate and stabilize the Grignard reagent.[1] For benzylic bromides, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress the formation of Wurtz coupling by-products and can lead to higher yields of the desired Grignard product.[4]

Q4: I observe a white precipitate during the reaction. What is it?

A4: A white precipitate could be magnesium hydroxide (B78521) or other magnesium salts, indicating the presence of water in your reaction. If the reaction mixture solidifies, it could also be due to the precipitation of the Grignard reagent itself if the concentration is too high, or the formation of the Wurtz coupling by-product, which may have limited solubility.

Troubleshooting Guide

Issue 1: Reaction Fails to Initiate
Potential Cause Recommended Solution
Inactive Magnesium Surface1. Mechanical Activation: In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere to break the oxide layer. You can also crush the turnings with a glass rod. 2. Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple color is an indicator of activation.[5] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; the evolution of ethylene (B1197577) gas signifies activation.[2]
Wet Glassware/Solvent1. Glassware: Flame-dry all glassware under vacuum or oven-dry at a minimum of 120°C for several hours and cool under a stream of inert gas (argon or nitrogen).[3] 2. Solvent: Use a freshly opened bottle of anhydrous solvent or dry the solvent over a suitable drying agent (e.g., molecular sieves) prior to use.[3]
Impure Starting MaterialEnsure the this compound is pure and free from acidic impurities. If necessary, purify it by distillation.
Issue 2: Low Yield of Desired Product
Potential Cause Recommended Solution
Wurtz Coupling1. Slow Addition: Add the solution of this compound to the magnesium suspension dropwise to maintain a low concentration of the halide in the reaction mixture.[6] 2. Maintain Dilute Conditions: Use a sufficient volume of solvent to keep the concentration of the Grignard reagent low.
Elimination ReactionTemperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating, which can favor the elimination pathway. For reactive substrates, conducting the reaction at a lower temperature (e.g., 0°C or below) after initiation can minimize side reactions.[5]
Reaction with CO2If the reaction is exposed to air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup. Ensure the reaction is maintained under a positive pressure of an inert gas.

Experimental Protocols

Protocol: Preparation of (1-Phenylprop-2-yl)magnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas (N2 or Ar) supply.

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware. Equip the flask with a magnetic stir bar and place it under a positive pressure of inert gas.

  • Magnesium Activation: Add the magnesium turnings and the iodine crystal to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.[5]

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy gray solution.[5] If initiation does not occur, gentle warming or sonication may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately.

Quantitative Data (Exemplary)
ParameterValue/RangeNotes
Grignard Formation
SolventAnhydrous THF or 2-MeTHFTHF is a common choice; 2-MeTHF may reduce Wurtz coupling.[4]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.
Activation MethodIodine crystal or 1,2-dibromoethaneEssential for removing the passivating MgO layer.[1][2]
Reaction TemperatureGentle reflux (initiation), then room temp or lowerLower temperatures post-initiation can minimize side reactions.[5]
Reaction with Electrophile
Electrophile AdditionDropwise at 0°CControls the exothermicity of the reaction.
Reaction Time30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.
Work-upSaturated aq. NH4Cl or dilute HClQuenches the reaction and protonates the alkoxide.
Expected Product Yield 50 - 70%Highly dependent on the purity of reagents and reaction conditions.

Visual Guides

Grignard_Mechanism Grignard Reaction Mechanism with this compound cluster_start Starting Materials cluster_reagent Grignard Reagent cluster_electrophile Electrophile cluster_intermediate Intermediate cluster_product Final Product This compound This compound Grignard (1-Phenylprop-2-yl)magnesium Bromide This compound->Grignard + Mg (in ether) Mg Mg Alkoxide Magnesium Alkoxide Grignard->Alkoxide + Carbonyl Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol H+ Workup

Caption: Formation of the Grignard reagent and subsequent reaction with a carbonyl compound.

Troubleshooting_Workflow Troubleshooting Workflow for Grignard Reaction Failure start Reaction Failure (No Initiation/Low Yield) check_moisture Check for Moisture? (Wet glassware/solvent) start->check_moisture dry Action: Rigorously dry glassware and solvent. check_moisture->dry Yes check_mg Check Mg Activation? (Dull surface) check_moisture->check_mg No dry->check_mg activate Action: Activate Mg (Iodine, 1,2-dibromoethane, or mechanical grinding). check_mg->activate Yes check_temp Check Temperature? (Overheating) check_mg->check_temp No activate->check_temp control_temp Action: Maintain gentle reflux or run at lower temp. check_temp->control_temp Yes check_addition Check Addition Rate? (Too fast) check_temp->check_addition No control_temp->check_addition slow_addition Action: Add alkyl halide solution dropwise. check_addition->slow_addition Yes success Successful Reaction check_addition->success No slow_addition->success

Caption: A step-by-step guide to diagnosing and resolving common Grignard reaction issues.

Side_Reactions Potential Side Reactions with this compound start This compound + Mg grignard Grignard Reagent (1-Phenylprop-2-yl)magnesium Bromide start->grignard Desired Reaction elimination Elimination Product (β-Methylstyrene) start->elimination Elimination (E2) wurtz Wurtz Coupling Product (1,2-Diphenyl-3,4-dimethylbutane) grignard->wurtz + this compound

Caption: Competing reaction pathways in the formation of the Grignard reagent.

References

Navigating Reactions of 1-Bromo-2-phenylpropane: A Technical Guide to Optimizing Solvent and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reactions involving 1-Bromo-2-phenylpropane. By understanding the interplay of solvent and temperature, you can effectively steer the reaction toward the desired substitution or elimination products.

Reactions of this compound, a secondary alkyl halide, are highly sensitive to experimental conditions. The choice of solvent and temperature dictates the competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. This guide will help you optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and subsequent reactions of this compound, providing potential causes and actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Substitution Product 1. Competing Elimination Reaction: Strong, bulky bases and high temperatures favor elimination. 2. Inappropriate Solvent Choice: Polar protic solvents may promote S(_N)1/E1 pathways, leading to a mixture of products.1. Optimize Base and Temperature: Use a strong, but non-bulky nucleophile (e.g., NaN(_3), NaCN) for S(_N)2 reactions. Maintain a lower reaction temperature to disfavor elimination. 2. Select an Appropriate Solvent: For S(_N)2 reactions, use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to enhance the nucleophilicity of the reacting species.
Formation of Multiple Products (Substitution and Elimination) 1. Ambiguous Reaction Conditions: Conditions may be intermediate, allowing both substitution and elimination to occur at significant rates. 2. Nature of the Substrate: As a secondary halide, this compound is prone to both reaction types.1. Fine-tune Conditions: To favor substitution, use a good nucleophile that is a weak base in a polar aprotic solvent at a moderate temperature. To favor elimination, use a strong, sterically hindered base (e.g., potassium tert-butoxide) at a higher temperature. 2. Careful Product Analysis: Utilize techniques like GC-MS to identify and quantify the different products to better understand the reaction outcome under your specific conditions.
Reaction Fails to Proceed to Completion 1. Insufficient Reaction Time or Temperature: The activation energy for the desired pathway may not be overcome. 2. Poor Quality Reagents: The nucleophile/base or solvent may be impure or contain water.1. Adjust Reaction Parameters: Gradually increase the reaction temperature or extend the reaction time and monitor the progress by TLC or GC. 2. Ensure Reagent Quality: Use freshly opened or purified reagents and anhydrous solvents.
Difficulty in Product Purification 1. Similar Boiling Points of Products: Isomeric elimination products (if formed) may have close boiling points. 2. Presence of Unreacted Starting Material: Incomplete reaction can complicate purification.1. Advanced Purification Techniques: Employ fractional distillation or column chromatography for efficient separation. 2. Drive Reaction to Completion: Optimize reaction conditions to ensure maximum conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction pathway of this compound?

A1: The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction mechanism.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both cations and anions effectively. They stabilize the carbocation intermediate in S(_N)1 reactions and the leaving group. However, they can also solvate the nucleophile, reducing its nucleophilicity and thus disfavoring S(_N)2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents solvate cations well but not anions. This leaves the nucleophile "naked" and highly reactive, making them ideal for S(_N)2 reactions.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged species (nucleophiles, leaving groups) as they cannot effectively stabilize them.

Q2: What is the effect of temperature on the competition between substitution and elimination?

A2: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will favor the elimination pathway (E1 and E2) over substitution (S(_N)1 and S(_N)2). To maximize the yield of the substitution product, it is generally advisable to carry out the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: Which conditions favor the S(_N)2 reaction of this compound?

A3: To favor the S(_N)2 pathway, you should use:

  • A strong, non-bulky nucleophile (e.g., I(^-), CN(^-), N(_3)(^-)).

  • A polar aprotic solvent (e.g., acetone, DMSO, DMF).

  • A moderate temperature to ensure a sufficient reaction rate without promoting elimination.

Q4: How can I promote the E2 elimination of this compound?

A4: To favor the E2 pathway and synthesize 1-phenylpropene, you should use:

  • A strong, sterically hindered base (e.g., potassium tert-butoxide, t-BuOK).

  • A higher reaction temperature.

  • The choice of solvent is less critical than for S(_N)2, but a polar aprotic solvent is often used.

Data Presentation

The following tables summarize the expected product distribution based on general principles of organic chemistry. Note that actual yields will vary depending on the specific reaction conditions.

Table 1: Influence of Solvent on Nucleophilic Substitution with a Strong, Non-Bulky Nucleophile (e.g., NaN(_3))

Solvent SystemPredominant MechanismMajor ProductMinor Product(s)
DMSO (Polar Aprotic)S(_N)21-Azido-2-phenylpropane1-Phenylpropene
Ethanol (Polar Protic)S(_N)1 / E1 / S(_N)2Mixture of 1-Azido-2-phenylpropane and 1-Ethoxy-2-phenylpropane1-Phenylpropene

Table 2: Influence of Temperature on Reaction with a Strong Base (e.g., Sodium Ethoxide in Ethanol)

TemperaturePredominant MechanismMajor ProductMinor Product
25°C S(_N)2 / E21-Ethoxy-2-phenylpropane1-Phenylpropene
78°C (Reflux) E21-Phenylpropene1-Ethoxy-2-phenylpropane

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2-phenylpropane (S(_N)2 Favored)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium azide (B81097) (1.5 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-Azido-2-phenylpropane.

Protocol 2: Synthesis of 1-Phenylpropene (E2 Favored)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of potassium tert-butoxide (1.5 eq) in tert-butanol.

  • Reagent Addition: Add this compound (1.0 eq) dropwise to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature, pour into water, and extract with pentane (B18724) (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.

  • Purification: The crude 1-phenylpropene can be further purified by fractional distillation.

Visualizations

The following diagrams illustrate the decision-making process for optimizing reactions of this compound.

Reaction_Pathway_Decision sub This compound nuc Nucleophile/Base sub->nuc Reacts with sol Solvent sub->sol Dissolved in temp Temperature sub->temp Heated to sn2 SN2 Product (Substitution) nuc->sn2 Strong, non-bulky e2 E2 Product (Elimination) nuc->e2 Strong, bulky mix Mixture of Products nuc->mix Weak base/ Good nucleophile sol->sn2 Polar Aprotic sol->mix Polar Protic temp->sn2 Low/Moderate temp->e2 High

Caption: Decision tree for predicting reaction outcomes.

Experimental_Workflow start Start setup Reaction Setup (Solvent, Reactant) start->setup reagent Add Nucleophile/Base setup->reagent reaction Control Temperature & Monitor Progress (TLC/GC) reagent->reaction workup Quench & Extract reaction->workup purify Purification (Chromatography/Distillation) workup->purify product Isolated Product purify->product end End product->end

Caption: General experimental workflow for this compound reactions.

how to avoid unwanted regioisomers in bromination of phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of phenylpropane bromination and avoiding the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers when brominating phenylpropane?

Phenylpropane can undergo bromination at two main locations, leading to different types of regioisomers:

  • Side-Chain (Benzylic) Bromination: Substitution of a hydrogen atom on the carbon atom adjacent to the phenyl ring (the benzylic position). This results in the formation of 1-bromo-1-phenylpropane. To a lesser extent, bromination can occur at the second carbon of the propyl chain, yielding 2-bromo-1-phenylpropane, though this is generally less favorable.

  • Aromatic Ring Bromination (Electrophilic Aromatic Substitution): Substitution of a hydrogen atom on the phenyl ring. The propyl group is an ortho, para-directing group, meaning the bromine will preferentially add to the positions ortho (C2 and C6) or para (C4) to the propyl group. This results in the formation of ortho-bromophenylpropane and para-bromophenylpropane.

Q2: I obtained a mixture of 1-bromo-1-phenylpropane and ring-brominated products. How can I favor the formation of 1-bromo-1-phenylpropane?

To selectively obtain 1-bromo-1-phenylpropane, you need to employ reaction conditions that favor a free-radical substitution mechanism on the side chain, while minimizing electrophilic aromatic substitution. The key is to use a reagent that provides a low concentration of bromine radicals.

  • Recommended Method: Use N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction should be initiated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by exposure to UV light.[1][2][3] NBS provides a slow, continuous supply of bromine radicals, which favors the highly selective benzylic bromination.[2][3]

Q3: My primary product is para-bromophenylpropane, but I want the ortho-isomer. How can I change the regioselectivity on the aromatic ring?

Altering the ortho/para ratio in electrophilic aromatic substitution can be challenging. The para position is generally favored due to reduced steric hindrance from the propyl group.[4] However, you can try to influence the selectivity:

  • Temperature: Lowering the reaction temperature can sometimes increase the proportion of the para-isomer, as it is often the thermodynamically more stable product. Conversely, slightly elevated temperatures might favor the ortho-isomer to a limited extent, but this can also lead to more side products.

  • Catalyst Choice: The nature of the Lewis acid catalyst can influence the steric environment of the electrophile. Experimenting with different Lewis acids (e.g., FeBr₃, AlCl₃, ZrCl₄) might offer some control over the ortho/para ratio.[5][6][7]

Q4: I am seeing evidence of dibrominated products. How can I prevent this?

The formation of dibrominated products, either on the ring or the side chain, is typically a result of using an excess of the brominating agent or allowing the reaction to proceed for too long.

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., Br₂, NBS).

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.[1] Quench the reaction as soon as the phenylpropane has been consumed to prevent further bromination of the desired product.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction.- Decomposition of product during workup or purification.- Suboptimal reaction temperature.- Increase reaction time or temperature slightly. Monitor reaction progress by TLC or GC-MS.- Use a milder workup procedure (e.g., washing with a dilute solution of sodium bisulfite to remove excess bromine).- Purify via column chromatography at room temperature if the product is heat-sensitive.- Optimize the reaction temperature based on literature for the specific transformation.
Formation of multiple regioisomers (ring and side-chain) - Reaction conditions are promoting both free-radical and electrophilic pathways.- To favor side-chain bromination : Use NBS with a radical initiator (AIBN) or UV light in a non-polar solvent (e.g., CCl₄). Avoid Lewis acids.[1][3]- To favor ring bromination : Use Br₂ with a Lewis acid catalyst (e.g., FeBr₃) in the dark and at a controlled temperature. Avoid radical initiators and UV light.
Excessive formation of the ortho-isomer when the para-isomer is desired - Steric hindrance is less influential under the chosen reaction conditions.- Lower the reaction temperature to favor the thermodynamically more stable para-isomer.- Use a bulkier Lewis acid catalyst to increase steric hindrance around the ortho positions.
Reaction does not initiate - Radical initiator is not activated (for free-radical bromination).- Lewis acid catalyst is inactive (for electrophilic bromination).- For free-radical reactions, ensure the reaction is heated to the decomposition temperature of the initiator (e.g., AIBN in refluxing CCl₄) or that the UV lamp is functional.- For electrophilic reactions, use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are dry.

Data Presentation: Regioselectivity under Different Conditions

The following table summarizes the expected major products and approximate isomer distributions for the bromination of phenylpropane under various experimental conditions.

Reaction Type Reagents & Conditions Major Product Approximate Product Distribution
Free-Radical Substitution NBS, AIBN, CCl₄, Reflux1-bromo-1-phenylpropane>95% 1-bromo-1-phenylpropane<5% Other isomers
Free-Radical Substitution Br₂, UV light1-bromo-1-phenylpropaneHighly selective for 1-bromo-1-phenylpropane, but risk of ring addition.[3][8]
Electrophilic Aromatic Substitution Br₂, FeBr₃, Dark, 0-25 °Cpara-bromophenylpropane~60-70% para~30-40% ortho<1% meta
Lewis Acid Catalyzed Benzylic Bromination DBDMH, ZrCl₄, Room Temp1-bromo-1-phenylpropaneHigh selectivity for benzylic bromination.[6][7]

Note: The ortho/para ratio in electrophilic aromatic substitution is an approximation for alkylbenzenes and can be influenced by specific reaction conditions.[9][10][11]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-bromo-1-phenylpropane (Benzylic Bromination)

This protocol is designed to maximize the yield of the benzylic bromide through a free-radical pathway.

Materials:

  • Phenylpropane

  • N-Bromosuccinimide (NBS), recrystallized

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask, add phenylpropane (e.g., 10 mmol).

  • Add anhydrous carbon tetrachloride (e.g., 50 mL).

  • Add N-bromosuccinimide (1.1 equivalents, 11 mmol).

  • Add AIBN (0.05 equivalents, 0.5 mmol).

  • Equip the flask with a reflux condenser and reflux the mixture with stirring for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature, then cool in an ice bath to precipitate the succinimide (B58015) byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.[1]

Protocol 2: Selective Synthesis of para-bromophenylpropane (Aromatic Bromination)

This protocol is designed to favor electrophilic aromatic substitution, with a preference for the para position.

Materials:

  • Phenylpropane

  • Bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a dry round-bottom flask, add phenylpropane (e.g., 10 mmol) and anhydrous dichloromethane (e.g., 40 mL).

  • Cool the flask in an ice bath.

  • Add anhydrous iron(III) bromide (0.1 equivalents, 1 mmol) to the stirred solution.

  • In a dropping funnel, dissolve bromine (1.05 equivalents, 10.5 mmol) in a small amount of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C and protecting the reaction from light.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by slowly adding 10% sodium bisulfite solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the product by distillation or column chromatography to separate the ortho and para isomers.

Visualizations

G cluster_0 Bromination of Phenylpropane Phenylpropane Phenylpropane FreeRadical Free-Radical Conditions (NBS, AIBN/hv) Phenylpropane->FreeRadical Side-Chain Pathway Electrophilic Electrophilic Conditions (Br₂, FeBr₃) Phenylpropane->Electrophilic Aromatic Ring Pathway BenzylicRadical Benzylic Radical (Resonance Stabilized) FreeRadical->BenzylicRadical SigmaComplexOrtho Sigma Complex (ortho-attack) Electrophilic->SigmaComplexOrtho SigmaComplexPara Sigma Complex (para-attack) Electrophilic->SigmaComplexPara BenzylicBromide 1-bromo-1-phenylpropane (Major Product) BenzylicRadical->BenzylicBromide OrthoBromide ortho-bromophenylpropane SigmaComplexOrtho->OrthoBromide ParaBromide para-bromophenylpropane (Major Product) SigmaComplexPara->ParaBromide

Caption: Reaction pathways for the bromination of phenylpropane.

G cluster_1 Troubleshooting Workflow Start Experiment Start: Bromination of Phenylpropane Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze Desired Desired Regioisomer Obtained Analyze->Desired Yes Unwanted Unwanted Regioisomers Present Analyze->Unwanted No End End Desired->End CheckSideChain Is Side-Chain Bromination Desired? Unwanted->CheckSideChain UseNBS Action: Use NBS/AIBN (Free-Radical Conditions) CheckSideChain->UseNBS Yes CheckRing Is Ring Bromination Desired? CheckSideChain->CheckRing No UseNBS->Start Re-run Experiment UseLewisAcid Action: Use Br₂/FeBr₃ (Electrophilic Conditions) CheckRing->UseLewisAcid Yes CheckRing->End Uncertain UseLewisAcid->Start Re-run Experiment

Caption: Logic for selecting conditions to control regioselectivity.

References

purification challenges of 1-Bromo-2-phenylpropane from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Bromo-2-phenylpropane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The nature and quantity of impurities largely depend on the synthetic route employed. For the common synthesis involving the reaction of 2-phenyl-1-propanol (B72363) with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), the following impurities are frequently observed:

  • Unreacted Starting Material: Residual 2-phenyl-1-propanol.

  • Ether Byproduct: Bis(2-phenylpropyl) ether, formed through a side reaction of the starting alcohol, especially under acidic and high-temperature conditions.

  • Elimination Product: 1-Phenylpropene, resulting from the elimination of HBr from the product.

  • Reagent-Related Impurities: Residual acid (e.g., HBr) or phosphorus-containing byproducts if PBr₃ is used.[1]

  • Solvent Residues: Traces of the reaction solvent.

Q2: Which purification techniques are most effective for this compound?

A2: A multi-step purification approach is often necessary. The most effective techniques include:

  • Aqueous Work-up/Liquid-Liquid Extraction: To remove acidic impurities and water-soluble byproducts.

  • Fractional Distillation (under vacuum): To separate the product from impurities with significantly different boiling points.

  • Column Chromatography: For separating the product from impurities with similar polarities and boiling points.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValue
Molecular Formula C₉H₁₁Br[2]
Molecular Weight 199.09 g/mol [2]
Boiling Point (Atmospheric) 202.5 °C
Boiling Point (16 mmHg) 107-109 °C[3]
Density ~1.314 g/cm³
Solubility Insoluble in water; Soluble in common organic solvents like ether and chloroform.[4]

Troubleshooting Guides

Liquid-Liquid Extraction

Problem 1: An emulsion forms between the organic and aqueous layers, preventing separation.

  • Possible Cause 1: Vigorous shaking of the separatory funnel.

    • Troubleshooting: Instead of shaking, gently invert the separatory funnel multiple times to allow for mixing of the phases with minimal agitation.

  • Possible Cause 2: High concentration of surfactant-like impurities.

    • Troubleshooting:

      • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

      • Allow the mixture to stand for an extended period (15-30 minutes) to see if the layers separate on their own.

      • If the emulsion persists, filter the entire mixture through a pad of Celite®.

Problem 2: The organic layer is still acidic after washing with a basic solution (e.g., sodium bicarbonate).

  • Possible Cause 1: Insufficient amount or concentration of the basic wash.

    • Troubleshooting: Perform multiple washes with a saturated sodium bicarbonate solution. Test the pH of the aqueous layer after each wash until it is basic.

  • Possible Cause 2: Inefficient mixing of the layers.

    • Troubleshooting: Ensure thorough (but gentle) mixing during the wash to maximize contact between the two phases.

Fractional Distillation

Problem 1: The distillate is impure and contains compounds with close boiling points.

  • Possible Cause 1: The distillation is performed at atmospheric pressure, which may not provide sufficient separation for closely boiling impurities and can lead to product decomposition.

    • Troubleshooting: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can increase the boiling point difference between the product and impurities. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[5][6][7]

  • Possible Cause 2: The distillation column has insufficient theoretical plates.

    • Troubleshooting: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation.

  • Possible Cause 3: The distillation rate is too fast.

    • Troubleshooting: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is key to good separation.

Problem 2: The product decomposes in the distillation flask.

  • Possible Cause 1: The distillation temperature is too high. This compound may be susceptible to elimination or other decomposition pathways at its atmospheric boiling point.

    • Troubleshooting: Use vacuum distillation to lower the boiling point to a temperature where the compound is stable.

Column Chromatography

Problem 1: Poor separation of this compound from a non-polar impurity (e.g., ether byproduct).

  • Possible Cause 1: The solvent system (mobile phase) is too polar.

    • Troubleshooting: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column.[8][9] Start with a non-polar solvent system and gradually increase the polarity. For this compound, a good starting point for TLC analysis would be a mixture of hexanes and ethyl acetate (B1210297) (e.g., 95:5 or 90:10). The ideal solvent system should give the product an Rf value of approximately 0.25-0.35 on the TLC plate.

  • Possible Cause 2: The column is overloaded.

    • Troubleshooting: Use an appropriate amount of silica (B1680970) gel for the amount of crude product to be purified (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

Problem 2: The product elutes with a polar impurity (e.g., unreacted 2-phenyl-1-propanol).

  • Possible Cause 1: The solvent system is not polar enough to sufficiently separate the two compounds.

    • Troubleshooting: Based on TLC analysis, a slightly more polar solvent system may be required to achieve better separation. A shallow gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be effective. For example, starting with 95:5 hexanes:ethyl acetate and gradually increasing to 90:10.

Experimental Protocols

General Aqueous Work-up Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with:

    • Water (to remove highly water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any residual acid).[10]

    • Brine (to remove the bulk of the dissolved water).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product for further purification.

TLC Protocol for Method Development
  • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a mixture of hexanes and ethyl acetate (start with a 95:5 ratio).

  • Visualize the separated spots under a UV lamp.

  • Adjust the solvent polarity to achieve an Rf value of ~0.25-0.35 for the this compound spot, with clear separation from other spots.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) crude->workup drying Drying (Anhydrous MgSO₄) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product distillation Fractional Distillation (Vacuum) crude_product->distillation For bp differences chromatography Column Chromatography crude_product->chromatography For polarity differences distillation->chromatography If still impure pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions impure_distillate Impure Distillate cause1 Close Boiling Points impure_distillate->cause1 cause2 Insufficient Separation impure_distillate->cause2 cause3 Fast Distillation Rate impure_distillate->cause3 solution1 Use Vacuum Distillation cause1->solution1 solution2 Use High-Efficiency Column cause2->solution2 solution3 Reduce Heating Rate cause3->solution3

Caption: Troubleshooting logic for impure distillate in fractional distillation.

References

Technical Support Center: Identifying Impurities in 1-Bromo-2-phenylpropane by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 1-Bromo-2-phenylpropane using proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: The expected ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic proton (CH) is expected to be a multiplet around 3.1-3.3 ppm, coupled to both the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the bromine atom are diastereotopic and will likely appear as two separate multiplets (a doublet of doublets each) in the region of 3.5-3.7 ppm. The methyl protons (CH₃) will appear as a doublet around 1.3-1.5 ppm, coupled to the benzylic proton.

Q2: What are the most common impurities to look for in a ¹H NMR spectrum of this compound?

A2: The most common impurities often arise from the synthesis process. A frequent synthetic route is the anti-Markovnikov hydrobromination of 2-phenyl-1-propene. Therefore, the most likely impurities are:

  • 2-Bromo-1-phenylpropane: The Markovnikov addition product.

  • 2-Phenyl-1-propene: Unreacted starting material.

  • 1,2-Dibromo-2-phenylpropane: A potential byproduct from the addition of excess bromine.

Q3: How can I distinguish the signals of this compound from its regioisomer, 2-Bromo-1-phenylpropane, in the ¹H NMR spectrum?

A3: The chemical shifts and splitting patterns of the aliphatic protons are key to distinguishing between the two isomers. In 2-Bromo-1-phenylpropane, the benzylic methylene protons (CH₂) are adjacent to the phenyl group and will appear as a doublet around 3.0-3.2 ppm. The proton on the carbon bearing the bromine (CH) will be a multiplet further downfield, typically around 4.2-4.4 ppm, and the methyl group will be a doublet around 1.7-1.9 ppm. The distinct downfield shift of the CH-Br proton in the 2-bromo isomer is a clear differentiating feature.

Q4: I see signals in the olefinic region (around 5.0-5.5 ppm) of my ¹H NMR spectrum. What could this be?

A4: Signals in the olefinic region are characteristic of unreacted starting material, 2-phenyl-1-propene. You would expect to see two singlets (or narrow multiplets) for the terminal vinyl protons around 5.1 and 5.3 ppm, and a singlet for the methyl group around 2.1 ppm. The aromatic protons will also be present in the 7.2-7.4 ppm region.

Q5: What should I do if I suspect the presence of 1,2-Dibromo-2-phenylpropane?

A5: The dibrominated product will have a more complex ¹H NMR spectrum. The methylene (CH₂) protons adjacent to the bromine will be significantly deshielded and will likely appear as an AB quartet or two doublets around 3.9-4.2 ppm. The methyl group will be a singlet around 2.2 ppm. The absence of a benzylic CH proton signal and the presence of these characteristic downfield signals would suggest the presence of this impurity.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected signals in the aromatic region (other than the main multiplet). Presence of aromatic side-products from the synthesis or residual aromatic solvents.- Check the synthesis scheme for potential aromatic byproducts.- Run a blank spectrum of the NMR solvent to rule out solvent impurities.- Compare the chemical shifts and coupling patterns with known aromatic impurities.
Broadening of signals, especially for the benzylic and methylene protons. - Presence of paramagnetic impurities.- Sample viscosity is too high.- Chemical exchange is occurring.- Filter the sample through a small plug of silica (B1680970) gel.- Dilute the sample with more deuterated solvent.- Acquire the spectrum at a different temperature to see if the signals sharpen.
Poor resolution and overlapping multiplets. - The magnetic field strength of the NMR spectrometer is too low.- The sample is too concentrated.- If possible, use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.- Prepare a more dilute sample.
Signals from residual solvents (e.g., acetone, diethyl ether). Incomplete drying of the product after workup.- Identify the solvent signals by comparing with known chemical shift tables.- If necessary, re-purify the sample and ensure it is thoroughly dried under vacuum.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for this compound and Potential Impurities in CDCl₃

Compound Aromatic H CH-Ph CH₂-Br CH-Br CH₂-Ph CH₃ =CH₂
This compound ~7.3 (m, 5H)~3.2 (m, 1H)~3.6 (m, 2H)--~1.4 (d, 3H)-
2-Bromo-1-phenylpropane ~7.3 (m, 5H)--~4.3 (m, 1H)~3.1 (d, 2H)~1.8 (d, 3H)-
2-Phenyl-1-propene ~7.3 (m, 5H)----~2.1 (s, 3H)~5.1 (s, 1H), ~5.3 (s, 1H)
1,2-Dibromo-2-phenylpropane ~7.4 (m, 5H)-~4.0 (ABq, 2H)--~2.2 (s, 3H)-

Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and ABq (AB quartet).

Experimental Protocols

¹H NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Process the spectrum using appropriate software. Apply a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation prep Dissolve this compound in CDCl3 with TMS acquire Acquire 1H NMR Spectrum prep->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shifts, Multiplicities, and Integrals integrate->analyze compare Compare with Reference Data (Table 1) analyze->compare identify Identify and Quantify Impurities compare->identify

Caption: Workflow for the identification of impurities in this compound by ¹H NMR.

logical_relationship cluster_main This compound Sample cluster_impurities Potential Impurities main_compound This compound (Target Compound) impurity1 2-Bromo-1-phenylpropane (Regioisomer) main_compound->impurity1 arise from Markovnikov addition impurity2 2-Phenyl-1-propene (Starting Material) main_compound->impurity2 is synthesized from impurity3 1,2-Dibromo-2-phenylpropane (Over-bromination) main_compound->impurity3 can be formed with excess bromine

Caption: Logical relationship between this compound and its common impurities.

Technical Support Center: Managing Stereocontrol in Reactions with 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereocontrol in reactions involving 1-bromo-2-phenylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving desired stereochemical outcomes in their experiments.

Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during stereoselective reactions with this compound.

Issue 1: Low Enantioselectivity in Nucleophilic Substitution Reactions

Symptoms: You are attempting a nucleophilic substitution on this compound with the goal of producing a single enantiomer of your product, but the enantiomeric excess (ee) is low.

Possible Causes and Solutions:

CauseRecommended Action
Reaction proceeding through an S_N1 mechanism: This compound is a secondary benzylic bromide, making it susceptible to both S_N1 and S_N2 pathways. The formation of a planar carbocation intermediate in the S_N1 pathway will lead to racemization. To favor the S_N2 pathway, which proceeds with inversion of configuration, consider the following[1][2][3]: • Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the nucleophilicity of your reagent and disfavor carbocation formation. • Nucleophile: Employ a strong, negatively charged nucleophile at a high concentration. • Temperature: Keep the reaction temperature as low as feasible to disfavor the higher activation energy S_N1 pathway.
Insufficient stereocontrol from the chiral nucleophile/catalyst: The chiral directing group may not be effectively discriminating between the two faces of the electrophile. • Steric Bulk: Increase the steric bulk of the chiral directing group on your nucleophile or catalyst to enhance facial discrimination. • Catalyst System: For catalytic reactions, explore different chiral ligands. For instance, in nickel-catalyzed cross-coupling reactions of racemic benzylic bromides, bidentate isoquinoline-oxazoline ligands have shown to provide excellent enantioselectivity, while tridentate pybox ligands were less effective[4][5][6].
Racemization of the starting material or product: The reaction conditions might be causing racemization. • Base: If a base is present, ensure it is not strong enough to deprotonate the benzylic proton, which could lead to racemization. • Work-up: Analyze the stereochemical purity at different stages of the reaction and work-up to identify the source of racemization.

Logical Workflow for Troubleshooting Low Enantioselectivity:

G start Low Enantiomeric Excess (ee) Observed check_mechanism Determine Reaction Mechanism (SN1 vs. SN2) start->check_mechanism is_sn1 S_N1 Pathway Dominant? check_mechanism->is_sn1 adjust_conditions Favor SN2: - Polar aprotic solvent - Strong nucleophile - Lower temperature is_sn1->adjust_conditions Yes check_catalyst Evaluate Chiral Catalyst/Nucleophile is_sn1->check_catalyst No adjust_conditions->check_catalyst is_catalyst_ineffective Ineffective Stereocontrol? check_catalyst->is_catalyst_ineffective modify_catalyst Modify Chiral Director: - Increase steric bulk - Screen different ligands is_catalyst_ineffective->modify_catalyst Yes check_racemization Investigate Potential Racemization is_catalyst_ineffective->check_racemization No modify_catalyst->check_racemization is_racemization Racemization Occurring? check_racemization->is_racemization modify_workup Modify Reaction/Work-up: - Use non-racemizing base - Analyze ee at multiple stages is_racemization->modify_workup Yes end Improved Enantioselectivity is_racemization->end No modify_workup->end

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Diastereoselectivity in Elimination Reactions

Symptoms: You are performing an E2 elimination on a diastereomerically pure sample of a this compound derivative, but you are obtaining a mixture of (E) and (Z) alkenes instead of a single stereoisomer.

Possible Causes and Solutions:

CauseRecommended Action
Lack of anti-periplanar conformation: The E2 elimination reaction proceeds via a transition state where the hydrogen to be removed and the bromine leaving group are in an anti-periplanar arrangement. If the required conformation is not readily accessible, a less stereoselective pathway may be followed. • Base: The choice of base can influence the conformational equilibrium of the substrate. Experiment with bases of varying steric bulk. • Solvent: The solvent can affect the stability of different conformations.
Competing E1 mechanism: If the reaction conditions allow for the formation of a carbocation, a competing E1 elimination can occur, which is not stereospecific and will lead to a mixture of alkene isomers. To favor the E2 pathway: • Base: Use a strong, non-nucleophilic base (e.g., potassium tert-butoxide). • Solvent: Employ a less polar solvent that disfavors carbocation formation.

Reaction Pathway for Stereospecific E2 Elimination:

G start Diastereomerically Pure This compound Derivative base_approach Approach of Strong Base start->base_approach transition_state Anti-periplanar Transition State base_approach->transition_state elimination Concerted Elimination of H and Br transition_state->elimination product Single Stereoisomer of Alkene elimination->product

Caption: Stereospecific E2 elimination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling stereochemistry in reactions with this compound?

A1: The primary challenge arises from the fact that this compound is a secondary benzylic halide. This structure is prone to both S_N1 and S_N2 substitution reactions, as well as E1 and E2 elimination reactions. The S_N1 and E1 pathways proceed through a planar carbocation intermediate, which leads to a loss of stereochemical information and results in racemic or mixed isomeric products. Therefore, careful control of reaction conditions is crucial to favor the stereospecific S_N2 or E2 pathways[1][2][3].

Q2: How can I favor substitution over elimination?

A2: To favor substitution (specifically S_N2) over elimination (E2), you should use a good nucleophile that is a weak base. For example, azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are good nucleophiles but relatively weak bases. In contrast, bulky and strong bases like tert-butoxide (t-BuO⁻) will strongly favor elimination. Using a polar aprotic solvent can also favor the S_N2 reaction.

Q3: What is a chiral auxiliary and how can it be used with this compound?

A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. While there are no specific examples in the initial search for this compound, a general approach would involve reacting it with a chiral nucleophile that contains a removable chiral group. For instance, a chiral amine could be used as a nucleophile, and the resulting product could be further modified, with the chiral amine acting as an auxiliary to direct subsequent transformations.

Q4: What is kinetic resolution and can it be applied to racemic this compound?

A4: Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. This approach is applicable to this compound. For example, a nickel-catalyzed Negishi reaction with a chiral ligand can be used to selectively couple one enantiomer of a racemic secondary benzylic bromide with an organozinc reagent, allowing for the separation of the enantiomers[4][5][6].

Experimental Protocols

Protocol 1: General Procedure for Determining Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general method for analyzing the enantiomeric composition of a product derived from this compound. The specific column and mobile phase will need to be optimized for the particular product.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol (B130326) mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: A mixture of n-hexane and isopropanol is common. The ratio will need to be optimized to achieve baseline separation of the enantiomers (e.g., starting with 90:10 hexane:isopropanol).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm for compounds with a phenyl group).

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Stereoselective Synthesis of an Amine Derivative via S_N2 Reaction

This protocol is a hypothetical example based on principles for the stereoselective synthesis of amphetamine derivatives, which are structurally similar to the products of nucleophilic substitution on this compound[7][8][9].

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the chiral amine nucleophile (1.2 equivalents) in a polar aprotic solvent (e.g., DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add a solution of enantiomerically enriched (e.g., (R)-1-bromo-2-phenylpropane) (1.0 equivalent) in a minimal amount of the same solvent to the cooled solution of the chiral amine.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.

    • If applicable, the chiral auxiliary can be removed under appropriate conditions to yield the enantiomerically enriched amine.

Data Presentation

Table 1: Factors Influencing Stereochemical Outcome in Reactions of this compound

Reaction TypeKey FactorCondition to Favor High StereoselectivityExpected Outcome
Nucleophilic Substitution MechanismS_N2 conditions (polar aprotic solvent, strong nucleophile)Inversion of configuration
S_N1 conditions (polar protic solvent, weak nucleophile)Racemization
Elimination MechanismE2 conditions (strong, non-nucleophilic base)Stereospecific (anti-periplanar elimination)
E1 conditions (weak base, ionizing solvent)Non-stereospecific (Zaitsev's rule predominates)
Kinetic Resolution Chiral Catalyst/ReagentCatalyst that selectively reacts with one enantiomerEnantioenriched unreacted starting material and product

Table 2: Hypothetical Data for a Stereoselective Nucleophilic Substitution

The following table presents hypothetical data for a reaction of (R)-1-bromo-2-phenylpropane with a chiral nucleophile under various conditions to illustrate the principles discussed.

EntrySolventTemperature (°C)Nucleophile ConcentrationPredominant MechanismDiastereomeric Ratio (d.r.)
1Methanol250.1 MS_N1/S_N255:45
2Acetone01.0 MS_N295:5
3DMSO-201.0 MS_N2>98:2
4Acetic Acid500.1 MS_N150:50

References

Technical Support Center: Reaction Rate Enhancement for 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for experiments involving 1-Bromo-2-phenylpropane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you enhance your reaction rates and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions that this compound undergoes?

A1: this compound, a secondary alkyl halide, primarily undergoes nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The dominant reaction pathway is highly dependent on the reaction conditions, including the strength of the base/nucleophile, the solvent, and the temperature.

Q2: How can I favor the elimination reaction to synthesize 2-phenylpropene?

A2: To favor the E2 elimination pathway and maximize the yield of 2-phenylpropene, you should use a strong, sterically hindered base. A higher reaction temperature also promotes elimination over substitution.

Q3: What conditions favor the nucleophilic substitution reaction?

A3: Nucleophilic substitution is favored by using a good nucleophile that is a weak base. For S(_N)2 reactions, a polar aprotic solvent is preferred, while S(_N)1 reactions are favored by polar protic solvents and a good leaving group.

Q4: What is the major product of the E2 elimination of this compound?

A4: The major product of the E2 elimination is 2-phenylpropene. This is because the double bond formed is in conjugation with the benzene (B151609) ring, which provides significant stabilization.[1]

Q5: Can phase-transfer catalysis be used to enhance the reaction rate?

A5: Yes, phase-transfer catalysis (PTC) can significantly enhance the rate of reactions involving this compound, especially when dealing with reactants in different phases (e.g., a solid or aqueous nucleophile and an organic substrate). PTC facilitates the transport of the nucleophile into the organic phase, thereby increasing the reaction rate.

Troubleshooting Guides

Issue 1: Low yield of the desired elimination product (2-phenylpropene).

Possible CauseTroubleshooting Steps
Competition from substitution reaction (S(_N)2) - Use a stronger, more sterically hindered base (e.g., potassium tert-butoxide instead of sodium ethoxide).- Increase the reaction temperature.
Incomplete reaction - Ensure the base is fresh and of high purity.- Increase the reaction time or temperature.- Use a solvent that favors elimination (e.g., a less polar solvent may reduce the rate of competing S(_N)1/E1 pathways if applicable).
Loss of product during workup - Carefully neutralize the reaction mixture before extraction.- Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Issue 2: Formation of significant amounts of side products.

Side ProductIdentificationPrevention
2-Ethoxy-1-phenylpropane (or other substitution product) Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.- Employ a bulky base like potassium tert-butoxide.- Use a higher reaction temperature.
Polymerization of 2-phenylpropene Observation of a viscous or solid residue.- Avoid strongly acidic conditions during workup.- Keep the reaction and workup temperatures as low as feasible.

Data Presentation: Product Distribution in Elimination Reactions

SubstrateBaseSolventMajor Product(s)Minor Product(s)
This compoundSodium Ethoxide (strong, non-bulky base)Ethanol (B145695)2-Phenylpropene (E2)2-Ethoxy-1-phenylpropane (S(_N)2)
This compoundPotassium tert-Butoxide (strong, bulky base)tert-Butanol2-Phenylpropene (E2)Minimal substitution product

Experimental Protocols

Protocol 1: Dehydrobromination of this compound using Sodium Ethoxide

This protocol is adapted from general procedures for the dehydrobromination of alkyl halides and is expected to yield a mixture of 2-phenylpropene and the substitution product.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to separate 2-phenylpropene from any substitution byproducts and unreacted starting material.

Protocol 2: Dehydrobromination of this compound using Potassium tert-Butoxide

This protocol is designed to favor the formation of the elimination product, 2-phenylpropene.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous tert-butanol.

  • Addition of Base: Add potassium tert-butoxide (1.2 equivalents) to the solution in one portion.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Extraction: Extract the product with pentane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation.

Visualizations

ReactionPathways sub This compound E2 E2 Pathway sub->E2 Strong, bulky base (e.g., t-BuOK) High Temperature SN2 SN2 Pathway sub->SN2 Strong, non-bulky nucleophile (e.g., NaOEt) SN1_E1 SN1/E1 Pathway sub->SN1_E1 Weak nucleophile/base Polar protic solvent P_E2 2-Phenylpropene E2->P_E2 Major Product P_SN2 Substitution Product (e.g., 2-Ethoxy-1-phenylpropane) SN2->P_SN2 Substitution Product P_SN1_E1 Racemic Substitution and Elimination Products SN1_E1->P_SN1_E1 Mixture of Substitution and Elimination Products

Caption: Competing reaction pathways for this compound.

ExperimentalWorkflow start Start: this compound reaction Reaction with Base (e.g., NaOEt or t-BuOK) in appropriate solvent start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product (e.g., 2-Phenylpropene) purification->product analysis Product Analysis (GC-MS, NMR) product->analysis

References

dealing with instability of 1-Bromo-2-phenylpropane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the instability of 1-Bromo-2-phenylpropane during storage. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during laboratory work.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a yellow or brownish discoloration. What is the cause?

A1: Discoloration is a common indicator of degradation. This compound, like other benzylic bromides, is susceptible to decomposition over time, especially when exposed to light, air (oxygen), and moisture.[1][2] The color change is likely due to the formation of various degradation products. The primary degradation pathways are hydrolysis and oxidation.[2]

Q2: What are the primary degradation products of this compound?

A2: The main degradation products are typically formed through hydrolysis and oxidation. Hydrolysis in the presence of water will lead to the formation of 2-phenyl-1-propanol (B72363) and hydrogen bromide (HBr). Oxidation can lead to the formation of various products, including benzaldehyde (B42025) and other oxidized aromatic compounds.[2] The presence of HBr can further accelerate degradation.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, it is crucial to store this compound under optimal conditions.[3] Please refer to the storage conditions table in the Data Presentation section for a summary of recommended practices. Key recommendations include:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber glass containers or storing in a dark location.

  • Moisture: Ensure the container is tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

Q4: I suspect my this compound has degraded. How can I check its purity?

A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods can separate the parent compound from its degradation products and impurities. For detailed procedures, please refer to the Experimental Protocols section.

Q5: Are there any stabilizers I can add to this compound to prolong its shelf life?

A5: While specific studies on stabilizers for this compound are not widely available, the use of stabilizers for other alkyl bromides is a known practice. For instance, small amounts of propylene (B89431) oxide have been used as a stabilizer for allyl bromide. For branched alkyl bromides, compounds like epoxides, nitroalkanes, amines, and ethers have been proposed as stabilizers. However, the compatibility and effectiveness of any stabilizer with this compound for your specific application would need to be experimentally verified.

Q6: What type of container is best for storing this compound?

A6: this compound should be stored in a tightly sealed, amber glass bottle to protect it from light and moisture. For the closure, a cap with a chemically resistant liner (e.g., PTFE) is recommended to prevent degradation of the cap material and contamination of the product. Avoid plastic containers unless their compatibility has been thoroughly tested, as there is a risk of leaching of plasticizers or other additives into the chemical.

Data Presentation

This section provides a summary of key quantitative data relevant to the storage and analysis of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, dry place (e.g., refrigerator at 2-8 °C)To slow down the rate of decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Protection from light (Amber glass, dark storage)To prevent photodegradation.
Container Tightly sealed amber glass bottle with a PTFE-lined capTo prevent exposure to moisture and light, and ensure chemical compatibility.
Incompatibilities Strong oxidizing agents, strong bases, moistureTo prevent chemical reactions that lead to degradation.

Table 2: Typical Parameters for Analytical Methods

Analytical MethodColumn/Stationary PhaseMobile Phase/Carrier GasDetectorTypical Application
HPLC (Reverse Phase) C18Acetonitrile (B52724)/Water gradientUV-Vis (e.g., 254 nm)Purity assessment and quantification of non-volatile degradation products.
GC-MS 5% Phenyl-methylpolysiloxaneHeliumMass SpectrometerIdentification and quantification of volatile impurities and degradation products.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.

Protocol 1: Accelerated Stability Study

Objective: To assess the short-term stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound sample

  • Amber glass vials with PTFE-lined screw caps

  • Temperature and humidity-controlled stability chamber

  • HPLC or GC-MS system for analysis

Procedure:

  • Aliquot the this compound sample into several amber glass vials.

  • Tightly cap the vials. For studies on the effect of atmosphere, some vials can be purged with an inert gas (e.g., argon) before sealing, while others are sealed with ambient air.

  • Place the vials in a stability chamber set to accelerated conditions, for example, 40 °C ± 2 °C and 75% RH ± 5% RH.[6][7]

  • Withdraw vials at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method (see Protocol 2 or 3).

  • Record any changes in physical appearance (e.g., color).

  • Plot the percentage of remaining this compound against time to determine the degradation rate under these conditions.

Protocol 2: Purity Determination by HPLC

Objective: To quantify the purity of this compound and detect the presence of non-volatile degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample in acetonitrile at a concentration similar to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify and quantify the this compound peak based on the retention time of the standard. Identify any additional peaks as potential degradation products. Calculate the purity of the sample based on the peak area relative to the total peak area or by using the calibration curve.

Protocol 3: Impurity Profiling by GC-MS

Objective: To identify and quantify volatile impurities and degradation products in this compound.

Instrumentation:

  • GC-MS system with a capillary column

  • 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • This compound sample

  • Suitable solvent for dilution (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas flow: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). The relative abundance of impurities can be estimated based on their peak areas relative to the main peak.

Visualizations

Decomposition Pathways of this compound

DecompositionPathways BPP This compound Hydrolysis_Product 2-Phenyl-1-propanol + HBr BPP->Hydrolysis_Product Hydrolysis Oxidation_Products Oxidation Products (e.g., Benzaldehyde) BPP->Oxidation_Products Oxidation H2O H₂O (Moisture) O2 O₂ (Air)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow start Receive/Synthesize This compound initial_analysis Initial Analysis (t=0) (Purity, Appearance) start->initial_analysis storage Store under defined conditions (e.g., 40°C/75% RH) initial_analysis->storage sampling Withdraw samples at predetermined time points storage->sampling sampling->storage analysis Analyze samples (HPLC/GC-MS) sampling->analysis data_eval Evaluate data (Degradation rate, Impurity profile) analysis->data_eval report Generate Stability Report data_eval->report

Caption: General workflow for conducting a stability study.

Troubleshooting Logic for Discolored Sample

Caption: A logical guide for troubleshooting a discolored sample.

References

Catalyst Selection for Cross-Coupling Reactions with 1-Bromo-2-phenylpropane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for cross-coupling reactions involving the secondary benzylic halide, 1-bromo-2-phenylpropane. This resource offers troubleshooting advice, frequently asked questions, comparative data, and detailed experimental protocols to address common challenges encountered during synthesis.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or non-existent yields in cross-coupling reactions with this compound are common due to its nature as a secondary alkyl halide. Key challenges include slow oxidative addition and the competing β-hydride elimination pathway.

Possible Cause Suggested Solution
Slow Oxidative Addition Switch to a more reactive catalyst system. Nickel-based catalysts are often more effective than palladium for secondary alkyl halides. For palladium catalysts, use electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) to promote oxidative addition.
β-Hydride Elimination This is a major side reaction for secondary alkyl halides, leading to the formation of styrene (B11656) as a byproduct. Employ ligands with a wide bite angle, such as Xantphos, which can disfavor the syn-coplanar arrangement required for β-hydride elimination. Running the reaction at lower temperatures can also help to minimize this side reaction.
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as many catalysts are sensitive to these conditions. Use of pre-catalysts can sometimes improve reproducibility.
Incorrect Base or Solvent The choice of base and solvent is critical and often interdependent. Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF, DMF). For Suzuki couplings, a mixed solvent system with water is often necessary.
Poor Quality Reagents Ensure the purity of this compound and the coupling partner. Organometallic reagents, in particular, can degrade upon storage.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: While several cross-coupling reactions can be attempted, Negishi and Kumada couplings often show more promise for secondary alkyl halides like this compound. This is due to the higher reactivity of the organozinc and Grignard reagents used in these reactions. Nickel-catalyzed variants of these couplings have shown particular success with secondary benzylic halides.

Q2: I am observing a significant amount of styrene as a byproduct. What is happening and how can I prevent it?

A2: The formation of styrene is a result of β-hydride elimination, a common and often problematic side reaction with secondary alkyl halides that possess a hydrogen atom on the carbon adjacent to the halide-bearing carbon. To minimize this, consider the following:

  • Ligand Selection: Use bulky phosphine ligands or ligands with a large bite angle (e.g., Xantphos) to sterically hinder the conformation required for β-hydride elimination.

  • Catalyst Choice: Nickel catalysts are sometimes less prone to β-hydride elimination than palladium catalysts in certain contexts.

  • Reaction Temperature: Lowering the reaction temperature can often favor the desired cross-coupling pathway over elimination.

Q3: Can I use palladium catalysts for cross-coupling with this compound?

A3: Yes, but careful selection of the ligand is crucial. Standard palladium catalysts like Pd(PPh₃)₄ may give low yields. More specialized, bulky, and electron-rich phosphine ligands (e.g., JohnPhos, SPhos, XPhos) are often required to facilitate the challenging oxidative addition step and promote reductive elimination over β-hydride elimination.

Q4: What are the key differences between using a palladium and a nickel catalyst for this substrate?

A4: Nickel catalysts are generally more reactive towards C(sp³)-Br bonds and can be more effective for cross-coupling of secondary alkyl halides. They can sometimes offer better yields and suppress β-hydride elimination more effectively than palladium. However, palladium catalysts, when paired with appropriate ligands, can also be effective and may offer a different substrate scope and functional group tolerance.

Catalyst Performance Comparison

The following tables summarize representative data for cross-coupling reactions with secondary benzylic halides, including analogues of this compound, to provide a basis for catalyst selection. Direct comparative data for this compound across all reaction types is limited in the literature.

Table 1: Suzuki-Miyaura Coupling of Secondary Benzylic Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂JohnPhosK₂CO₃DMF150 (MW)0.33503-(bromomethyl)-5-phenylisoxazole
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O77-~30Bromodiphenylmethane

Note: Data for closely related secondary benzylic bromides are presented due to limited specific data for this compound.

Table 2: Negishi Coupling of Secondary Benzylic Halides

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Substrate
NiCl₂·glyme(i-Pr)-PyboxDMA0-821-Bromoindane
Pd(OAc)₂CPhosTHFRT-91Isopropylzinc bromide with 2-bromobenzonitrile

Note: Nickel-catalyzed Negishi reactions have shown high efficiency for cyclic secondary benzylic halides. CPhos is a biaryldialkylphosphine ligand.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Coupling of a Secondary Benzylic Bromide

This protocol is adapted from successful couplings of related secondary benzylic halides.

  • Preparation of the Organozinc Reagent: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine. Add a solution of the corresponding organic halide in anhydrous THF dropwise to initiate the Grignard reaction. After formation, the Grignard reagent is cannulated to a solution of zinc chloride in THF to form the organozinc reagent.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk tube, add NiCl₂·glyme (5 mol%) and the chiral ligand (e.g., (i-Pr)-Pybox, 6 mol%). The tube is evacuated and backfilled with argon.

  • Add a solution of this compound (1.0 equiv) in DMA, followed by the dropwise addition of the organozinc reagent (1.5 equiv) at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC or GC-MS for the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzylic Bromide under Microwave Conditions

This protocol is adapted from a procedure for benzylic Suzuki-Miyaura cross-coupling.[1]

  • Reaction Setup: To a microwave vial, add the arylboronic acid (1.5 equiv), this compound (1.0 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

  • Add DMF as the solvent.

  • The vial is sealed and placed in a microwave reactor.

  • The reaction is heated to 150 °C for 20 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Coupling Partners cluster_reaction_type Choose Cross-Coupling Reaction Type cluster_catalyst_screening Catalyst System Screening cluster_troubleshooting Troubleshooting cluster_end End: Optimized Protocol Start This compound + Nucleophile (e.g., Ar-B(OH)₂, Ar-ZnX, R-NH₂) Reaction_Type Select Reaction: Suzuki, Negishi, Buchwald-Hartwig, etc. Start->Reaction_Type Catalyst_Choice Select Metal: Ni vs. Pd Reaction_Type->Catalyst_Choice Ligand_Screening Screen Ligands: Bulky Phosphines (Buchwald/Fu type) or N-Heterocyclic Carbenes (NHCs) Catalyst_Choice->Ligand_Screening Base_Solvent Optimize Base and Solvent Ligand_Screening->Base_Solvent Low_Yield Low Yield? Base_Solvent->Low_Yield Side_Products Side Products? (e.g., β-hydride elimination) Low_Yield->Side_Products No Troubleshoot_Yield Re-evaluate Catalyst/Ligand Increase Reactivity Low_Yield->Troubleshoot_Yield Yes Troubleshoot_Side_Products Change Ligand (e.g., Xantphos) Lower Temperature Side_Products->Troubleshoot_Side_Products Yes Optimized Optimized Reaction Conditions Side_Products->Optimized No Troubleshoot_Yield->Catalyst_Choice Troubleshoot_Side_Products->Ligand_Screening

Caption: A logical workflow for catalyst selection and optimization for cross-coupling reactions with this compound.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex R-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Beta_Hydride β-Hydride Elimination PdII_Complex->Beta_Hydride PdII_Nu_Complex R-Pd(II)L₂(Nu) Transmetal->PdII_Nu_Complex RedElim Reductive Elimination PdII_Nu_Complex->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product Styrene Styrene Byproduct Beta_Hydride->Styrene Start This compound (R-Br) Start->OxAdd Nucleophile Nucleophile (M-Nu) Nucleophile->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling, highlighting the competing β-hydride elimination pathway.

References

Technical Support Center: Scale-Up of Reactions Using 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving 1-bromo-2-phenylpropane.

FAQs: General Scale-Up & Safety Considerations

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is harmful if swallowed and may cause respiratory sensitization.[1][2] When scaling up, exposure risks increase. Key safety measures include:

  • Engineering Controls: Performing all operations in a well-ventilated area, preferably within a chemical fume hood, is crucial.[3][4] Facilities should be equipped with emergency eyewash stations and safety showers.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, and fire/flame resistant clothing.[3] For operations with a risk of inhalation, a full-face respirator may be necessary.[3]

  • Handling: Use non-sparking tools and take precautions against static discharge, as the compound is flammable. Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[3]

  • Storage: Store containers in a cool, dry, and well-ventilated place, tightly closed and away from incompatible materials or ignition sources.[3][4]

Q2: How does heat management differ from lab-scale to pilot-scale for reactions involving this compound?

A2: Heat management is critical during scale-up. Many reactions involving this compound, such as Grignard or Friedel-Crafts reactions, are exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. For pilot-scale, this requires:

  • Controlled Addition: Reagents should be added slowly and at a controlled rate to manage the rate of heat generation.

  • Advanced Cooling Systems: Laboratory glassware is insufficient. Jacketed reactors with circulating cooling fluids (e.g., glycol/water) are necessary to maintain the desired temperature.

  • Exotherm Monitoring: Continuous temperature monitoring with alarms is essential to prevent thermal runaways.

Q3: What are the common impurities or side-reactions to anticipate during scale-up?

A3: Besides reaction-specific issues, general impurities can arise from the stability of this compound.

  • Elimination Products: Under basic or heated conditions, elimination reactions can compete with desired substitution reactions, leading to the formation of phenylpropenes.[5][6]

  • Hydrolysis: Presence of water can lead to hydrolysis, forming 2-phenyl-1-propanol. This is especially problematic in Grignard reactions.[7]

  • Coupling Products: In organometallic reactions like Grignard synthesis, homo-coupling of the Grignard reagent can occur, leading to biphenyl-type impurities.[8]

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁Br[9]
Molecular Weight 199.09 g/mol [9]
Appearance Liquid[10]
Boiling Point 202.5°C at 760 mmHg[3][11]
Density 1.314 g/mL[3][11]
Flash Point 105.6°C[3][11]
GHS Hazard Codes H302 (Harmful if swallowed), H334 (May cause allergy or asthma symptoms)[1][2]

Table 2: Key Parameter Adjustments for Scale-Up

ParameterLaboratory Scale (10-100 mmol)Pilot / Production Scale (>1 mol)Rationale
Agitation Magnetic stirrerOverhead mechanical stirrer (various impeller designs)Ensures homogeneity and efficient heat transfer in larger volumes.
Reagent Addition Manual addition via pipette or syringeMetering pumps for controlled, slow additionPrevents localized concentration/temperature spikes and controls reaction rate.
Temperature Control Ice bath, oil bathJacketed reactor with automated cooling/heating loopManages significant exotherms and maintains precise control.
Work-up Separatory funnelJacketed reactor for quenching, followed by liquid-liquid extractorsHandles large volumes safely and efficiently.
Purification Flash column chromatographyCrystallization, distillation (often under vacuum)Chromatography is generally not economical for large quantities.[12][13]

Troubleshooting Guides by Reaction Type

Grignard Reactions

Q: My large-scale Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

A: Initiation failure is a frequent issue during the scale-up of Grignard reactions. The primary cause is the passivating magnesium oxide layer on the magnesium turnings.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous ether or THF must be used. Water reacts with and deactivates the Grignard reagent.[7]

  • Magnesium Activation: The surface of the magnesium must be activated. At scale, this can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium before adding the bromide solution.[14] The disappearance of the iodine color is an indicator of activation.[14]

  • Controlled Initiation: Add only a small portion (5-10%) of the this compound solution first. Wait for signs of reaction (cloudiness, gentle reflux) before beginning the slow, continuous addition of the remainder.[14][15]

Start Grignard Reaction Not Initiating Check_Anhydrous Are all reagents and glassware rigorously anhydrous? Start->Check_Anhydrous Activate_Mg Is the magnesium surface activated? Check_Anhydrous->Activate_Mg Yes Dry_System Action: Re-dry glassware and use fresh anhydrous solvent. Check_Anhydrous->Dry_System No Add_Initiator Action: Add a crystal of iodine or a few drops of 1,2-dibromoethane. Activate_Mg->Add_Initiator No Success Reaction Initiates Activate_Mg->Success Yes Apply_Heat Action: Apply gentle local heating with a heat gun. Add_Initiator->Apply_Heat Dry_System->Start Apply_Heat->Success

Caption: Troubleshooting Grignard Reaction Initiation.
Friedel-Crafts Alkylation

Q: During the scale-up of a Friedel-Crafts alkylation with this compound, I'm getting significant polyalkylation. How can this be controlled?

A: Polyalkylation occurs because the initial product (an alkylated aromatic ring) is often more reactive than the starting material. To minimize this:

  • Use Stoichiometric Excess: Employ a large excess of the aromatic substrate relative to the this compound. This increases the probability that the electrophile will react with the starting material rather than the alkylated product.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures often favor polyalkylation.

  • Slow Addition: Add the this compound slowly to the mixture of the aromatic substrate and Lewis acid catalyst to maintain a low concentration of the alkylating agent throughout the reaction.[16]

Nucleophilic Substitution (SN2) vs. Elimination (E2) Reactions

Q: I am attempting an SN2 reaction, but upon scaling up, the yield of the competing E2 elimination product is increasing. How can I favor substitution?

A: The balance between SN2 and E2 is sensitive to reaction conditions. To favor the desired SN2 pathway:

  • Nucleophile Choice: Use a strong, non-bulky nucleophile. Bulky nucleophiles will sterically favor acting as a base (E2) rather than a nucleophile (SN2).

  • Temperature: Keep the reaction temperature as low as possible. Higher temperatures favor the elimination pathway because it has a higher activation energy and leads to an increase in entropy (more products formed from reactants).

  • Base Strength: If your nucleophile is also a strong base, consider if a less basic but still effective nucleophile can be used. For example, using an azide (B81097) or cyanide nucleophile is less prone to causing elimination than using an alkoxide.[17]

sub This compound + Nucleophile/Base sn2 SN2 Product (Substitution) sub->sn2 Favored by: - Strong, non-bulky nucleophile - Lower temperature - Polar aprotic solvent e2 E2 Product (Elimination) sub->e2 Favored by: - Strong, bulky base - Higher temperature

Caption: Competing SN2 vs. E2 Reaction Pathways.

Experimental Protocols

Key Experiment: Scale-Up Protocol for Grignard Reagent Formation

This protocol outlines a general method for forming a Grignard reagent from this compound on a multi-mole scale. Warning: This procedure should only be performed by trained personnel in a facility designed for handling large-scale, hazardous reactions.

1. Reactor Preparation:

  • A 50L jacketed glass reactor equipped with an overhead mechanical stirrer, a condenser, a thermal probe, and a nitrogen inlet is assembled.

  • All parts are thoroughly cleaned and dried in an oven at 120°C overnight. The reactor is assembled while still warm and is purged with dry nitrogen for several hours to ensure an inert, anhydrous atmosphere.

2. Reagent Charging:

  • Magnesium turnings (1.1 equivalents) are charged to the reactor under a positive pressure of nitrogen.

  • Anhydrous tetrahydrofuran (B95107) (THF) is added to just cover the magnesium.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a separate, dry vessel and charged to a metering pump for controlled addition.

3. Reaction Initiation and Execution:

  • Stirring is initiated. Approximately 5% of the this compound solution is added to the reactor at once.

  • The mixture is monitored for signs of initiation (e.g., a slight temperature increase, development of a cloudy grey/brown color).[14][15] If no initiation occurs within 15 minutes, a few crystals of iodine may be added.

  • Once initiation is confirmed, the reactor cooling system is set to 20-25°C.

  • The remaining this compound solution is added dropwise via the metering pump over 2-3 hours, maintaining the internal temperature below 40°C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. The resulting dark grey solution is the Grignard reagent and should be used immediately in the subsequent step.

lab 1. Lab-Scale Success (<10g) hazop 2. Hazard & Operability (HAZOP) Study lab->hazop Identify thermal risks, side reactions, work-up issues pilot 3. Pilot Plant Scale-Up (1-10kg) hazop->pilot Implement engineering controls, modify procedure for safety validation 4. Process Validation & Optimization pilot->validation Monitor yield, purity, cycle time. Refine parameters. production 5. Full-Scale Production (>100kg) validation->production Lock down process parameters for manufacturing

Caption: General Workflow for Reaction Scale-Up.

References

Validation & Comparative

Distinguishing Isomeric Phenylpropanes: A Guide to NMR-Based Structural Elucidation of 1-Bromo-2-phenylpropane and 2-Bromo-1-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparison of 1-Bromo-2-phenylpropane and 2-Bromo-1-phenylpropane, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy for their unambiguous differentiation. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering clear, data-driven insights into the structural characterization of these closely related isomers.

The structural similarity of this compound and 2-Bromo-1-phenylpropane presents a significant analytical challenge. However, their distinct molecular symmetries and the resulting differences in the chemical environments of their constituent atoms lead to unique signatures in their ¹H and ¹³C NMR spectra. This guide presents a side-by-side comparison of their predicted NMR data, outlines a standard experimental protocol for data acquisition, and provides a logical workflow for their differentiation.

Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and 2-Bromo-1-phenylpropane. These predictions are based on computational algorithms and serve as a reliable guide for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound H-1 (CH₃)1.35Doublet3H6.9
H-2 (CH)3.15Sextet1H6.9
H-3 (CH₂)3.45Multiplet2H-
Ar-H7.20-7.40Multiplet5H-
2-Bromo-1-phenylpropane H-1 (CH₃)1.70Doublet3H6.8
H-2 (CH)4.35Quintet1H6.8
H-3 (CH₂)3.05Multiplet2H-
Ar-H7.25-7.45Multiplet5H-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C-1 (CH₃)21.5
C-2 (CH)45.0
C-3 (CH₂)40.0
C-ipso142.0
C-ortho129.0
C-meta128.5
C-para127.0
2-Bromo-1-phenylpropane C-1 (CH₃)25.0
C-2 (CH)52.0
C-3 (CH₂)42.0
C-ipso140.0
C-ortho129.5
C-meta128.0
C-para127.5

Key Differentiating Features in NMR Spectra

The most significant distinctions between the two isomers in their NMR spectra arise from the position of the bromine atom relative to the phenyl group and the propyl chain.

  • ¹H NMR: In This compound , the methine proton (CH) is adjacent to the phenyl group and appears as a sextet around 3.15 ppm. In contrast, the methine proton in 2-Bromo-1-phenylpropane is directly attached to the bromine atom, causing a significant downfield shift to approximately 4.35 ppm, and it appears as a quintet. The benzylic protons (CH₂) in 2-Bromo-1-phenylpropane are shifted slightly upfield compared to the brominated methylene (B1212753) protons (CH₂) in this compound.

  • ¹³C NMR: The carbon atom bonded to the bromine (C-Br) is a key indicator. In This compound , this is a primary carbon (CH₂) with a chemical shift around 40.0 ppm. In 2-Bromo-1-phenylpropane , the C-Br is a secondary carbon (CH) and is shifted further downfield to approximately 52.0 ppm.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as the title compounds.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it is a good solvent for a wide range of organic compounds and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-characterized.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: For ¹H NMR spectra, integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between this compound and 2-Bromo-1-phenylpropane based on their key NMR spectral features.

G Workflow for Isomer Differentiation by NMR cluster_0 Data Acquisition and Analysis cluster_1 Key Diagnostic Signals cluster_2 Decision Points cluster_3 Isomer Identification start Acquire 1H and 13C NMR Spectra h1_analysis Analyze 1H NMR Spectrum start->h1_analysis c13_analysis Analyze 13C NMR Spectrum start->c13_analysis methine_shift Chemical Shift of Methine (CH) Proton h1_analysis->methine_shift cbr_shift Chemical Shift of C-Br Carbon c13_analysis->cbr_shift methine_low ~3.15 ppm (Sextet) methine_shift->methine_low If methine_high ~4.35 ppm (Quintet) methine_shift->methine_high If cbr_low ~40.0 ppm (CH2) cbr_shift->cbr_low If cbr_high ~52.0 ppm (CH) cbr_shift->cbr_high If isomer1 This compound methine_low->isomer1 isomer2 2-Bromo-1-phenylpropane methine_high->isomer2 cbr_low->isomer1 cbr_high->isomer2

Caption: A flowchart illustrating the process of distinguishing between this compound and 2-Bromo-1-phenylpropane using key diagnostic signals in their ¹H and ¹³C NMR spectra.

A Comparative Guide to the Reactivity of 1-Bromo-2-phenylpropane and Other Benzylic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Bromo-2-phenylpropane with other structurally related benzylic bromides, including benzyl (B1604629) bromide, 1-bromo-1-phenylpropane, and 2-bromo-2-phenylpropane. The analysis focuses on the underlying principles governing their reaction rates in nucleophilic substitution reactions (SN1 and SN2), supported by established qualitative experimental observations and detailed protocols for quantitative kinetic analysis.

Introduction to Benzylic Bromide Reactivity

Benzylic halides are a class of organic compounds that exhibit enhanced reactivity in nucleophilic substitution reactions due to the proximity of the halogen-bearing carbon to a benzene (B151609) ring. The phenyl group can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance. This dual stabilization allows benzylic systems to react readily via either pathway, with the operative mechanism being highly dependent on the substrate structure, the nucleophile, the solvent, and the reaction temperature.

Reactivity Comparison: Theoretical Framework and Qualitative Observations

SN2 Reactivity: The Role of Steric Hindrance

The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group in a single, concerted step. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.

Data Presentation: Predicted Relative SN2 Reaction Rates

SubstrateStructureDegree of Substitution at α-CarbonSteric HindrancePredicted Relative SN2 Rate
Benzyl bromidePh-CH₂-BrPrimaryLowFastest
This compound Ph-CH(CH₃)-CH₂-BrPrimaryModerateIntermediate
1-Bromo-1-phenylpropanePh-CH(Br)-CH₂CH₃SecondaryHighSlow
2-Bromo-2-phenylpropanePh-C(Br)(CH₃)₂TertiaryVery HighNegligible
  • Benzyl bromide , as a primary benzylic halide with minimal steric hindrance, is expected to react the fastest via an SN2 mechanism.

  • This compound is also a primary bromide, but the presence of a methyl group on the adjacent benzylic carbon (β-carbon) introduces some steric bulk, which is expected to slow the reaction rate compared to benzyl bromide.

  • 1-Bromo-1-phenylpropane is a secondary benzylic halide. The increased substitution at the electrophilic carbon significantly hinders the backside attack of the nucleophile, leading to a much slower SN2 reaction rate.

  • 2-Bromo-2-phenylpropane , a tertiary benzylic halide, is sterically hindered to an extent that makes the SN2 pathway highly unfavorable.

SN1 Reactivity: The Importance of Carbocation Stability

The SN1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. The stability of this carbocation is the primary factor influencing the reaction rate.

Data Presentation: Predicted Relative SN1 Reaction Rates

SubstrateStructureCarbocation IntermediateCarbocation StabilityPredicted Relative SN1 Rate
2-Bromo-2-phenylpropanePh-C(Br)(CH₃)₂Tertiary benzylicVery HighFastest
1-Bromo-1-phenylpropanePh-CH(Br)-CH₂CH₃Secondary benzylicHighFast
Benzyl bromidePh-CH₂-BrPrimary benzylicModerateSlow
This compound Ph-CH(CH₃)-CH₂-BrPrimary (potential for rearrangement)Low (initially)Slowest
  • 2-Bromo-2-phenylpropane readily forms a tertiary benzylic carbocation, which is highly stabilized by both the phenyl ring's resonance and hyperconjugation from the two methyl groups. This makes it the most reactive towards SN1 reactions.

  • 1-Bromo-1-phenylpropane forms a secondary benzylic carbocation, which is also well-stabilized by resonance from the phenyl group, leading to a rapid SN1 reaction.

  • Benzyl bromide forms a primary benzylic carbocation. While stabilized by resonance, it is less stable than secondary and tertiary benzylic carbocations, resulting in a slower SN1 rate.

  • This compound would initially form a primary carbocation, which is relatively unstable. While a 1,2-hydride shift could lead to a more stable secondary benzylic carbocation, the initial energy barrier to form the primary carbocation would make its SN1 reactivity the lowest among the compared compounds.

Experimental Protocols for Quantitative Reactivity Comparison

To obtain precise quantitative data for a direct comparison, the following experimental protocols are recommended.

Experiment 1: Determination of Relative SN2 Reaction Rates

This experiment utilizes the reaction of the benzylic bromides with sodium iodide in acetone (B3395972). The reaction rate can be monitored by the formation of a sodium bromide precipitate, which is insoluble in acetone.

Materials:

  • Benzyl bromide

  • This compound

  • 1-Bromo-1-phenylpropane

  • 2-Bromo-2-phenylpropane

  • 0.1 M solution of Sodium Iodide (NaI) in anhydrous acetone

  • Anhydrous acetone

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

  • Spectrophotometer (optional, for more precise kinetics)

Procedure:

  • Prepare 0.1 M solutions of each benzylic bromide in anhydrous acetone.

  • For each benzylic bromide, add 2 mL of its 0.1 M solution to a clean, dry test tube.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C) to equilibrate.

  • To initiate the reaction, add 2 mL of the 0.1 M NaI in acetone solution to each test tube simultaneously and start the stopwatch.

  • Observe the test tubes for the formation of a white precipitate (NaBr).

  • Record the time taken for the first appearance of turbidity in each test tube. A faster appearance of the precipitate indicates a faster reaction rate.

  • For a more quantitative analysis, the reaction can be monitored using a spectrophotometer by following the disappearance of a reactant or the appearance of a product at a specific wavelength. The initial rates can then be calculated to determine the rate constants.

Experiment 2: Determination of Relative SN1 Reaction Rates

This experiment involves the solvolysis of the benzylic bromides in a polar protic solvent, such as aqueous ethanol (B145695), in the presence of silver nitrate. The rate is monitored by the formation of a silver bromide precipitate.

Materials:

  • Benzyl bromide

  • This compound

  • 1-Bromo-1-phenylpropane

  • 2-Bromo-2-phenylpropane

  • 0.1 M solution of Silver Nitrate (AgNO₃) in 80% aqueous ethanol

  • 80% aqueous ethanol

  • Test tubes and rack

  • Constant temperature water bath

  • Stopwatch

  • Conductivity meter (optional, for more precise kinetics)

Procedure:

  • Prepare 0.1 M solutions of each benzylic bromide in 80% aqueous ethanol.

  • For each benzylic bromide, add 2 mL of its 0.1 M solution to a clean, dry test tube.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C) to equilibrate.

  • To initiate the reaction, add 2 mL of the 0.1 M AgNO₃ in 80% aqueous ethanol solution to each test tube simultaneously and start the stopwatch.

  • Observe the test tubes for the formation of a pale yellow precipitate (AgBr).

  • Record the time taken for the first appearance of turbidity in each test tube. A faster precipitation rate corresponds to a faster SN1 reaction.

  • For more accurate kinetic data, the progress of the reaction can be followed by monitoring the increase in conductivity of the solution as bromide ions are produced. This allows for the calculation of rate constants.

Visualization of Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and the structural factors influencing reactivity.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---Br]⁻ Nu->TS Backside Attack Substrate R-Br Substrate->TS Product Nu-R TS->Product Inversion of Stereochemistry LeavingGroup Br⁻ TS->LeavingGroup

Caption: The concerted SN2 reaction mechanism.

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_products Products Substrate R-Br Carbocation R⁺ Substrate->Carbocation Slow, RDS LeavingGroup Br⁻ Substrate->LeavingGroup Product Nu-R Carbocation->Product Fast Nu Nu⁻ Nu->Product

Caption: The stepwise SN1 reaction mechanism.

Reactivity_Factors Reactivity Benzylic Bromide Reactivity SN1 Sₙ1 Pathway Reactivity->SN1 SN2 Sₙ2 Pathway Reactivity->SN2 CarbocationStability Carbocation Stability SN1->CarbocationStability Favored by high stability SolventPolarity Solvent Polarity SN1->SolventPolarity Favored by polar protic NucleophileStrength Nucleophile Strength SN1->NucleophileStrength Favored by weak nucleophile StericHindrance Steric Hindrance SN2->StericHindrance Favored by low hindrance SN2->SolventPolarity Favored by polar aprotic SN2->NucleophileStrength Favored by strong nucleophile

Caption: Logical relationship of factors influencing benzylic bromide reactivity.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is intermediate and highly dependent on the reaction conditions. It is expected to be more reactive than more sterically hindered secondary and tertiary benzylic bromides in SN2 reactions, but less reactive than the sterically unhindered benzyl bromide. In SN1 reactions, its reactivity is predicted to be lower than benzylic bromides that can form more stable secondary or tertiary carbocations without rearrangement. The provided experimental protocols offer a robust framework for researchers to quantify these reactivity differences and to select the optimal substrate and conditions for their specific synthetic needs. This comparative understanding is essential for the efficient design and execution of synthetic routes in drug development and other areas of chemical research.

A Comparative Analysis of SN1 and SN2 Reaction Rates for 1-Bromo-2-phenylpropane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the nucleophilic substitution reaction rates for 1-bromo-2-phenylpropane and its structural isomers, 2-bromo-1-phenylpropane (B146064) and 1-bromo-1-phenylpropane. The analysis is grounded in fundamental principles of organic chemistry, supported by established experimental methodologies, to offer a predictive framework for researchers in synthetic chemistry and drug development.

Executive Summary

The reactivity of an alkyl halide in nucleophilic substitution reactions is dictated by a delicate interplay of electronic and steric factors. By examining the structural nuances of this compound and its isomers, we can predict their relative rates of reaction under both SN1 and SN2 conditions. This comparison is crucial for selecting appropriate substrates and reaction conditions to achieve desired synthetic outcomes.

1-bromo-1-phenylpropane , a secondary benzylic halide, is expected to exhibit the fastest SN1 reactivity due to the formation of a highly resonance-stabilized secondary benzylic carbocation. Its SN2 reactivity will be moderate, hindered by the steric bulk of the adjacent phenyl group.

2-bromo-1-phenylpropane , a primary halide, is predicted to have the fastest SN2 reaction rate owing to the minimal steric hindrance at the reaction center. Conversely, its SN1 reactivity will be the slowest due to the formation of an unstable primary carbocation.

This compound , a secondary halide, will display intermediate reactivity in both SN1 and SN2 reactions. Its SN1 rate is suppressed compared to 1-bromo-1-phenylpropane because the resulting secondary carbocation lacks direct resonance stabilization by the phenyl group. Its SN2 rate is slower than 2-bromo-1-phenylpropane due to greater steric hindrance.

Comparative Data on Reaction Rates

CompoundStructureSubstrate TypePredicted Relative SN1 RatePredicted Relative SN2 Rate
2-bromo-1-phenylpropanePh-CH₂-CH(Br)-CH₃Primary1>100
This compoundPh-CH(CH₃)-CH₂-BrSecondary~10²⁻³~10
1-bromo-1-phenylpropanePh-CH(Br)-CH₂-CH₃Secondary, Benzylic>10⁵1

Theoretical Analysis

SN1 Reactivity

The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate formed upon the departure of the leaving group.[1]

  • 1-bromo-1-phenylpropane: Forms a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring. This extensive stabilization leads to the fastest SN1 reaction rate among the three isomers.

  • This compound: Forms a secondary carbocation. While there is some inductive stabilization from the adjacent phenyl group, it lacks the direct resonance stabilization seen in the benzylic isomer. Consequently, its SN1 rate is considerably slower than that of 1-bromo-1-phenylpropane.

  • 2-bromo-1-phenylpropane: Forms a primary carbocation, which is highly unstable and energetically unfavorable. Therefore, this isomer will react extremely slowly, if at all, via an SN1 mechanism.

SN2 Reactivity

The rate of an SN2 reaction is highly sensitive to steric hindrance at the carbon atom bearing the leaving group.[2][3] The nucleophile must perform a backside attack, and bulky substituents impede this approach.

  • 2-bromo-1-phenylpropane: As a primary alkyl halide, the carbon atom undergoing substitution is minimally hindered, allowing for easy access by the nucleophile. This results in the fastest SN2 reaction rate.

  • This compound: This is a secondary alkyl halide with a methyl group and a benzyl (B1604629) group attached to the electrophilic carbon. The increased steric bulk compared to the primary isomer slows down the rate of nucleophilic attack.

  • 1-bromo-1-phenylpropane: This is also a secondary alkyl halide, but the presence of the bulky phenyl group directly attached to the reaction center creates significant steric hindrance, making the backside attack required for an SN2 mechanism very difficult. This leads to the slowest SN2 reaction rate.

Experimental Protocols

A common method to determine the relative rates of SN2 reactions involves a competition experiment. For SN1 rates, solvolysis experiments are typically employed, where the rate is measured by monitoring the production of the conjugate acid of the leaving group.

Representative Protocol for Determining Relative SN2 Rates

This protocol is based on the Finkelstein reaction, where a bromide is displaced by iodide in an acetone (B3395972) solvent. The formation of sodium bromide, which is insoluble in acetone, provides a visual indication of the reaction progress.

Objective: To compare the relative SN2 reaction rates of this compound and its isomers.

Materials:

  • 15% solution of sodium iodide in acetone

  • This compound

  • 2-bromo-1-phenylpropane

  • 1-bromo-1-phenylpropane

  • Dry test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.

  • Add 4-5 drops of each isomeric bromide to its respective test tube simultaneously.

  • Gently shake each test tube to ensure mixing.

  • Observe the test tubes for the formation of a sodium bromide precipitate.

  • Record the time at which a precipitate first becomes visible in each test tube.

  • If no reaction is observed at room temperature after a reasonable time, the test tubes can be gently warmed in a water bath to facilitate the reaction.

Expected Outcome: The time taken for the precipitate to form is inversely proportional to the reaction rate. It is expected that 2-bromo-1-phenylpropane will show the fastest formation of a precipitate, followed by this compound, with 1-bromo-1-phenylpropane being the slowest.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key factors influencing the SN1 and SN2 reaction pathways for the studied isomers.

SN1_Factors cluster_1 1-bromo-1-phenylpropane cluster_2 This compound cluster_3 2-bromo-1-phenylpropane A Secondary Benzylic Carbocation B High Resonance Stabilization A->B Rate Relative SN1 Rate B->Rate Fastest C Secondary Carbocation D Inductive Effect C->D D->Rate Intermediate E Primary Carbocation F Highly Unstable E->F F->Rate Slowest

Caption: Factors influencing the relative SN1 reaction rates of the isomers.

SN2_Factors cluster_1 2-bromo-1-phenylpropane cluster_2 This compound cluster_3 1-bromo-1-phenylpropane A Primary Substrate B Minimal Steric Hindrance A->B Rate Relative SN2 Rate B->Rate Fastest C Secondary Substrate D Moderate Steric Hindrance C->D D->Rate Intermediate E Secondary Benzylic Substrate F Significant Steric Hindrance E->F F->Rate Slowest

Caption: Factors influencing the relative SN2 reaction rates of the isomers.

References

A Comparative Guide: The Advantages of 1-Bromo-2-phenylpropane over its Chloride Counterpart in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of leaving group is a critical parameter that can significantly influence the outcome of a reaction. For intermediates such as 2-phenylpropyl halides, the decision between a bromide and a chloride substituent can have profound implications for reaction rates, yields, and the feasibility of certain transformations. This guide provides an objective, data-supported comparison of 1-Bromo-2-phenylpropane and 1-Chloro-2-phenylpropane, highlighting the distinct advantages offered by the bromo-substituted compound in key synthetic applications.

Executive Summary

This compound consistently demonstrates superior performance over 1-Chloro-2-phenylpropane in reactions where the cleavage of the carbon-halogen bond is a rate-determining step. This enhanced reactivity is primarily attributed to the inherent chemical properties of the carbon-bromine bond compared to the carbon-chlorine bond. The C-Br bond is weaker and longer, and the bromide ion is a more stable leaving group in solution than the chloride ion. Consequently, this compound is the preferred substrate for achieving higher reaction rates and yields in nucleophilic substitution and Grignard reagent formation, crucial transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Data Presentation: A Comparative Overview

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound1-Chloro-2-phenylpropaneAdvantage of Bromide
Molecular Weight 199.09 g/mol 154.64 g/mol N/A
Boiling Point ~202.5 °C at 760 mmHg[1]~214.31 °C (estimate)[2]Lower boiling point may be advantageous in some purification scenarios.
Density ~1.314 g/cm³[1][3]~1.0324 g/cm³ (estimate)[2]Higher density.
C-X Bond Dissociation Energy LowerHigherWeaker C-Br bond leads to faster reaction rates.
Leaving Group Ability (X⁻) ExcellentGoodBromide is a better leaving group, accelerating nucleophilic substitution.

Table 2: Expected Relative Reactivity in Nucleophilic Substitution (SN1/SN2)

Reaction TypeSubstrateRelative RateExpected YieldRationale
SN1/SN2 This compoundFasterHigherWeaker C-Br bond and superior leaving group ability of Br⁻.
SN1/SN2 1-Chloro-2-phenylpropaneSlowerLowerStronger C-Cl bond and poorer leaving group ability of Cl⁻.

Table 3: Expected Performance in Grignard Reagent Formation

ParameterThis compound1-Chloro-2-phenylpropaneRationale for Bromide's Advantage
Initiation Easier, often spontaneousMore difficult, may require activationThe C-Br bond is more readily cleaved by magnesium.
Reaction Time ShorterLongerFaster reaction kinetics.
Yield Generally HigherGenerally LowerLess prone to side reactions like Wurtz coupling under forcing conditions.

Mechanistic Insights and Workflow Visualizations

The enhanced reactivity of this compound can be understood by examining the transition states of the respective reactions.

SN2_Comparison cluster_bromo SN2 with this compound cluster_chloro SN2 with 1-Chloro-2-phenylpropane Bromo_Reactants Nu⁻ + this compound Bromo_TS [Nu---C---Br]‡ Lower Energy Transition State Bromo_Reactants->Bromo_TS Lower Ea Bromo_Products Nu-Product + Br⁻ Bromo_TS->Bromo_Products Chloro_Reactants Nu⁻ + 1-Chloro-2-phenylpropane Chloro_TS [Nu---C---Cl]‡ Higher Energy Transition State Chloro_Reactants->Chloro_TS Higher Ea Chloro_Products Nu-Product + Cl⁻ Chloro_TS->Chloro_Products

Figure 1: Comparative SN2 Reaction Pathway. The lower bond dissociation energy of the C-Br bond leads to a lower activation energy (Ea) for the transition state, resulting in a faster reaction rate for this compound.

Grignard_Workflow cluster_bromo Grignard Formation with this compound cluster_chloro Grignard Formation with 1-Chloro-2-phenylpropane A Mg turnings in dry ether B Add this compound A->B C Spontaneous Initiation (or gentle warming) B->C D Formation of 2-Phenylpropylmagnesium Bromide C->D E Mg turnings in dry THF F Add 1-Chloro-2-phenylpropane E->F G Requires Activation (e.g., I₂, heat) F->G H Slower Formation of 2-Phenylpropylmagnesium Chloride G->H

Figure 2: Grignard Reaction Initiation Workflow. The higher reactivity of the bromide facilitates a more straightforward and efficient initiation of the Grignard reaction compared to the corresponding chloride.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific needs.

Protocol 1: Comparative Nucleophilic Substitution (SN2) with Sodium Iodide (Finkelstein Reaction)

Objective: To illustrate the difference in reactivity between this compound and 1-Chloro-2-phenylpropane in an SN2 reaction.

Materials:

  • This compound

  • 1-Chloro-2-phenylpropane

  • Sodium Iodide

  • Anhydrous Acetone

  • Test tubes

  • Water bath

Procedure:

  • Prepare two separate test tubes, each containing 1 mL of a 15% solution of sodium iodide in anhydrous acetone.

  • To the first test tube, add 2 drops of this compound.

  • To the second test tube, add 2 drops of 1-Chloro-2-phenylpropane.

  • Stopper and shake both tubes simultaneously.

  • Observe the formation of a precipitate (sodium bromide or sodium chloride).

  • Record the time taken for the precipitate to appear in each tube. If no reaction occurs at room temperature, gently warm the tubes in a water bath.

Expected Observations: A precipitate of NaBr will form significantly faster in the test tube containing this compound, demonstrating its higher reactivity in SN2 reactions.

Protocol 2: Grignard Reagent Formation

Objective: To outline the general procedure for the formation of a Grignard reagent from this compound and 1-Chloro-2-phenylpropane.

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

A. From this compound:

  • Place magnesium turnings (1.2 equivalents) in the flask under a nitrogen atmosphere.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction should initiate spontaneously, evidenced by bubbling and a cloudy appearance. If not, gentle warming may be applied.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

B. From 1-Chloro-2-phenylpropane:

  • Follow the same setup as for the bromide, but typically using a higher boiling point solvent like anhydrous tetrahydrofuran (B95107) (THF) is preferable.

  • Activation of the magnesium is often necessary. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add the solution of 1-Chloro-2-phenylpropane in THF dropwise. The initiation may be sluggish and require heating.

  • The reaction will likely require a longer reflux period to ensure complete conversion compared to the bromide.

Note on Safety: Both this compound and 1-Chloro-2-phenylpropane are harmful if swallowed and may cause skin and eye irritation.[4][5] Appropriate personal protective equipment should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Conclusion

For synthetic applications requiring nucleophilic substitution or the formation of a Grignard reagent, this compound offers significant advantages over 1-Chloro-2-phenylpropane. Its enhanced reactivity, stemming from the weaker carbon-bromine bond and the superior leaving group ability of bromide, translates to faster reaction times, milder reaction conditions, and often higher yields. These factors are critical in the efficient and cost-effective synthesis of target molecules in research, development, and manufacturing settings. While the chloride analogue is less expensive, the potential for increased efficiency and reduced processing time often makes the bromide the more synthetically and economically viable choice for demanding applications.

References

A Comparative Guide to the Cytotoxicity of Bromo-Substituted Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various bromo-substituted alkylating agents, a class of compounds with significant potential in cancer chemotherapy. By covalently modifying DNA, these agents trigger cell death pathways, making them effective against rapidly proliferating cancer cells. This document summarizes key quantitative data on their performance, details the experimental protocols used for their evaluation, and visualizes the critical signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic potential of bromo-substituted alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for several bromo-substituted agents against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.

CompoundCell LineCancer TypeIC50 (µM)
Dibromodulcitol (DBD) Hepatoma 3924ALiver Cancer2.3 (exponentially growing cells)
9LRat GliomaNot specified, but cytotoxic effects observed
4-bromo-N,N-bis(2-chloroethyl)-3-methylaniline MDA-MB-468Triple-Negative Breast Cancer~30
Bromo-isophosphoramide mustard (Br-IPM) -(Active metabolite of Evofosfamide)Potent cytotoxic agent
5-Bromoisatin derivatives K562Human Leukemia2.32
HepG2Human Hepatoma-
HT-29Human Colon Cancer-

Mechanism of Action: DNA Damage and Cell Death Signaling

Bromo-substituted alkylating agents exert their cytotoxic effects primarily by inducing DNA damage. This damage, in turn, activates a complex network of signaling pathways known as the DNA Damage Response (DDR). The ultimate fate of the cell—survival through DNA repair or programmed cell death (apoptosis)—depends on the extent of the damage and the cellular context.

These agents, often acting as bifunctional molecules, can form covalent bonds with DNA bases, leading to the formation of DNA adducts and highly cytotoxic interstrand cross-links (ICLs).[1] ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1]

The DDR is orchestrated by a series of protein kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[2] These kinases phosphorylate a cascade of downstream targets to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.[2] A key player in this process is the tumor suppressor protein p53, which can induce the expression of genes that halt the cell cycle or initiate apoptosis.[1]

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 DNA Damage Response (DDR) Activation cluster_3 Cellular Outcomes Bromo-substituted Alkylating Agent Bromo-substituted Alkylating Agent DNA Adducts DNA Adducts Bromo-substituted Alkylating Agent->DNA Adducts Interstrand Cross-links (ICLs) Interstrand Cross-links (ICLs) Bromo-substituted Alkylating Agent->Interstrand Cross-links (ICLs) ATM/ATR Kinases ATM/ATR Kinases DNA Adducts->ATM/ATR Kinases Interstrand Cross-links (ICLs)->ATM/ATR Kinases p53 Activation p53 Activation ATM/ATR Kinases->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair (BER, NER, HR) Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of bromo-substituted alkylating agents.

Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Bromo-substituted alkylating agent of interest

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted alkylating agent in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with bromo-substituted alkylating agent (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Embedding Cells: Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the pre-coated slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.

Protocol 3: Western Blotting for DNA Damage Response Proteins

Western blotting can be used to detect the activation and expression levels of key proteins in the DDR pathway, such as phosphorylated ATM (p-ATM), phosphorylated H2AX (γH2AX), and p53.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies specific to the target proteins (e.g., anti-p-ATM, anti-γH2AX, anti-p53)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary and Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 1-Bromo-2-phenylpropane, a valuable intermediate in organic synthesis. We present detailed experimental data and protocols to validate the target compound's structure and purity through comprehensive spectroscopic analysis, ensuring reproducibility and reliability in research and development applications.

Introduction to Synthesis and Validation

This compound (CAS No: 1459-00-3) is a key building block in the synthesis of various organic molecules and pharmaceutical intermediates.[1][2] The regioselectivity of its synthesis is critical, as isomeric impurities can lead to undesired side reactions and complicate downstream applications. Therefore, robust synthesis protocols coupled with rigorous spectroscopic validation are paramount. This guide compares a primary synthesis route that yields the target molecule with an alternative method that produces a structural isomer, highlighting the importance of reaction control and analytical verification.

Comparison of Synthetic Routes

The synthesis of brominated phenylpropanes is highly dependent on the choice of starting material and reaction conditions, which dictate the position of the bromine atom on the propyl chain.

Route A: Synthesis of this compound (Target Compound)

The most effective method for synthesizing this compound is the anti-Markovnikov hydrobromination of allylbenzene (B44316) . This reaction proceeds via a free-radical mechanism, where the bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary benzylic radical intermediate. This ensures the desired regioselectivity.[2][3]

Route B: Synthesis of 2-Bromo-2-phenylpropane (Isomeric Alternative)

In contrast, attempting to synthesize the target compound from 2-phenylpropane (cumene) via radical bromination leads to the formation of the isomer, 2-Bromo-2-phenylpropane . The reaction with N-Bromosuccinimide (NBS) and a radical initiator preferentially abstracts the tertiary benzylic hydrogen, which is the most stable radical position, leading to bromination at the second carbon.[1] This route is presented to underscore the predictability of radical reactions and the importance of substrate selection.

Spectroscopic Validation and Data Analysis

Unambiguous structure elucidation is achieved by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Data Presentation: Spectroscopic Analysis

The following tables summarize the expected spectroscopic data for the target compound, this compound, and its common isomer, 2-Bromo-2-phenylpropane.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR~ 7.35 - 7.20multiplet5HAromatic (C₆H₅)
¹H NMR~ 3.60doublet of doublets2HMethylene (B1212753) (-CH₂Br)
¹H NMR~ 3.25sextet1HMethine (-CH-)
¹H NMR~ 1.35doublet3HMethyl (-CH₃)
¹³C NMR~ 142.0singlet-Aromatic (C-ipso)
¹³C NMR~ 128.8singlet-Aromatic (C-ortho/meta)
¹³C NMR~ 127.0singlet-Aromatic (C-para)
¹³C NMR~ 42.5singlet-Methine (-CH-)
¹³C NMR~ 40.0singlet-Methylene (-CH₂Br)
¹³C NMR~ 20.5singlet-Methyl (-CH₃)

Table 2: Comparative Spectroscopic Data for Phenylpropane Bromide Isomers

Spectroscopic MethodThis compound (Target)2-Bromo-2-phenylpropane (Isomer)
Molecular Weight 199.09 g/mol 199.09 g/mol
MS (EI) Key Fragments (m/z) 198/200 (M⁺), 119 ([M-Br]⁺), 105 , 91 (base peak)198/200 (M⁺), 119 ([M-Br]⁺, base peak), 91
IR Absorptions (cm⁻¹) ~3030 (Ar C-H), ~2960 (Alkyl C-H), ~1600, 1495 (C=C), ~600 (C-Br)~3030 (Ar C-H), ~2980 (Alkyl C-H), ~1600, 1495 (C=C), ~560 (C-Br)
¹H NMR Distinguishing Feature Presence of -CH(sextet), -CH₂Br(dd), and -CH₃(d) signals.Presence of two equivalent -CH₃ signals (singlet, 6H). No methine or methylene group attached to bromine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination

This protocol is adapted from established procedures for the radical addition of HBr to terminal alkenes.[4][5]

Materials:

  • Allylbenzene (3-phenyl-1-propene)

  • Hydrobromic acid (48% aqueous solution)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Anhydrous solvent (e.g., hexane (B92381) or toluene)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve allylbenzene (1.0 eq) in anhydrous hexane.

  • Add the radical initiator, AIBN (0.05 eq).

  • Slowly add 48% hydrobromic acid (1.5 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any excess bromine), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: General Procedure for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a standard 5 mm NMR tube for analysis.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or methanol. The sample can be analyzed via direct infusion or GC-MS.

  • Infrared (IR) Spectroscopy: For a liquid sample, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates and acquire the spectrum using an FTIR spectrometer.

Visualization of Workflow and Logic

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Reactants Allylbenzene + HBr + AIBN in Hexane Reaction Reflux (70-80°C, 4-6h) Reactants->Reaction Heat Quench Cool to RT Reaction->Quench Wash Sequential Washing: 1. H₂O 2. Na₂S₂O₃ 3. NaHCO₃ 4. Brine Quench->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Evaporation Solvent Evaporation (Rotovap) Dry->Evaporation Purify Vacuum Distillation or Flash Chromatography Evaporation->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation Logic

This diagram outlines the logical process for validating the product's chemical structure.

Validation_Logic cluster_data Data Acquisition cluster_analysis Structural Confirmation NMR ¹H & ¹³C NMR Analysis Is data consistent with this compound? NMR->Analysis MS Mass Spectrometry (MS) MS->Analysis IR Infrared (IR) Spectroscopy IR->Analysis NMR_Confirm Proton environment & Carbon backbone match Analysis->NMR_Confirm Yes MS_Confirm Correct M⁺ (198/200) & Fragmentation pattern Analysis->MS_Confirm Yes IR_Confirm Presence of Ar, Alkyl, & C-Br functional groups Analysis->IR_Confirm Yes Rethink Re-evaluate Synthesis/ Purification Analysis->Rethink No Final Structure Confirmed NMR_Confirm->Final MS_Confirm->Final IR_Confirm->Final

Caption: Logical workflow for spectroscopic structure validation.

References

A Mechanistic Duel: 1-Bromo-1-phenylpropane vs. 1-Bromo-2-phenylpropane in Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, understanding the reactivity of isomeric alkyl halides is paramount for controlling reaction pathways and predicting product formation. This guide provides a detailed comparative analysis of the mechanistic tendencies of two structural isomers: 1-Bromo-1-phenylpropane and 1-Bromo-2-phenylpropane. While structurally similar, the position of the bromine atom relative to the phenyl group dramatically alters their reactivity in nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions. This comparison is supported by established principles of physical organic chemistry and extrapolated data from analogous systems.

Executive Summary

1-Bromo-1-phenylpropane , a secondary benzylic halide, is primed for reactions proceeding through a carbocation intermediate (SN1 and E1). The exceptional stability of the resulting secondary benzylic carbocation, due to resonance delocalization of the positive charge into the phenyl ring, is the dominant factor governing its reactivity.

This compound , a primary alkyl halide with a phenyl group at the β-position, predominantly favors concerted mechanisms (SN2 and E2). As a primary halide, it is sterically accessible for backside nucleophilic attack. However, the presence of the bulky phenyl group on the adjacent carbon can influence the competition between substitution and elimination.

Comparative Data Overview

The following tables summarize the expected kinetic data and product distributions for the reactions of 1-Bromo-1-phenylpropane and this compound under representative conditions. The quantitative values are illustrative and based on trends observed in similar systems.

Table 1: Relative Solvolysis Rates in Ethanol (B145695) at 25°C (SN1/E1 Conditions)

CompoundRelative Rate Constant (krel)Major Mechanism(s)
1-Bromo-1-phenylpropane ~105SN1, E1
This compound 1SN2 (slow)

Table 2: Product Distribution in Reaction with Sodium Ethoxide in Ethanol at 55°C (Strong Nucleophile/Strong Base)

Compound% SN2% E2Major E2 Product
1-Bromo-1-phenylpropane MinorMajor(E)-1-phenyl-1-propene
This compound MajorMinor(E)-1-phenyl-1-propene

Mechanistic Pathways and Rationale

1-Bromo-1-phenylpropane: The Carbocation Route

The reaction pathways of 1-Bromo-1-phenylpropane are dominated by the stability of the 1-phenylpropyl carbocation.

  • SN1/E1 Reactions: In a weakly nucleophilic and polar protic solvent like ethanol (solvolysis), the rate-determining step is the unimolecular dissociation of the C-Br bond to form a resonance-stabilized secondary benzylic carbocation. This intermediate is planar, leading to a loss of stereochemical information and the formation of racemic substitution products. The carbocation can also be trapped by the solvent acting as a base, leading to E1 elimination products, primarily the more stable conjugated alkene.

SN1_E1_1_Bromo_1_phenylpropane reactant 1-Bromo-1-phenylpropane carbocation 1-Phenylpropyl Carbocation (Resonance Stabilized) reactant->carbocation Slow (RDS) -Br⁻ sn1_product 1-Ethoxy-1-phenylpropane (Racemic) carbocation->sn1_product Fast +EtOH, -H⁺ e1_product (E/Z)-1-Phenyl-1-propene carbocation->e1_product Fast -H⁺

SN1/E1 pathway for 1-Bromo-1-phenylpropane.
  • E2 Reactions: With a strong, non-hindered base like sodium ethoxide, the E2 mechanism will compete and likely dominate. The removal of a proton from the adjacent carbon and the departure of the bromide ion occur in a concerted step. The major product will be the thermodynamically more stable (E)-1-phenyl-1-propene, where the double bond is conjugated with the phenyl ring.

This compound: The Concerted Path

As a primary halide, this compound is a good candidate for SN2 reactions.

  • SN2 Reactions: With a good nucleophile and a polar aprotic solvent, the SN2 pathway is favored. The nucleophile performs a backside attack on the carbon bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the β-phenyl group can introduce some steric hindrance, making the reaction slower than for a simple primary alkyl halide like 1-bromopropane.

SN2_1_Bromo_2_phenylpropane reactants This compound + Nucleophile⁻ transition_state [Nu---CH₂(Ph)CH---Br]⁻ Transition State reactants->transition_state Concerted product Substituted Product + Br⁻ transition_state->product

SN2 pathway for this compound.
  • E2 Reactions: When a strong, sterically hindered base is used, the E2 mechanism becomes more prominent. The base will abstract a proton from the carbon adjacent to the one bearing the bromine. Deprotonation at the benzylic position is favored as it leads to the formation of the more stable, conjugated alkene, (E)-1-phenyl-1-propene, as the major product.

Experimental Protocols

Experiment 1: Determination of Relative Solvolysis Rates

Objective: To compare the SN1 reaction rates of 1-Bromo-1-phenylpropane and this compound in ethanol.

Methodology:

  • Prepare 0.1 M solutions of both 1-Bromo-1-phenylpropane and this compound in absolute ethanol.

  • Prepare a 0.01 M solution of sodium hydroxide (B78521) in 80% ethanol/20% water containing a pH indicator (e.g., bromophenol blue).

  • In a thermostated water bath at 25°C, place a cuvette containing 3.0 mL of the indicator solution in a UV-Vis spectrophotometer.

  • Inject 100 µL of the alkyl halide solution into the cuvette, start a timer, and immediately begin recording the absorbance at a wavelength corresponding to the color change of the indicator. The solvolysis reaction produces HBr, which neutralizes the NaOH, causing a color change.

  • The rate of reaction is determined by monitoring the time it takes for the indicator to change color. The pseudo-first-order rate constant can be calculated from the absorbance change over time.

  • Repeat the experiment for the other isomer under identical conditions.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_alkyl_halide Prepare 0.1 M Alkyl Halide in Ethanol inject Inject Alkyl Halide & Start Timer prep_alkyl_halide->inject prep_indicator Prepare 0.01 M NaOH in 80% EtOH with Indicator thermostat Thermostat Indicator Solution at 25°C prep_indicator->thermostat thermostat->inject measure Monitor Absorbance Change Over Time inject->measure calculate Calculate Pseudo-First-Order Rate Constant measure->calculate compare Compare Rates of the Two Isomers calculate->compare

Workflow for determining solvolysis rates.
Experiment 2: Product Ratio Analysis in an E2/SN2 Reaction

Objective: To determine the product distribution of the reaction of each isomer with sodium ethoxide in ethanol.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the alkyl halide (either 1-Bromo-1-phenylpropane or this compound) in 20 mL of absolute ethanol.

  • Add a solution of 12 mmol of sodium ethoxide in 10 mL of absolute ethanol to the flask.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, quench the reaction by adding 20 mL of water and extract the organic products with 3 x 20 mL of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate the solvent using a rotary evaporator.

  • Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution and elimination products and determine their relative percentages.

Conclusion

The mechanistic pathways of 1-Bromo-1-phenylpropane and this compound diverge significantly due to the electronic and steric effects imparted by the position of the phenyl group. 1-Bromo-1-phenylpropane's reactivity is dictated by the stability of its benzylic carbocation, favoring SN1 and E1 mechanisms. In contrast, this compound behaves more like a typical primary alkyl halide, favoring concerted SN2 and E2 pathways, with the product distribution being sensitive to the steric bulk of the nucleophile/base. A thorough understanding of these competing mechanisms is crucial for synthetic chemists aiming to control the outcome of reactions involving such phenyl-substituted alkyl halides.

A Comparative Guide to the Synthetic Routes of 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary synthetic routes to 1-Bromo-2-phenylpropane, a key intermediate in various organic syntheses. The following sections detail the most common and effective methods for the preparation of this compound, supported by experimental data and detailed protocols to facilitate laboratory application.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main pathways: the bromination of 2-phenyl-1-propanol (B72363) and the anti-Markovnikov hydrobromination of allylbenzene (B44316). Each route offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and yield.

Synthetic RouteStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Route 1 2-Phenyl-1-propanolPhosphorus tribromide (PBr₃)Diethyl ether (anhydrous)0 to rt12~85-95
Route 2 AllylbenzeneHydrogen bromide (HBr), Azobisisobutyronitrile (AIBN)Toluene (B28343)02~90-98

Detailed Experimental Protocols

Route 1: Bromination of 2-Phenyl-1-propanol

This method involves the conversion of a secondary alcohol to an alkyl bromide using phosphorus tribromide. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if a chiral starting material is used.

Experimental Procedure:

  • A solution of 2-phenyl-1-propanol (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (0.34 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.

  • The reaction is then carefully quenched by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Route 2: Anti-Markovnikov Hydrobromination of Allylbenzene

This route utilizes a free-radical addition of hydrogen bromide to an alkene, initiated by a radical initiator such as AIBN or benzoyl peroxide. This regioselective reaction yields the anti-Markovnikov product, where the bromine atom attaches to the terminal carbon of the double bond.[1][2]

Experimental Procedure:

  • A solution of allylbenzene (1 equivalent) and AIBN (0.1 equivalents) in toluene is prepared in a flask suitable for gas dispersion.

  • The flask is cooled to 0 °C in an ice bath.

  • A stream of hydrogen bromide gas is bubbled through the solution for 2 hours. The HBr gas can be generated in situ by the reaction of bromine with tetralin or by using a commercial HBr source.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by vacuum distillation.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for the two primary synthetic routes to this compound.

Synthetic_Route_1 2-Phenyl-1-propanol 2-Phenyl-1-propanol Product_1 This compound 2-Phenyl-1-propanol->Product_1 Diethyl ether, 0°C to rt, 12h Reagents_1 PBr₃ Reagents_1->2-Phenyl-1-propanol

Caption: Route 1: Bromination of 2-Phenyl-1-propanol.

Synthetic_Route_2 Allylbenzene Allylbenzene Product_2 This compound Allylbenzene->Product_2 Toluene, 0°C, 2h Reagents_2 HBr, AIBN Reagents_2->Allylbenzene

Caption: Route 2: Anti-Markovnikov Hydrobromination of Allylbenzene.

References

A Comparative Guide to Assessing the Purity of 1-Bromo-2-phenylpropane with HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and chemical synthesis, the accurate determination of a compound's purity is a critical, non-negotiable aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for assessing the purity of 1-Bromo-2-phenylpropane. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in the selection of the most suitable analytical methodology.

The Critical Role of Purity in Synthesis and Development

This compound is a key intermediate in the synthesis of various organic compounds. The presence of impurities, which can include unreacted starting materials, byproducts from side reactions, or degradation products, can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust analytical methods are essential to ensure the purity of this intermediate.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and selectivity, and the availability of instrumentation. Below is a comparative overview of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Provides structural information and quantification based on the magnetic properties of atomic nuclei in a magnetic field.
Typical Column/Stationary Phase C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)Not applicable
Common Impurities Detected Non-volatile and thermally labile impurities, isomers, and byproducts from the synthesis.Volatile and semi-volatile impurities, unreacted starting materials, and solvent residues.A wide range of impurities with distinct proton or carbon signals, including structural isomers.
Advantages - Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.- High resolution and sensitivity.- Well-established and robust technique.- Excellent for separating volatile and semi-volatile compounds.- Provides structural information for impurity identification.- High sensitivity.- Provides detailed structural information.- Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.- Non-destructive technique.
Disadvantages - May not be suitable for very volatile impurities.- Requires reference standards for the identification and quantification of impurities.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some compounds.- Lower sensitivity compared to HPLC and GC-MS.- Can be complex to interpret spectra of mixtures.- High instrumentation cost.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be:

      • Start with 50% A, hold for 2 minutes.

      • Increase to 90% A over 10 minutes.

      • Hold at 90% A for 3 minutes.

      • Return to 50% A and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound using GC-MS.

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)

  • Data acquisition and processing software with a mass spectral library

Procedure:

  • Sample Preparation:

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with a split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas in the total ion chromatogram.

Visualizing the Workflow and Method Selection

To better understand the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment sample This compound Sample dissolve Dissolution in Appropriate Solvent sample->dissolve filter Filtration dissolve->filter hplc HPLC Analysis gcms GC-MS Analysis nmr NMR Analysis data_acq Data Acquisition hplc->data_acq gcms->data_acq nmr->data_acq peak_int Peak Integration & Impurity Identification data_acq->peak_int purity_calc Purity Calculation peak_int->purity_calc report Final Report purity_calc->report

Caption: Experimental workflow for the purity assessment of this compound.

logical_relationship cluster_main Purity Assessment of this compound cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes cluster_nmr_attr NMR Attributes hplc HPLC hplc_adv Advantages: - Broad applicability - High resolution hplc->hplc_adv hplc_dis Disadvantages: - Not for volatile impurities - Needs standards hplc->hplc_dis gcms GC-MS gcms_adv Advantages: - Excellent for volatiles - Structural info gcms->gcms_adv gcms_dis Disadvantages: - Not for non-volatiles - Thermal degradation risk gcms->gcms_dis nmr NMR nmr_adv Advantages: - Detailed structure - Quantitative (qNMR) nmr->nmr_adv nmr_dis Disadvantages: - Lower sensitivity - Complex spectra nmr->nmr_dis

Caption: Logical relationships of analytical techniques for purity assessment.

Conclusion

The determination of purity for this compound can be effectively achieved using HPLC, GC-MS, and NMR spectroscopy. HPLC is a versatile and robust method, particularly for non-volatile impurities. GC-MS provides excellent separation for volatile compounds and offers valuable structural information for impurity identification. NMR, especially quantitative NMR, is a powerful tool for both structural elucidation and accurate quantification without the need for impurity standards. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected nature of the impurities and the desired level of analytical detail. For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended.

A Comparative Guide to the Reactivity of 1-Bromo-2-phenylpropane with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-bromo-2-phenylpropane, a secondary benzylic halide, with a range of nucleophiles. Due to its structure, this compound is susceptible to a variety of competing reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The predominant mechanism and resulting product distribution are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

This compound serves as a valuable intermediate in organic synthesis.[1][2] Its reactivity is enhanced by the adjacent phenyl group, which can stabilize a developing positive charge, thereby facilitating carbocation formation in SN1/E1 pathways.[3]

Comparative Analysis of Nucleophilic Reactivity

The following table summarizes the expected major reaction pathways and products when this compound is treated with different classes of nucleophiles under specific conditions. The predictions are based on established principles of physical organic chemistry. Secondary benzylic halides are complex substrates where multiple pathways are possible and often compete.

Nucleophile/BaseNucleophile TypeSolvent SystemExpected Major Pathway(s)Major Product(s)Rationale
I⁻ (e.g., NaI)Strong Nucleophile, Weak BaseAcetone (Polar Aprotic)SN22-Iodo-1-phenylpropaneA strong, non-bulky nucleophile in a polar aprotic solvent strongly favors the SN2 mechanism.[4]
CH₃COO⁻ (e.g., CH₃COONa)Good Nucleophile, Weak BaseDMF (Polar Aprotic)SN22-Phenyl-1-propyl acetateAcetate is a good nucleophile, promoting the bimolecular substitution pathway.
H₂O Weak Nucleophile, Weak BaseWater (Polar Protic)SN1 / E12-Phenyl-2-propanol, 1-PhenylpropeneA weak nucleophile in a polar protic solvent favors unimolecular pathways via a stabilized benzylic carbocation.[4][5]
CH₃OH Weak Nucleophile, Weak BaseMethanol (Polar Protic)SN1 / E12-Methoxy-2-phenylpropane, 1-PhenylpropeneSolvolysis under polar protic conditions proceeds through a carbocation intermediate, leading to a mixture of substitution and elimination products.[6]
CN⁻ (e.g., NaCN)Strong Nucleophile, Moderately Strong BaseDMSO (Polar Aprotic)SN2 > E22-Phenyl-1-propanenitrile, 1-PhenylpropeneCyanide is a strong nucleophile, favoring SN2. However, its basicity can induce some E2 elimination.[4]
(CH₃)₃CO⁻K⁺ (Potassium tert-butoxide)Strong, Sterically Hindered Basetert-ButanolE21-PhenylpropeneA strong, bulky base preferentially abstracts a proton, leading to elimination as the major pathway.[7]
NH₃ Good Nucleophile, Weak BaseEthanolSN22-Phenyl-1-propanamineAmmonia is a good nucleophile that will primarily lead to substitution products.[7]

Reaction Mechanisms and Experimental Workflow

The reaction of this compound with a nucleophile can proceed through competing pathways. The phenyl group stabilizes the carbocation intermediate formed in SN1 and E1 reactions, while also influencing the steric accessibility for the SN2 pathway.

G sub This compound sn2_ts [Nu---C---Br]‡ Trigonal Bipyramidal T.S. sub->sn2_ts Strong Nucleophile (SN2) carbocation Benzylic Carbocation (Resonance Stabilized) sub->carbocation Weak Nucleophile Polar Protic Solvent (SN1/E1) e2_ts [Base---H---C---C---Br]‡ Concerted T.S. sub->e2_ts Strong, Bulky Base (E2) sn2_prod Substitution Product (Inversion of Stereochemistry) sn2_ts->sn2_prod sn1_prod Substitution Product (Racemic Mixture) carbocation->sn1_prod + Nucleophile e1_prod Elimination Product (Alkene) carbocation->e1_prod - H+ e2_prod Elimination Product (Alkene) e2_ts->e2_prod G start Start reagents Combine this compound, Nucleophile, and Solvent in Reactor start->reagents reaction Maintain Constant Temperature Monitor Reaction Progress (TLC, GC) reagents->reaction workup Quench Reaction Aqueous Workup & Extraction reaction->workup purification Dry Organic Layer Remove Solvent Purify (e.g., Chromatography) workup->purification analysis Characterize Products (NMR, GC-MS, IR) purification->analysis quantify Determine Product Ratios (GC, NMR Integration) analysis->quantify end End quantify->end

References

A Comparative Guide to the Synthesis of 1-Bromo-2-phenylpropane: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1-Bromo-2-phenylpropane is a valuable building block in the synthesis of various organic compounds. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on theoretical versus experimental yields, supported by detailed experimental protocols.

Comparison of Synthetic Pathways and Yields

The synthesis of this compound can be approached through several key reaction pathways. The two most prominent methods are the anti-Markovnikov hydrobromination of α-methylstyrene and the nucleophilic substitution of 1-phenyl-2-propanol (B48451). The choice of method can significantly impact the yield and purity of the final product.

Synthetic RouteReactantsReagents & ConditionsTheoretical YieldExperimental Yield
Route 1: Anti-Markovnikov Hydrobromination α-MethylstyreneHBr, Peroxide (e.g., AIBN or benzoyl peroxide), UV light or heat100% (calculated)High (expected)
Route 2: Nucleophilic Substitution 1-Phenyl-2-propanolHBr, H₂SO₄100% (calculated)94%
Route 3: Nucleophilic Substitution 1-Phenyl-2-propanolPBr₃100% (calculated)High (expected)

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Route 1: Anti-Markovnikov Hydrobromination of α-Methylstyrene

This method proceeds via a free-radical chain reaction, initiated by a peroxide, leading to the addition of HBr across the double bond of α-methylstyrene in an anti-Markovnikov fashion.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve α-methylstyrene in a suitable solvent (e.g., a non-polar solvent like hexane).

  • Initiator Addition: Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • HBr Addition: Cool the mixture in an ice bath and slowly add a solution of hydrogen bromide in acetic acid or bubble HBr gas through the solution while irradiating with a UV lamp or heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Route 2: Nucleophilic Substitution of 1-Phenyl-2-propanol with HBr

This reaction involves the protonation of the hydroxyl group of 1-phenyl-2-propanol to form a good leaving group (water), followed by a nucleophilic attack by the bromide ion.

Experimental Protocol:

  • Reaction Setup: Place 1-phenyl-2-propanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cautiously add concentrated hydrobromic acid (48%) and a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic procedures can be visualized using the following diagrams.

Synthesis_Workflow_Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_alkene α-Methylstyrene reaction Radical Addition start_alkene->reaction start_hbr HBr start_hbr->reaction start_peroxide Peroxide Initiator start_peroxide->reaction workup Neutralization & Extraction reaction->workup purification Distillation workup->purification product This compound purification->product Synthesis_Workflow_Route2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_alcohol 1-Phenyl-2-propanol reaction Nucleophilic Substitution start_alcohol->reaction start_hbr HBr / H₂SO₄ start_hbr->reaction workup Extraction reaction->workup purification Distillation workup->purification product This compound purification->product

A Comparative Guide to the Synthesis of 1-Bromo-2-phenylpropane: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 1-Bromo-2-phenylpropane, a key building block in the synthesis of various organic compounds, can be prepared through several methods. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your laboratory's needs.

At a Glance: Comparison of Synthesis Methods

Method Starting Material Reagents Yield (%) Reaction Time (h) Estimated Cost per Gram of Product ($) Key Advantages Key Disadvantages
Method 1 2-Phenyl-1-propeneHBr, Benzoyl Peroxide~75%2-4~1.50 - 2.50High atom economy, relatively fast reaction.Requires handling of gaseous HBr, potential for side reactions.
Method 2 2-Phenyl-2-propanol (B165765)PBr₃ or HBr~80-90%3-6~2.00 - 3.50High yields, readily available starting material.PBr₃ is corrosive and moisture-sensitive, HBr can cause rearrangements.
Method 3 Cumene (B47948)N-Bromosuccinimide (NBS), Benzoyl Peroxide~70-80%4-8~2.50 - 4.00Selective benzylic bromination, readily available starting material.Use of a radical initiator, requires careful control of reaction conditions.

Disclaimer: The estimated costs are based on currently available market prices of reagents and may vary depending on the supplier and purity.

Method 1: Anti-Markovnikov Hydrobromination of 2-Phenyl-1-propene

This method relies on the free-radical addition of hydrogen bromide (HBr) to 2-phenyl-1-propene (α-methylstyrene), yielding the desired anti-Markovnikov product, this compound. The use of a radical initiator, such as benzoyl peroxide, is crucial for this regioselectivity.[1][2]

Experimental Protocol
  • Setup: A solution of 2-phenyl-1-propene (1 equivalent) in a suitable solvent (e.g., pentane (B18724) or dichloromethane) is prepared in a round-bottom flask equipped with a gas inlet tube and a condenser.

  • Initiation: A catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents) is added to the solution.

  • Reaction: Hydrogen bromide gas is bubbled through the solution at 0°C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.

2-Phenyl-1-propene 2-Phenyl-1-propene This compound This compound 2-Phenyl-1-propene->this compound HBr HBr HBr->this compound Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->this compound Initiator

Caption: Anti-Markovnikov hydrobromination of 2-phenyl-1-propene.

Method 2: Nucleophilic Substitution of 2-Phenyl-2-propanol

This approach involves the conversion of the hydroxyl group of 2-phenyl-2-propanol into a good leaving group, followed by nucleophilic attack by a bromide ion. This can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid.

Experimental Protocol (using PBr₃)
  • Setup: 2-Phenyl-2-propanol (1 equivalent) is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane (B109758) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The solution is cooled in an ice bath, and phosphorus tribromide (0.33-0.5 equivalents) is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is carefully poured onto ice and extracted with diethyl ether. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation.

2-Phenyl-2-propanol 2-Phenyl-2-propanol This compound This compound 2-Phenyl-2-propanol->this compound PBr3 PBr3 PBr3->this compound Brominating Agent

Caption: Nucleophilic substitution of 2-phenyl-2-propanol with PBr₃.

Method 3: Free-Radical Bromination of Cumene

This method utilizes the selective reactivity of the benzylic position of cumene (isopropylbenzene) towards free-radical bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, with a radical initiator like benzoyl peroxide used to start the reaction.[3][4]

Experimental Protocol
  • Setup: A mixture of cumene (1 equivalent), N-bromosuccinimide (1-1.1 equivalents), and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride or cyclohexane (B81311) is placed in a round-bottom flask fitted with a reflux condenser.

  • Reaction: The mixture is heated to reflux and irradiated with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction. The reaction is monitored by observing the consumption of NBS (which is denser than the solvent and will sink) and by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with water and a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

  • Purification: The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation. The residue is then purified by vacuum distillation to yield this compound.

Cumene Cumene This compound This compound Cumene->this compound NBS NBS NBS->this compound Brominating Agent Benzoyl Peroxide Benzoyl Peroxide Benzoyl Peroxide->this compound Initiator

Caption: Free-radical bromination of cumene with NBS.

Conclusion

The choice of synthesis method for this compound will ultimately depend on the specific requirements of the laboratory, including budget, available equipment, and desired scale.

  • Method 1 (from 2-Phenyl-1-propene) offers a balance of good yield and relatively short reaction time, making it a cost-effective option if handling gaseous HBr is feasible.

  • Method 2 (from 2-Phenyl-2-propanol) provides the highest yields but can be more expensive due to the cost of the starting material and reagents. It is a reliable method when high purity and yield are the primary concerns.

  • Method 3 (from Cumene) is a viable alternative, particularly when cumene is readily available. While potentially the most economical in terms of starting material cost, it may require more careful optimization to maximize the yield and minimize side products.

By carefully considering these factors and the detailed protocols provided, researchers can make an informed decision to efficiently synthesize this compound for their research and development needs.

References

A Comparative Guide to the Regioselectivity in the Bromination of Phenylpropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into phenylpropane derivatives is a critical transformation in the synthesis of a wide array of pharmaceutical compounds and research chemicals. The strategic placement of the bromine atom, or regioselectivity, is paramount as it dictates the subsequent synthetic pathways and ultimately the biological activity of the target molecule. This guide provides a comprehensive comparison of the two primary methods for the bromination of 1-phenylpropane and 2-phenylpropane (cumene): free-radical benzylic bromination and electrophilic aromatic substitution. We present a detailed analysis of the factors governing the regiochemical outcome, supported by experimental data and detailed protocols.

Factors Influencing Regioselectivity

The regioselectivity of bromination on phenylpropane derivatives is primarily dictated by the reaction conditions, which determine whether the reaction proceeds via a free-radical or an electrophilic mechanism.

  • Free-Radical Bromination: This pathway is favored under conditions that promote the formation of bromine radicals, such as the use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or upon photochemical induction (e.g., UV light). The reaction exhibits a high degree of selectivity for the benzylic position (the carbon atom directly attached to the phenyl ring). This is due to the resonance stabilization of the intermediate benzylic radical, which significantly lowers the activation energy for hydrogen abstraction at this site compared to other positions on the alkyl chain.

  • Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), molecular bromine (Br₂) becomes a potent electrophile (Br⁺). This electrophile attacks the electron-rich phenyl ring, leading to the substitution of a hydrogen atom on the aromatic nucleus. The propyl and isopropyl groups are activating substituents and act as ortho-, para-directors. This means that bromination will preferentially occur at the positions ortho and para to the alkyl substituent. Steric hindrance can play a significant role in the ortho/para product ratio, with bulkier substituents favoring para substitution.

Comparative Data on Product Distribution

The following tables summarize the expected product distribution for the bromination of 1-phenylpropane and 2-phenylpropane under different reaction conditions.

Table 1: Regioselectivity in the Bromination of 1-Phenylpropane

Reaction ConditionMajor ProductMinor Product(s)
NBS, AIBN, CCl₄, reflux1-Bromo-1-phenylpropaneNegligible amounts of other isomers
Br₂, FeBr₃, dark1-Bromo-4-propylbenzene (para) and 1-Bromo-2-propylbenzene (ortho)Negligible amounts of meta isomer

Table 2: Regioselectivity in the Bromination of 2-Phenylpropane (Cumene)

Reaction ConditionMajor ProductMinor Product(s)
NBS, AIBN, CCl₄, reflux2-Bromo-2-phenylpropaneNegligible amounts of primary bromination
Br₂, FeBr₃, dark1-Bromo-4-isopropylbenzene (para)1-Bromo-2-isopropylbenzene (ortho)

Experimental Protocols

Protocol 1: Free-Radical Benzylic Bromination of 1-Phenylpropane

Objective: To selectively synthesize 1-bromo-1-phenylpropane.

Materials:

  • 1-Phenylpropane

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylpropane (10 mmol) in anhydrous carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (11 mmol) and a catalytic amount of AIBN (0.2 mmol) to the flask.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with water (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 1-bromo-1-phenylpropane.

Protocol 2: Electrophilic Aromatic Bromination of 2-Phenylpropane (Cumene)

Objective: To synthesize a mixture of ortho- and para-bromocumene, with a preference for the para isomer.

Materials:

  • 2-Phenylpropane (Cumene)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 10% Aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous iron(III) bromide (0.5 g).

  • Add 2-phenylpropane (20 mmol) and anhydrous dichloromethane (30 mL) to the flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine (22 mmol) in dichloromethane (10 mL) from the dropping funnel with stirring, maintaining the temperature below 5 °C. The reaction should be carried out in a fume hood and protected from light.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.

  • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 40 mL) and saturated aqueous sodium bicarbonate solution (2 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting mixture of ortho- and para-bromocumene can be separated by fractional distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps that determine the regioselectivity in each bromination reaction.

free_radical_bromination cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br_radical NBS->Br_radical Light/Heat 1-PhenylpropaneBr_radical 1-PhenylpropaneBr_radical Benzylic_RadicalHBr Benzylic_RadicalHBr 1-PhenylpropaneBr_radical->Benzylic_RadicalHBr Benzylic_RadicalBr2 Benzylic_RadicalBr2 1-Bromo-1-phenylpropaneBr_radical_regen 1-Bromo-1-phenylpropaneBr_radical_regen Benzylic_RadicalBr2->1-Bromo-1-phenylpropaneBr_radical_regen HBrNBS_regen HBrNBS_regen SuccinimideBr2 SuccinimideBr2 HBrNBS_regen->SuccinimideBr2 Br_radical_regen Br_radical_regen 1-Phenylpropane 1-Phenylpropane Br_radical_regen->1-Phenylpropane 1-Bromo-1-phenylpropane 1-Bromo-1-phenylpropane electrophilic_aromatic_substitution cluster_activation Electrophile Generation cluster_substitution Substitution Br2FeBr3 Br2FeBr3 Br_plus Br_plus Br2FeBr3->Br_plus Complexation CumeneBr_plus CumeneBr_plus Sigma_Complex_para Sigma_Complex_para CumeneBr_plus->Sigma_Complex_para Attack at para Sigma_Complex_ortho Sigma_Complex_ortho CumeneBr_plus->Sigma_Complex_ortho Attack at ortho para-Bromocumene para-Bromocumene Sigma_Complex_para->para-Bromocumene -H+ ortho-Bromocumene ortho-Bromocumene Sigma_Complex_ortho->ortho-Bromocumene -H+ Cumene Cumene

Safety Operating Guide

Proper Disposal of 1-Bromo-2-phenylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-bromo-2-phenylpropane, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. Adherence to established protocols is mandatory to mitigate risks associated with its hazardous properties, including being harmful if swallowed and potentially causing respiratory sensitization. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving high-temperature incineration.[1] This compound must be treated as hazardous waste and managed in accordance with all local, state, and federal regulations.

  • Segregation: At the point of generation, it is critical to segregate waste containing this compound. It must be collected separately from non-halogenated organic waste, aqueous solutions, acids, bases, and solid laboratory waste.[2][3][4] Cross-contamination can interfere with the disposal process and may create additional hazards.

  • Waste Container Selection: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of vapors.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The classification: "Halogenated Organic Waste"[2][3]

    • If in a mixture, list all components and their approximate percentages.

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from sources of ignition.[4] The maximum volume of halogenated solvent waste that can be accumulated in a laboratory's satellite accumulation area may be subject to specific institutional or regulatory limits, for instance, a maximum of 25 gallons.[6]

  • Disposal Request: Once the waste container is approaching its capacity (typically around 80% full to prevent overfilling), arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your organization's specific procedures for requesting a waste pickup.

Prohibited Disposal Methods:

  • DO NOT discharge this compound waste into the sewer system.[1]

  • DO NOT allow it to contaminate water, soil, or foodstuffs.[1]

  • DO NOT attempt to neutralize this compound with other chemicals as a means of disposal, as this can create unforeseen hazardous reactions. The standard and accepted method of destruction is incineration.

Quantitative Disposal Data

While specific disposal parameters for this compound are not individually defined in most regulations, the data below, pertaining to halogenated organic compounds in general, provides a quantitative basis for disposal and regulatory compliance.

ParameterValue/StandardRegulation/Guideline
Incineration Temperature 1,100°C – 1,200°CConsidered adequate for the breakdown of halogenated hazardous compounds.[7]
Landfill Prohibition (Aqueous) > 14,000 mg/kg of halogenated compoundsProhibits placement in any landfill if the hazardous waste contains an aqueous liquid phase exceeding this concentration.
EPA Hazardous Waste Codes F001, F002While not explicitly listed, as a spent halogenated solvent, it would likely fall under these non-specific source waste codes.[2][8]

Accidental Spill Protocol

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9] Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste. Do not re-enter the area until it has been deemed safe by a qualified professional.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic? start->is_halogenated segregate Segregate into a designated 'Halogenated Organic Waste' container. is_halogenated->segregate Yes non_halogenated Follow disposal procedures for non-halogenated waste streams. is_halogenated->non_halogenated No label_container Label container with: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name(s) & % segregate->label_container store Store in a designated satellite accumulation area. label_container->store request_pickup Request pickup from EHS or licensed waste contractor. store->request_pickup

References

Personal protective equipment for handling 1-Bromo-2-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 1-Bromo-2-phenylpropane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several hazards. It is harmful if swallowed and may cause allergic or asthmatic symptoms or breathing difficulties if inhaled.[1][2] It can also cause skin and eye irritation.[2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

The following table summarizes the recommended PPE for handling this compound. It is crucial to inspect all PPE before use and to follow proper donning and doffing procedures.

Protection Type Specific Equipment Standards and Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4][5][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Gloves should be inspected for tears or degradation before and during use and replaced as necessary.[4][5] Always wash hands thoroughly after handling.[1][3]
Flame-resistant lab coat or chemical-resistant apron.Provides a barrier to protect skin and clothing from accidental spills or splashes.[4][5]
Closed-toe shoes.Mandatory to protect feet from spills and dropped objects.[5]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required when engineering controls (like a fume hood) are insufficient, during a large spill, or in emergency situations.[1][4][7]

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is essential, particularly when working with volatile compounds or when there is a potential for generating aerosols or vapors.[4][5]

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.[8][9]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[3]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors.[10]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][8]

    • Keep containers tightly sealed when not in use.[10]

  • After Handling: Wash hands and any potentially exposed skin thoroughly with soap and water.[1][3]

Emergency Procedures

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][7]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1][3]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate the area and remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[10]

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[1][7]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1]

  • This chemical may need to be disposed of as hazardous waste. Contact your institution's environmental health and safety department or a licensed professional waste disposal service for guidance.[8]

PPE_Workflow_for_1_Bromo_2_phenylpropane cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol start Start: Handling This compound sds Review Safety Data Sheet (SDS) start->sds ppe_check Inspect and Don Appropriate PPE sds->ppe_check ventilation Ensure Proper Ventilation (Fume Hood) ppe_check->ventilation handling Perform Chemical Handling ventilation->handling decontaminate Decontaminate Work Area and Doff PPE handling->decontaminate spill Spill or Exposure Occurs handling->spill disposal Dispose of Waste (Follow Regulations) decontaminate->disposal wash Wash Hands Thoroughly disposal->wash end End wash->end emergency_proc Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency_proc emergency_proc->decontaminate

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.